molecular formula C20H30O5 B15602149 14-Deoxy-12-hydroxyandrographolide

14-Deoxy-12-hydroxyandrographolide

カタログ番号: B15602149
分子量: 350.4 g/mol
InChIキー: KHQNSSJNIXVKMK-XWIHJEQYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(1S)-2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one has been reported in Andrographis paniculata with data available.

特性

IUPAC Name

4-[(1S)-2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-5-16-19(2,8-6-17(23)20(16,3)11-21)14(12)10-15(22)13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQNSSJNIXVKMK-XWIHJEQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3=CCOC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C[C@@H](C3=CCOC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of 14-Deoxy-12-hydroxyandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-12-hydroxyandrographolide is a labdane (B1241275) diterpenoid isolated from Andrographis paniculata (Burm. f.) Nees, a plant with a long history of use in traditional medicine.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a resource for researchers and professionals in the field of drug discovery and development. The document details the experimental protocols for its isolation and presents key quantitative and spectroscopic data. While the biological activities of many diterpenoids from Andrographis paniculata are well-documented, specific signaling pathway studies for this compound are limited. This guide will address the current state of knowledge and highlight areas for future investigation.

Discovery and Source

This compound has been identified as a natural constituent of the aerial parts, including the leaves, of Andrographis paniculata.[2][3] Its isolation has been reported as part of broader phytochemical investigations of this plant species, which is rich in various bioactive diterpenoids.[1][2]

Experimental Protocols

The isolation of this compound from Andrographis paniculata involves extraction followed by chromatographic separation. The following protocol is a composite methodology based on published literature.[1][2]

Extraction
  • Plant Material Preparation: Air-dry the aerial parts (1 kg) of Andrographis paniculata at room temperature and then pulverize the dried material into a coarse powder.

  • Solvent Extraction: The powdered plant material is then subjected to extraction with 95% ethanol (B145695) (5 x 1L) through percolation.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude residue.

  • Defatting: The crude residue is defatted with hexane (B92381) to remove nonpolar constituents.

Chromatographic Isolation and Purification

The defatted extract is subjected to column chromatography over silica (B1680970) gel.

  • Initial Fractionation:

    • The crude extract is loaded onto a silica gel column.

    • Elution is performed with a gradient of increasing polarity, starting with chloroform (B151607) and gradually increasing the proportion of methanol (B129727) (e.g., 1.5% to 21% methanol in chloroform).[2]

    • This initial fractionation yields several fractions (e.g., Fractions A-D).[2]

  • Purification of this compound:

    • Based on the findings of Jain et al. (2014), the fraction containing this compound (referred to as compound 6 in their study) is obtained from a later fraction (Fraction D).[2]

    • This fraction is subjected to repeated column chromatography on silica gel.

    • Elution is carried out with a chloroform-methanol solvent system (e.g., 22-35% methanol in chloroform) to yield the purified compound.[2]

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_chromatography Chromatography start Aerial Parts of Andrographis paniculata powder Pulverized Plant Material start->powder extract Percolation with 95% Ethanol powder->extract concentrate Concentrated Crude Extract extract->concentrate defat Defatted Hexane Extract concentrate->defat column1 Silica Gel Column Chromatography (Chloroform-Methanol Gradient) defat->column1 fractions Collection of Fractions (A, B, C, D) column1->fractions column2 Repeated Silica Gel Column Chromatography of Fraction D (Chloroform-Methanol) fractions->column2 pure_compound Isolated this compound column2->pure_compound

Caption: General workflow for the isolation of this compound.

Data Presentation

This section summarizes the quantitative and spectroscopic data for this compound.

Quantitative Data
ParameterValueReference
Yield 13 mg from 1 kg of dried aerial parts[2]
Physical State Amorphous powder[2]
Spectroscopic Data

The structural elucidation of this compound was performed using various spectroscopic techniques.

Spectroscopic Method Key Data Reference
Mass Spectrometry (MS) Molecular Ion (M+): m/z 350. Key fragments: 335, 332, 317, 299, 223. Molecular Formula: C20H30O5.[2]
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3420 (hydroxyl group), 2932, 2828, 1730 (lactone ring), 1656, 904 (exocyclic methylene (B1212753) group).[2]
¹H Nuclear Magnetic Resonance (¹H NMR) (300 MHz, CDCl₃, δ ppm) 0.69 (6H, s, C18 & C20 methyls), 2.20 (1H, t, C3), 3.01 (1H, s, C3-OH), 3.39 (1H, t, C14), 3.98 (2H, d, C15), 5.20 (1H, s, C19-OH), 5.66 (1H, s, C12-OH).[2]

Signaling Pathways and Biological Activity

Currently, there is a notable lack of specific research on the signaling pathways directly modulated by this compound. Much of the existing literature on the biological activities of Andrographis paniculata constituents focuses on andrographolide (B1667393) and 14-deoxy-11,12-didehydroandrographolide.

However, studies on analogs of this compound have shown cytotoxic activity against various cancer cell lines.[4] This suggests potential anticancer properties, though the specific mechanisms and signaling pathways involved for this compound itself remain to be elucidated.

For context, its close structural analogs from Andrographis paniculata have been shown to influence key signaling pathways in cancer and inflammation. It is important to emphasize that the following pathways are associated with other related compounds and have not been confirmed for this compound.

G cluster_analogs Signaling Pathways Modulated by Structural Analogs (e.g., Andrographolide, 14-deoxy-11,12-didehydroandrographolide) cluster_target This compound nfkb NF-κB Signaling Pathway inflammation Inflammation nfkb->inflammation apoptosis Apoptosis nfkb->apoptosis pi3k_akt PI3K/Akt Signaling Pathway pi3k_akt->apoptosis cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation jak_stat JAK/STAT Signaling Pathway jak_stat->inflammation jak_stat->cell_proliferation mapk MAPK Signaling Pathway mapk->apoptosis mapk->cell_proliferation target_compound This compound unknown_pathways Specific Signaling Pathways (To Be Investigated) target_compound->unknown_pathways

Caption: Known signaling pathways of analogs vs. unconfirmed pathways for the target compound.

Conclusion and Future Directions

This compound is a naturally occurring diterpenoid from Andrographis paniculata that has been successfully isolated and characterized. This guide provides the foundational knowledge for its extraction and identification. However, a significant gap exists in the understanding of its biological activity and mechanism of action. Future research should focus on:

  • Developing a more detailed and optimized protocol for its isolation to improve yield and purity.

  • Conducting comprehensive studies to elucidate the specific signaling pathways modulated by this compound.

  • Evaluating its therapeutic potential in various disease models, particularly in the context of cancer, given the cytotoxic activity of its analogs.

By addressing these research gaps, the full potential of this compound as a lead compound for drug development can be explored.

References

Unveiling 14-Deoxy-12-hydroxyandrographolide: A Technical Guide to its Source, Analysis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-12-hydroxyandrographolide (B1160308) is a labdane (B1241275) diterpenoid compound isolated from Andrographis paniculata (Burm.f.) Nees, a plant belonging to the Acanthaceae family.[1] Commonly known as "King of Bitters," Andrographis paniculata has a long history of use in traditional medicine systems across Asia for treating a variety of ailments, including respiratory infections, fever, and liver disorders. The therapeutic properties of this plant are largely attributed to its rich content of diterpene lactones, with andrographolide (B1667393) being the most studied constituent. This compound, while less abundant, is a significant analogue that contributes to the plant's overall bioactivity. This technical guide provides an in-depth overview of this compound, focusing on its sourcing from Andrographis paniculata, methods for its isolation and quantification, and its emerging biological activities and mechanisms of action.

Physicochemical and Spectroscopic Data

While this compound is not as extensively characterized as other andrographolides, some key data has been reported in the literature. The following table summarizes the available physicochemical and spectroscopic information.

PropertyDataReference
Molecular Formula C₂₀H₃₀O₅[2]
Molecular Weight 350.45 g/mol
Appearance Amorphous powder[2]
Infrared (IR) (KBr) 3420 (O-H), 2932, 2828 (C-H), 1730 (lactone C=O), 1656 (C=C), 904 (exocyclic methylene) cm⁻¹[2]
¹H NMR (300 MHz, CDCl₃) δ 0.69 (6H, s, C-18, C-20), 2.20 (1H, t, C-3), 3.01 (1H, s, C-3 OH), 3.39 (1H, t, C-14), 3.98 (2H, d, C-15), 5.20 (1H, s, C-19 OH), 5.66 (1H, s, C-12 OH)[2]
Mass Spectrometry (MS) m/z 350 (M⁺), 335, 332, 317, 299, 223[2]

Quantitative Analysis in Andrographis paniculata

Specific quantitative data for this compound in Andrographis paniculata is not extensively reported in the available literature. Most quantitative studies focus on the major diterpenoids like andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide (B31429). However, the concentration of these diterpenoids can vary significantly based on factors such as the geographical origin of the plant, cultivation conditions, and the time of harvest. For instance, the levels of major andrographolides have been observed to be highest in 60-day-old plants grown in normal soil.[3] It is plausible that the concentration of this compound is also influenced by these variables.

The following table summarizes the reported concentrations of major andrographolides in Andrographis paniculata leaves, which provides a context for the likely lower abundance of this compound.

CompoundPlant PartSoil TypeAge of PlantConcentration (mg/g dry weight)Reference
AndrographolideLeavesNormal60 days30.41[3]
NeoandrographolideLeavesNormal60 days2.39[3]
14-deoxy-11,12-didehydroandrographolideLeavesNormal60 daysNot specified in this range[3]
AndrographolideLeavesSodic60 days8.63[3]
NeoandrographolideLeavesSodic60 days1.20[3]

Experimental Protocols

Isolation and Purification of Diterpenoids from Andrographis paniculata

1. Extraction:

  • Air-dry the aerial parts (leaves and stems) of Andrographis paniculata at room temperature and grind them into a fine powder.

  • Macerate the powdered plant material with 95% ethanol (B145695) (e.g., 1 kg of powder in 5 L of ethanol) at room temperature for 72 hours with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2. Fractionation:

  • Suspend the crude ethanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • The diterpenoids, including this compound, are expected to be enriched in the chloroform and ethyl acetate fractions.

  • Concentrate these fractions to dryness.

3. Chromatographic Purification:

  • Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol (B129727).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

  • Combine fractions containing compounds with similar Rf values.

  • Further purify the combined fractions containing the target compound by repeated column chromatography, preparative TLC, or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained. This compound has been reported to be isolated from a chloroform-methanol fraction.[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method is crucial for the quantification of this compound. Based on methods developed for structurally similar compounds from Andrographis paniculata, the following parameters can be used as a starting point for method development and validation.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and water, or methanol and water, often with a pH modifier like formic acid or phosphoric acid to improve peak shape.
Flow Rate 0.8 - 1.2 mL/min
Detection UV detector at a wavelength around 225 nm.
Injection Volume 10 - 20 µL
Column Temperature 25-30 °C

Note: Method validation according to ICH guidelines (linearity, accuracy, precision, LOD, LOQ) is essential for reliable quantification.

Analytical Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For more sensitive and selective quantification, especially in biological matrices, a UPLC-MS/MS method is recommended.

ParameterCondition
UPLC System A high-pressure liquid chromatography system capable of handling small particle size columns.
Column Sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate 0.2 - 0.4 mL/min.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), positive or negative mode to be optimized for the compound.
Scan Type Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and an internal standard.

Biological Activities and Signaling Pathways

The biological activities of this compound are not as extensively studied as those of andrographolide. However, preliminary studies indicate its potential as a cytotoxic agent against various cancer cell lines.

Anticancer Activity

Synthetic analogs of this compound have demonstrated significant cytotoxic properties against a panel of cancer cell lines, with some analogs showing greater potency than the parent compound and the anticancer drug ellipticine.[4] While the precise mechanisms of action are still under investigation, the cytotoxic effects of related andrographolide derivatives often involve the induction of apoptosis and cell cycle arrest. For instance, some andrographolide analogs have been shown to exert their antitumor effects via a p53-dependent pathway.[4]

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is limited, its structural analog, 14-deoxy-11,12-didehydroandrographolide, has been shown to possess potent anti-inflammatory effects. This analog inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[5] It is plausible that this compound shares a similar anti-inflammatory mechanism.

Visualizations

Experimental Workflow

experimental_workflow plant Andrographis paniculata (Aerial Parts) powder Powdered Plant Material plant->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation fractions Hexane, Chloroform, Ethyl Acetate Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography quantification Quantitative Analysis (HPLC, UPLC-MS/MS) fractions->quantification purified_fractions Purified Fractions column_chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound This compound hplc->pure_compound analysis Structural Elucidation (NMR, MS, IR) pure_compound->analysis

Caption: Generalized workflow for the isolation and analysis of this compound.

Postulated Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor signaling_cascade Upstream Signaling Cascade receptor->signaling_cascade ikb_kinase IKK Complex signaling_cascade->ikb_kinase nf_kb_complex IκB-NF-κB Complex ikb_kinase->nf_kb_complex Phosphorylation of IκB nf_kb_active Active NF-κB (p65/p50) nf_kb_complex->nf_kb_active IκB Degradation nucleus Nucleus nf_kb_active->nucleus gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->gene_expression Transcription inflammation Inflammation gene_expression->inflammation compound This compound (Postulated) compound->ikb_kinase Inhibition (Hypothesized)

Caption: Postulated NF-κB inhibitory mechanism of this compound.

Conclusion and Future Directions

This compound is a naturally occurring diterpenoid from Andrographis paniculata with demonstrated cytotoxic potential against cancer cell lines. While its full pharmacological profile is yet to be elucidated, its structural similarity to other bioactive andrographolides suggests it may also possess anti-inflammatory and other therapeutic properties.

For researchers and drug development professionals, this compound represents an interesting lead molecule. However, further research is critically needed in several areas:

  • Quantitative Analysis: Development and validation of specific analytical methods to accurately quantify this compound in plant material and biological fluids are essential for standardization and pharmacokinetic studies.

  • Isolation Optimization: The development of a targeted and efficient isolation protocol will be crucial for obtaining sufficient quantities of the pure compound for in-depth biological evaluation.

  • Mechanism of Action: Detailed studies are required to unravel the specific molecular targets and signaling pathways modulated by this compound in various disease models.

  • In Vivo Efficacy and Safety: Preclinical in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound.

Addressing these research gaps will be pivotal in unlocking the full therapeutic potential of this compound and its derivatives for the development of novel pharmaceuticals.

References

An In-depth Technical Guide to 14-Deoxy-12-hydroxyandrographolide: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-12-hydroxyandrographolide (B1160308) is a labdane (B1241275) diterpenoid naturally found in the leaves of Andrographis paniculata (Burm. f.) Nees, a plant with a long history of use in traditional medicine.[1][2][3] This compound, an analog of the more abundant andrographolide (B1667393), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation and synthesis methods, and known biological activities of this compound, with a focus on its effects on cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is characterized by a diterpene lactone core structure. Its systematic IUPAC name is 4-[(1S)-2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one. Key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C20H30O5[3]
Molecular Weight 350.45 g/mol [3]
Appearance Amorphous powder[3]
Solubility 10 mM in DMSO[4]
SMILES C[C@@]12CC--INVALID-LINK--[C@H]2C--INVALID-LINK--O)(C)CO">C@HO[5]
InChI InChI=1S/C20H30O5/c1-12-4-5-16-19(2,8-6-17(23)20(16,3)11-21)14(12)10-15(22)13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16+,17-,19+,20+/m1/s1[6]

Spectral Data:

  • IR (KBr, cm⁻¹): 3420, 2932, 2828, 1730, 1656, 904[3]

  • ¹H NMR (300 MHz, CDCl₃), δ (ppm): 0.69 (6H, s, C18 & C20), 2.20 (1H, t, C3), 3.01 (1H, s, C3-OH), 3.39 (1H, t, C14), 3.98 (2H, d, C15), 5.20 (1H, s, C19-OH), 5.66 (1H, s, C12-OH)[3]

  • MS (m/z): 350 (M+), 335, 332, 317, 299, 223[3]

Experimental Protocols

Isolation from Andrographis paniculata

This compound can be isolated from the aerial parts of Andrographis paniculata. A general workflow for its isolation is as follows:

G plant Dried Aerial Parts of Andrographis paniculata extraction Percolation with 95% Ethanol (B145695) plant->extraction concentration Concentration under Reduced Pressure extraction->concentration defatting Defatting with Hexane (B92381) concentration->defatting fractionation Fractionation into Chloroform (B151607) defatting->fractionation column_chromatography Silica (B1680970) Gel Column Chromatography (Chloroform-Methanol Gradient) fractionation->column_chromatography repeated_cc Repeated Column Chromatography (Chloroform-Methanol) column_chromatography->repeated_cc isolation Isolation of This compound repeated_cc->isolation

Figure 1: General workflow for the isolation of this compound.

A detailed protocol involves the following steps:

  • The dried aerial parts of A. paniculata (1 kg) are percolated with 95% ethanol (5 x 1 L).[3]

  • The combined extracts are concentrated under reduced pressure to yield a residue (70 g).[3]

  • The crude residue is defatted with hexane and then fractionated with chloroform (10 g).[3]

  • The chloroform fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol (B129727).[3]

  • Fractions are collected and further purified by repeated silica gel column chromatography using a chloroform-methanol solvent system (e.g., 22-35% methanol in chloroform for the fraction containing the target compound) to yield this compound.[3]

Synthesis

Biological Activities and Signaling Pathways

The biological activities of this compound are an emerging area of research. Studies on its analogs and the parent compound, andrographolide, suggest potential anti-inflammatory and cytotoxic effects.

Cytotoxic Activity

Analogs of this compound have demonstrated cytotoxic activity against various cancer cell lines. For instance, certain 12-substituted-14-deoxyandrographolide derivatives have shown potent activity against murine leukemia (P-388) and human breast cancer (MCF-7) cell lines.[7][8] The introduction of a hydroxyl group at the C12 position has been noted to significantly improve the cytotoxic activity of andrographolide analogues.[7]

A general workflow for assessing the cytotoxic effects of this compound is outlined below:

G cell_culture Cancer Cell Line Culture treatment Treatment with This compound (Various Concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay ic50 Determination of IC50 Value viability_assay->ic50

Figure 2: Experimental workflow for determining the cytotoxicity of this compound.

MTT Assay Protocol for Cytotoxicity:

  • Seed cancer cells (e.g., 5x10⁴ cells/ml) in a 96-well plate and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of this compound.

  • After the desired incubation period (e.g., 24 hours), add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours.[9]

  • Remove the media and add 100 µl of DMSO to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC50 value.[9]

Potential Involvement in Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is limited, the activities of related compounds suggest potential mechanisms of action.

NF-κB Signaling Pathway: Andrographolide, the parent compound, is a known inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway.[10][11] It has been shown to interfere with the DNA binding of NF-κB, thereby reducing the expression of pro-inflammatory proteins.[12] Given the structural similarity, it is plausible that this compound may also exert anti-inflammatory effects through the modulation of the NF-κB pathway.

G cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb_kinases IKK Complex inflammatory_stimuli->ikb_kinases ikb_alpha IκBα ikb_kinases->ikb_alpha Phosphorylation & Degradation nf_kb NF-κB (p50/p65) nucleus Nucleus nf_kb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) andrographolide This compound (Potential Inhibitor) nf_kb_n NF-κB andrographolide->nf_kb_n Inhibition of DNA Binding dna DNA nf_kb_n->dna Binding dna->transcription

Figure 3: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Pathways: Analogs of this compound have been shown to induce apoptosis in cancer cells.[7] For example, some derivatives trigger both early and late cellular apoptosis and can arrest the cell cycle.[7] The parent compound, andrographolide, has been reported to induce apoptosis through mitochondrial-mediated pathways and by initiating caspase-8-mediated apoptosis. This suggests that this compound may also exert its cytotoxic effects by inducing programmed cell death.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research. While current research provides a foundational understanding of its chemical nature and biological activities, further in-depth studies are required to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the development of novel therapeutics derived from natural sources.

References

Spectroscopic and Biological Profile of 14-Deoxy-12-hydroxyandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and biological activities of 14-Deoxy-12-hydroxyandrographolide, a significant bioactive diterpenoid isolated from Andrographis paniculata. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Interpretation
3420O-H stretching (hydroxyl group)
2932, 2828C-H stretching (alkane)
1730C=O stretching (lactone ring)
1656C=C stretching (alkene)
904=C-H bending (exocyclic methylene (B1212753) group)
Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of the compound.

ParameterValue
Molecular FormulaC₂₀H₃₀O₅
Molecular Weight350.45 g/mol [1][2]
Mass Spectrum (m/z)350 (M⁺), 335, 332, 317, 299, 223
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. While a complete assignment is pending in the reviewed literature, key proton signals have been identified.

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.69s6HC18-H₃, C20-H₃
2.20t1HC3-H
3.01s1HC3-OH
3.39t1HC14-H
3.98d2HC15-H₂
5.20s1HC19-OH
5.66s1HC12-OH

Note: Complete ¹³C NMR data for this compound is not available in the reviewed literature. However, data for the related compound, 14-deoxy-11,12-didehydroandrographolide, is available and can be used for comparative analysis[3].

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies employed for the spectroscopic analysis and biological evaluation of andrographolide (B1667393) derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz, 500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and other 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in structural elucidation. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Mass Spectrometry (MS)

  • Ionization Source: Electrospray ionization (ESI) is a common technique for the analysis of natural products[4][5].

  • Mass Analyzer: Various mass analyzers such as Time-of-Flight (TOF) or Quadrupole can be used.

  • Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula[6].

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory[7].

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹[8][9].

Biological Activity Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and its analogues are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Signaling Pathway Analysis

Andrographolide and its derivatives have been shown to exert their biological effects, particularly their anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds strongly suggest the involvement of the NF-κB and PI3K/Akt/mTOR pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival[10]. Andrographolide has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and mediators[6][11][12]. It is hypothesized that this compound may also exert its anti-inflammatory effects through a similar mechanism.

NF_kappaB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK TNFa->IKK Activates LPS LPS LPS->IKK IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB_p50_p65_IkB p50/p65-IκBα (Inactive) NFkB_p50_p65 p50/p65 (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 Releases NFkB_p50_p65_nuc p50/p65 NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Andrographolide 14-Deoxy-12-hydroxy- andrographolide Andrographolide->IKK Inhibits Andrographolide->NFkB_p50_p65_nuc Inhibits Binding DNA DNA NFkB_p50_p65_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer[5][13][14][15][16][17][18][19]. Andrographolide and its derivatives have been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells[18][20]. This suggests that this compound may be a promising candidate for anti-cancer drug development.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Metabolism Metabolism mTORC1->Metabolism Andrographolide 14-Deoxy-12-hydroxy- andrographolide Andrographolide->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a promising natural product with significant biological potential. The spectroscopic data provides a solid foundation for its structural characterization and quality control. The likely modulation of the NF-κB and PI3K/Akt/mTOR signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents. Further research is warranted to fully elucidate its complete spectroscopic profile, particularly its ¹³C NMR data, and to confirm its precise mechanisms of action through direct experimental evidence. This technical guide serves as a starting point for researchers to explore the therapeutic potential of this valuable diterpenoid.

References

The Biosynthesis of 14-Deoxy-12-hydroxyandrographolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393) and its derivatives, a class of labdane (B1241275) diterpenoids isolated from Andrographis paniculata, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Among these, 14-deoxy-12-hydroxyandrographolide (B1160308) is a notable analogue. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the known and putative steps in the biosynthesis of this compound, supported by experimental evidence, quantitative data, and detailed protocols for key methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and proceeds through a series of cyclizations and oxidative modifications. The pathway can be broadly divided into three stages: the formation of the diterpene backbone, the core cyclization, and the subsequent oxidative decorations. While significant progress has been made in elucidating the biosynthesis of the parent compound, andrographolide, the final step leading to this compound is yet to be fully characterized.

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Diphosphate (B83284) (GGPP)

The biosynthesis initiates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP or DXP) pathway, which operates in the plastids. Studies using 13C-labeling have indicated that the MEP pathway is the primary source of precursors for andrographolide biosynthesis.

Four molecules of IPP are sequentially added to DMAPP by Geranylgeranyl Diphosphate Synthase (GGPPS) to yield the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).

Stage 2: Diterpene Cyclization to ent-Copalyl Diphosphate

The first committed step in andrographolide biosynthesis is the cyclization of the linear GGPP molecule. This reaction is catalyzed by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS). This enzyme facilitates a protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

Stage 3: Oxidative Modifications by Cytochrome P450 Monooxygenases

The subsequent steps in the pathway involve a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs), which are typically membrane-bound enzymes requiring a partnering NADPH-cytochrome P450 reductase (CPR) for electron transfer.

The known pathway leading to the precursor of this compound, 14-deoxyandrographolide (B149799), involves the following characterized steps:

  • Formation of 19-hydroxy-ent-copalol: The conversion of ent-copalol (derived from ent-CPP) is catalyzed by ApCYP71D587.[1]

  • Lactone Ring Formation: Subsequently, ApCYP71BE50 mediates the formation of the characteristic lactone ring to yield andrograpanin (B1249751).[1]

  • C-3 Hydroxylation: ApCYP706U5 (also referred to as CYP72A399 in some literature) then catalyzes the C-3 hydroxylation of andrograpanin to form 14-deoxyandrographolide.[1][2]

The Uncharacterized C-12 Hydroxylation Step

The final step in the biosynthesis of this compound is the hydroxylation at the C-12 position of a 14-deoxyandrographolide precursor. To date, the specific cytochrome P450 enzyme responsible for this C-12 hydroxylation has not been experimentally identified. Transcriptome analyses of A. paniculata have revealed a large number of candidate CYP genes, particularly from the CYP71 and CYP76 families, that are co-expressed with other genes in the andrographolide pathway.[3][4] It is hypothesized that a member of this extensive family of enzymes is responsible for this currently unassigned biosynthetic step. Identifying this enzyme is a key area for future research.

Data Presentation

Table 1: Key Enzymes in the Biosynthesis of 14-Deoxyandrographolide
Enzyme NameAbbreviationSubstrateProductEnzyme ClassReference
Geranylgeranyl Diphosphate SynthaseGGPPSIPP + DMAPPGGPPPrenyltransferase[5]
ent-Copalyl Diphosphate SynthaseCPSGGPPent-CPPDiterpene Synthase[6]
Cytochrome P450 71D587ApCYP71D587ent-copalol19-hydroxy-ent-copalolCytochrome P450[1]
Cytochrome P450 71BE50ApCYP71BE5019-hydroxy-ent-copalolAndrograpaninCytochrome P450[1]
Cytochrome P450 706U5 / 72A399ApCYP706U5 / ApCYP72A399Andrograpanin14-DeoxyandrographolideCytochrome P450[1][2]
Putative C-12 Hydroxylase Unknown 14-Deoxyandrographolide or a precursor This compound Cytochrome P450 (Hypothesized) -
Table 2: Quantitative Analysis of Major Diterpenoids in Andrographis paniculata**
CompoundPlant PartConcentration (% dry weight)Analytical MethodReference
AndrographolideLeaves2.33% (in high-yielding genotype)HPLC[5]
AndrographolideLeaves1.01% (in low-yielding genotype)HPLC[5]
Neoandrographolide (B1678159)Capsules1.3% w/wLC-MS/MS[7]
AndrographolideCapsules0.96% w/wLC-MS/MS[7]
14-DeoxyandrographolideCapsules0.34% w/wLC-MS/MS[7]

*Note: Quantitative data for this compound is not widely reported in comparative studies.

Experimental Protocols

The following sections provide generalized protocols for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression of Candidate Cytochrome P450s in Saccharomyces cerevisiae

This protocol describes the functional expression of candidate CYP genes, identified through transcriptome analysis, in yeast to screen for C-12 hydroxylase activity.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length cDNA of the candidate CYP gene from A. paniculata RNA using RT-PCR with gene-specific primers.
  • Clone the amplified CYP cDNA into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
  • Co-transform the resulting plasmid along with a plasmid containing the NADPH-cytochrome P450 reductase (CPR) from A. paniculata or a model plant like Arabidopsis thaliana into a suitable S. cerevisiae strain (e.g., WAT11).

2. Yeast Culture and Protein Expression:

  • Grow the transformed yeast cells in a selective synthetic defined medium lacking the appropriate auxotrophic markers.
  • Induce protein expression by transferring the cells to a galactose-containing medium.
  • Incubate the culture for 24-48 hours at a controlled temperature (e.g., 28-30°C) with shaking.

3. Microsome Isolation:

  • Harvest the yeast cells by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
  • Resuspend the cells in homogenization buffer and disrupt them using glass beads or a high-pressure homogenizer.[8]
  • Centrifuge the lysate at a low speed to remove cell debris.
  • Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).[8]
  • Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

4. In Vitro Enzyme Assay:

  • Set up the reaction mixture containing the isolated microsomes, the substrate (14-deoxyandrographolide), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
  • Initiate the reaction by adding the NADPH-regenerating system.
  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

5. Product Analysis by LC-MS:

  • Extract the reaction products with the organic solvent.
  • Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS analysis.
  • Analyze the sample using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).[9][10]
  • Monitor for the formation of a product with the expected mass-to-charge ratio (m/z) of this compound.

Protocol 2: Quantitative Analysis of Diterpenoids by LC-MS/MS

This protocol outlines a general method for the quantification of andrographolide and its derivatives in plant extracts or enzyme assay samples.

1. Sample Preparation:

  • For plant material, perform a methanol (B129727) extraction of the dried and powdered tissue.
  • For enzyme assays, use the organic extract obtained after stopping the reaction.
  • Filter the extracts through a 0.22 µm syringe filter before analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from a low to high percentage of mobile phase B over a run time of 10-20 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
  • MRM Transitions: Determine the precursor ion and product ion for each analyte by direct infusion of standards.

3. Quantification:

  • Prepare a calibration curve using authentic standards of the compounds of interest.
  • Spike an internal standard into all samples and standards for improved accuracy.
  • Calculate the concentration of each analyte in the samples based on the standard curve.

Mandatory Visualization

Biosynthesis_of_this compound cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP GGPPS GGPPS IPP_DMAPP_MEP->GGPPS Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA IPP_DMAPP_MVA IPP + DMAPP MVA->IPP_DMAPP_MVA IPP_DMAPP_MVA->GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) CPS ent-CPS GGPP->CPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) ent_copalol ent-copalol ent_CPP->ent_copalol CYP71D587 ApCYP71D587 ent_copalol->CYP71D587 hydroxy_ent_copalol 19-hydroxy-ent-copalol CYP71BE50 ApCYP71BE50 hydroxy_ent_copalol->CYP71BE50 andrograpanin Andrograpanin CYP706U5 ApCYP706U5 / ApCYP72A399 andrograpanin->CYP706U5 deoxy_andro 14-Deoxyandrographolide Unknown_CYP Unknown CYP (C-12 Hydroxylase) deoxy_andro->Unknown_CYP deoxy_hydroxy_andro This compound GGPPS->GGPP CPS->ent_CPP CYP71D587->hydroxy_ent_copalol CYP71BE50->andrograpanin CYP706U5->deoxy_andro Unknown_CYP->deoxy_hydroxy_andro Experimental_Workflow start Candidate CYP Gene Identification (Transcriptome Analysis) cloning Cloning into Yeast Expression Vector start->cloning transformation Yeast Transformation (with CYP and CPR plasmids) cloning->transformation expression Protein Expression Induction (Galactose Medium) transformation->expression microsome_isolation Microsome Isolation (Cell Lysis & Ultracentrifugation) expression->microsome_isolation enzyme_assay In Vitro Enzyme Assay (Substrate + Microsomes + NADPH) microsome_isolation->enzyme_assay analysis Product Analysis by LC-MS enzyme_assay->analysis identification Identification of C-12 Hydroxylase Activity analysis->identification

References

Preliminary Screening of 14-Deoxy-12-hydroxyandrographolide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-12-hydroxyandrographolide, a labdane (B1241275) diterpenoid derived from Andrographis paniculata, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary screening of its bioactivity, with a focus on its cytotoxic properties. Due to the limited availability of data on the anti-inflammatory and antiviral activities of this compound, this guide also includes detailed information on its close structural analogue, 14-deoxy-11,12-didehydroandrographolide (B31429), to provide a broader context for its potential biological effects. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

Cytotoxic Activity

The cytotoxic potential of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The primary method utilized for this assessment is the Sulforhodamine B (SRB) assay.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its selected analogues against various cancer cell lines.[1]

CompoundCell LineCancer TypeIC50 (µM)
This compound P-388Murine Leukemia> 57.14
KBOral Carcinoma> 57.14
COL-2Colon Cancer> 57.14
MCF-7Breast Cancer> 57.14
LU-1Lung Cancer> 57.14
ASKRat Sarcoma> 57.14
Analog 2j P-388Murine Leukemia1.88
KBOral Carcinoma2.16
COL-2Colon Cancer2.12
MCF-7Breast Cancer1.63
LU-1Lung Cancer3.52
ASKRat Sarcoma2.24

Data sourced from Sirion et al., 2017.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol outlines the methodology for assessing the cytotoxicity of this compound and its analogues.[2][3][4][5]

1. Cell Culture and Plating:

  • Maintain cancer cell lines in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound or its analogues in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solution to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., ellipticine).

3. Cell Fixation and Staining:

  • After the incubation period, gently remove the medium.

  • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the fixed cells with 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

4. Absorbance Measurement and Data Analysis:

  • Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Shake the plates for 5-10 minutes to ensure complete dissolution of the dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture cell_plating Cell Plating in 96-well plate cell_culture->cell_plating add_compound Add Compound to Wells cell_plating->add_compound compound_prep Compound Dilution compound_prep->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h fixation Cell Fixation with TCA incubation_48h->fixation staining Staining with SRB fixation->staining washing Washing staining->washing solubilization Dye Solubilization washing->solubilization read_absorbance Read Absorbance at 510 nm solubilization->read_absorbance data_analysis IC50 Calculation read_absorbance->data_analysis

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Anti-inflammatory and Antiviral Activities (Based on 14-Deoxy-11,12-didehydroandrographolide)

While specific data for this compound is limited, extensive research on its close analogue, 14-deoxy-11,12-didehydroandrographolide, provides valuable insights into its potential anti-inflammatory and antiviral activities.

Anti-inflammatory Activity: Inhibition of NF-κB Pathway

14-deoxy-11,12-didehydroandrographolide has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

This protocol describes a method to assess the inhibitory effect on NF-κB activation.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate medium.

  • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

3. Luciferase Assay:

  • After 6-8 hours of stimulation, lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) IkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB->IkB_NFkB Compound 14-deoxy-11,12-didehydroandrographolide Compound->NFkB_nuc inhibits DNA binding DNA DNA NFkB_nuc->DNA binds Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes activates IkB_NFkB->NFkB releases

Inhibitory effect of 14-deoxy-11,12-didehydroandrographolide on the NF-κB pathway.
Antiviral Activity: Inhibition of Influenza A (H5N1) Virus

14-deoxy-11,12-didehydroandrographolide has demonstrated potent antiviral activity against the highly pathogenic avian influenza H5N1 virus.[8] The mechanism of action involves the inhibition of viral ribonucleoprotein (vRNP) complex export from the nucleus, which is a critical step in the viral replication cycle.

This protocol is used to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.

1. Cell Culture and Virus Infection:

  • Grow Madin-Darby canine kidney (MDCK) cells to confluence in 6-well plates.

  • Wash the cells with phosphate-buffered saline (PBS) and infect them with a diluted suspension of influenza A (H5N1) virus for 1 hour at 37°C.

2. Compound Treatment and Overlay:

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of agarose (B213101) and cell culture medium containing various concentrations of the test compound.

3. Incubation and Plaque Visualization:

  • Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).

  • Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.

4. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).

Antiviral_Mechanism cluster_cell Infected Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus_Entry Virus Entry & Uncoating vRNA_to_nucleus vRNA Virus_Entry->vRNA_to_nucleus vRNA_replication vRNA Replication & Transcription vRNA_to_nucleus->vRNA_replication transport Viral_Proteins Viral Protein Synthesis vRNP_assembly vRNP Assembly Viral_Proteins->vRNP_assembly New_Virions New Virion Assembly & Budding vRNP_assembly->New_Virions vRNP_export vRNP Export vRNA_replication->vRNP_export forms vRNP vRNP_export->vRNP_assembly exports to cytoplasm Compound 14-deoxy-11,12-didehydroandrographolide Compound->vRNP_export inhibits

Inhibition of viral RNP export by 14-deoxy-11,12-didehydroandrographolide.

Conclusion

The preliminary screening of this compound reveals it to be a compound with potential for further development, particularly in the area of oncology. While its inherent cytotoxic activity appears to be moderate, its analogues have demonstrated significant potency against a range of cancer cell lines. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation of this compound and its derivatives. Furthermore, the pronounced anti-inflammatory and antiviral activities of its close analogue, 14-deoxy-11,12-didehydroandrographolide, suggest that this compound may also possess similar properties, warranting further investigation into its effects on inflammatory and viral pathways. This technical guide serves as a valuable resource for researchers aiming to unlock the full therapeutic potential of this promising natural product scaffold.

References

Unraveling the Molecular Mechanisms of 14-Deoxy-12-hydroxyandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of 14-Deoxy-12-hydroxyandrographolide and its closely related analogue, 14-deoxy-11,12-didehydroandrographolide (B31429). Derived from Andrographis paniculata, these labdane (B1241275) diterpenoids have garnered significant interest for their potent anti-inflammatory and anticancer properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in their mechanism of action.

Core Mechanisms of Action: Anti-inflammatory and Anticancer Effects

This compound and its analogues exert their biological effects primarily through the modulation of key signaling pathways involved in inflammation and cell survival. The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. Their anticancer activity is largely attributed to the induction of apoptosis, or programmed cell death, in various cancer cell lines.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. 14-deoxy-11,12-didehydroandrographolide has been shown to inhibit NF-κB activation.[1] This inhibition can occur at multiple levels of the pathway, ultimately preventing the translocation of the p65 subunit to the nucleus and its binding to DNA, thereby downregulating the expression of inflammatory mediators.[2]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_complex p50 p65 IκBα NFkB_p50 p50 NFkB_dimer p50 p65 NFkB_p50->NFkB_dimer Translocation NFkB_p65 p65 NFkB_p65->NFkB_dimer Translocation NFkB_complex:s->NFkB_p50 Release of p50/p65 NFkB_complex:s->NFkB_p65 Release of p50/p65 Andro 14-Deoxy-11,12- didehydroandrographolide Andro->IKK Inhibits Andro->NFkB_complex Prevents IκBα degradation Andro->NFkB_dimer Inhibits Nuclear Translocation & DNA Binding DNA DNA (κB site) NFkB_dimer->DNA Binds Inflammation Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Inflammation Initiates

Inhibition of the NF-κB Signaling Pathway.
Anticancer Mechanism: Induction of Apoptosis

A significant body of research indicates that this compound and its analogues induce apoptosis in various cancer cell lines.[3][4] The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a key mechanism. This pathway is initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade. 14-deoxy-11,12-didehydroandrographolide has been shown to downregulate the Bax/Bcl-2 ratio and activate caspase-9 and caspase-3.[4][5]

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Regulation Andro 14-Deoxy-11,12-didehydroandrographolide Bcl2 Bcl-2 (Anti-apoptotic) Andro->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Andro->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Cyt c release Bax->Mito Promotes Cyt c release CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apaf-1 Cytochrome c Pro-caspase-9 Casp9 Pro-caspase-9 ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation Casp3 Pro-caspase-3 ActiveCasp9->Casp3 Cleavage & Activation ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Induction of the Intrinsic Apoptosis Pathway.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound derivatives and 14-deoxy-11,12-didehydroandrographolide.

Table 1: Cytotoxic Activity of this compound Derivatives and Analogues

Compound/AnalogueCancer Cell LineAssayIC50 / ED50 (µM)Reference
This compound derivativesMurine leukemia (P-388), Oral carcinoma (KB), Colon (COL-2), Breast (MCF-7, ASK), Lung (LU-1)SRB assay9- to 20-fold greater activity than andrographolide (B1667393) for many cell lines[6]
Analogue 6e (7-acetoxy-12-amino-14-deoxyandrographolide derivative)Breast (MCF-7)Not specified2.93[7]
14-deoxy-11,12-didehydroandrographolideLeukemic (U937)MTT assay13[3]
14-deoxy-11,12-didehydroandrographolideLeukemic (REH)MTT assay27[3]
14-deoxy-11,12-didehydroandrographolideLeukemic (JURKAT)MTT assay35[3]
Analogue 5aCholangiocarcinoma (KKU-M213)Not specified3.37[8]
Analogue 5aCholangiocarcinoma (KKU-100)Not specified2.93[8]
Analogue 5bCholangiocarcinoma (KKU-M213)Not specified3.08[8]
Analogue 5bCholangiocarcinoma (KKU-100)Not specified3.27[8]

Table 2: Anti-inflammatory Activity of 14-deoxy-11,12-didehydroandrographolide

Inflammatory MediatorCell Line / ModelAssay ConditionIC50 (µM)Reference
Nitric Oxide (NO)Murine macrophages (RAW 264.7)LPS-induced94.12 ± 4.79[9]
TNF-α, IL-6, MIP-2, NOMurine macrophages (RAW 264.7)LPS/IFN-γ stimulatedSignificant decrease in secretions[10]
NF-κB Transcriptional ActivityMurine macrophages (RAW 264.7)LPS/IFN-γ stimulatedLess inhibitory than some derivatives[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and its analogues.

Cytotoxicity and Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[11]

  • Treatment: Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.[11]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[11]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful to identify dead cells.

Apoptosis_Assay_Workflow start Start: Treat cells with This compound analogue at IC50 concentration harvest Harvest cells and wash with cold PBS start->harvest resuspend Resuspend cells in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature for 15 minutes stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify live, apoptotic, and necrotic cells analyze->end

Experimental Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Treat cells (e.g., U937) with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).[11]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[11][12]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12]

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to study protein-DNA interactions. It can detect the binding of transcription factors, such as NF-κB, to specific DNA sequences.

Protocol:

  • Nuclear Extract Preparation: Isolate nuclear proteins from cells that have been treated with the test compound and/or an inflammatory stimulus (e.g., TNF-α or LPS).

  • Probe Labeling: A DNA probe containing the NF-κB consensus sequence is labeled, typically with a radioisotope (e.g., 32P) or a fluorescent dye.[13]

  • Binding Reaction: The labeled probe is incubated with the nuclear extract to allow the formation of DNA-protein complexes.[13]

  • Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel. DNA-protein complexes migrate slower than the free probe, resulting in a "shifted" band.[13][14]

  • Detection: The gel is dried and the bands are visualized by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.[13][14]

References

Identifying Protein Targets of 14-Deoxy-12-hydroxyandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14-Deoxy-12-hydroxyandrographolide is a naturally occurring diterpenoid isolated from Andrographis paniculata and a known metabolite of the plant's major bioactive component, andrographolide (B1667393).[1] While its pharmacological potential is an area of active research, direct experimental identification of its protein targets remains a significant gap in the scientific literature. This technical guide summarizes the current state of knowledge, focusing on available data for the closely related analogue, 14-deoxy-11,12-didehydroandrographolide (B31429) , and outlines experimental protocols that can be employed to elucidate the direct protein interactome of this compound.

Important Note: There is a notable absence of published experimental studies (e.g., affinity purification-mass spectrometry, cellular thermal shift assays) that have definitively identified the direct protein targets of this compound. Much of the available research pertains to computational predictions or experimental data for structurally similar compounds, most notably 14-deoxy-11,12-didehydroandrographolide. The following sections will clearly distinguish between these compounds.

In Silico Predicted Targets of a Close Analogue: 14-Deoxy-11,12-didehydroandrographolide

Computational studies, primarily molecular docking, have been employed to predict the binding affinity of 14-deoxy-11,12-didehydroandrographolide with various protein targets, particularly those relevant to viral diseases such as COVID-19.[2][3] These in silico analyses suggest potential interactions but require experimental validation.

Target Protein (SARS-CoV-2)Predicted Binding Affinity (kcal/mol)
3-chymotrypsin like-protease (3CLPro)-6.7
Papain-like protease (PLPro)-6.4
RNA-dependent RNA-polymerase (RdRp)-7.0

Experimentally Investigated Signaling Pathways Modulated by 14-Deoxy-11,12-didehydroandrographolide

While direct protein targets are not yet fully elucidated, experimental evidence suggests that 14-deoxy-11,12-didehydroandrographolide modulates key cellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

14-deoxy-11,12-didehydroandrographolide has been shown to exert anti-inflammatory effects, likely through the inhibition of the NF-κB pathway.[4] Studies indicate that this compound can block the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation and the subsequent transcription of pro-inflammatory genes.[4]

G NF-κB Signaling Pathway Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription 14-deoxy-11,12-didehydroandrographolide 14-deoxy-11,12-didehydroandrographolide 14-deoxy-11,12-didehydroandrographolide->NF-κB (p50/p65) Inhibits Nuclear Translocation

Caption: Inhibition of NF-κB nuclear translocation by 14-deoxy-11,12-didehydroandrographolide.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Network pharmacology and subsequent in vitro experiments have suggested that the parent compound, andrographolide, and its derivatives may exert their effects by modulating this pathway.[5] For instance, andrographolide has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in chondrosarcoma cells.[6]

G PI3K/Akt Signaling Pathway Modulation Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Andrographolide/Derivatives Andrographolide/Derivatives Andrographolide/Derivatives->PI3K Inhibits Andrographolide/Derivatives->Akt Inhibits

Caption: Putative inhibition of the PI3K/Akt pathway by andrographolide and its derivatives.

Cytotoxic Activity of this compound Analogs

While direct protein targets are unknown, synthetic analogs of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.[7][8] This suggests that the core structure could be a scaffold for developing anti-cancer agents. One study reported that an analog, designated as 2j, was significantly more potent than the parent compound and the anticancer drug ellipticine (B1684216) against several cell lines.[7]

Cell LineAnalog 2j IC50 (µM)
P-388 (murine leukemia)Data not specified
KB (oral carcinoma)Data not specified
COL-2 (colon cancer)Data not specified
MCF-7 (breast cancer)Data not specified
LU-1 (lung cancer)Data not specified
ASK (rat sarcoma)Data not specified
Note: Specific IC50 values for analog 2j were not provided in the abstract, but its potency was highlighted.[7]

Another study on 7-acetoxy-12-amino-14-deoxyandrographolide analogues also demonstrated cytotoxic activity, with one compound showing an IC50 of 2.93 µM against the MCF-7 cell line.[9]

Pharmacokinetics of this compound

Pharmacokinetic studies in rats have confirmed that this compound (DEO-AND) is a metabolite of andrographolide (AND).[1] A comparative study following intravenous administration revealed significant differences in the pharmacokinetic profiles of the two compounds.[1]

ParameterAndrographolide (AND)This compound (DEO-AND)
Dose (i.v.)5 mg/kg5 mg/kg
AUC (0->720 min) (µg·min/mL)44.13 ± 10.45781.59 ± 81.46
Half-life (t1/2)Significantly longer than DEO-ANDSignificantly shorter than AND
Mean Residence Time (MRT)Significantly longer than DEO-ANDSignificantly shorter than AND
Data from a study in rats.[1]

Experimental Protocols for Target Identification

To bridge the knowledge gap, the following are generalized protocols for established, unbiased, label-free target identification techniques that could be applied to this compound.

Affinity Chromatography-Mass Spectrometry

This method aims to isolate binding partners of a small molecule from a complex protein lysate.

G Affinity Chromatography Workflow cluster_0 Preparation cluster_1 Binding & Washing cluster_2 Elution & Analysis Immobilize Ligand Immobilize Ligand Equilibrate Column Equilibrate Column Immobilize Ligand->Equilibrate Column Load Cell Lysate Load Cell Lysate Equilibrate Column->Load Cell Lysate Incubate Incubate Load Cell Lysate->Incubate Wash (Low Stringency) Wash (Low Stringency) Incubate->Wash (Low Stringency) Wash (High Stringency) Wash (High Stringency) Wash (Low Stringency)->Wash (High Stringency) Elute Proteins Elute Proteins Wash (High Stringency)->Elute Proteins SDS-PAGE SDS-PAGE Elute Proteins->SDS-PAGE In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion LC-MS/MS LC-MS/MS In-gel Digestion->LC-MS/MS Identify Proteins Identify Proteins LC-MS/MS->Identify Proteins

Caption: A generalized workflow for identifying protein targets using affinity chromatography.

  • Ligand Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads) via a linker. A control column with the linker alone should also be prepared.

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest.

  • Affinity Chromatography:

    • Incubate the cell lysate with the immobilized ligand and control beads.

    • Wash the beads extensively to remove non-specific binding proteins.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins using a database search algorithm. Proteins specifically eluted from the ligand column but not the control column are considered potential targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

G CETSA Workflow Treat Cells (Vehicle/Drug) Treat Cells (Vehicle/Drug) Heat to Temp Gradient Heat to Temp Gradient Treat Cells (Vehicle/Drug)->Heat to Temp Gradient Lyse Cells Lyse Cells Heat to Temp Gradient->Lyse Cells Separate Soluble/Insoluble Separate Soluble/Insoluble Lyse Cells->Separate Soluble/Insoluble Quantify Soluble Protein Quantify Soluble Protein Separate Soluble/Insoluble->Quantify Soluble Protein Generate Melt Curve Generate Melt Curve Quantify Soluble Protein->Generate Melt Curve Identify Thermal Shift (ΔTm) Identify Thermal Shift (ΔTm) Generate Melt Curve->Identify Thermal Shift (ΔTm)

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or, for proteome-wide analysis, mass spectrometry (Thermal Proteome Profiling - TPP).

  • Data Analysis: Plot the soluble protein fraction against temperature to generate a melting curve. A shift in the melting temperature (Tm) between the drug-treated and vehicle-treated samples indicates target engagement.

Conclusion and Future Directions

The current body of research does not provide direct experimental evidence for the protein targets of this compound. However, data from the closely related compound, 14-deoxy-11,12-didehydroandrographolide, suggests that the NF-κB and PI3K/Akt signaling pathways are likely to be modulated. Furthermore, the cytotoxic effects of synthetic analogs of this compound indicate its potential as a scaffold for anticancer drug development.

To advance our understanding of its mechanism of action, future research should prioritize unbiased, proteome-wide target identification studies using techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays. Elucidating the direct protein targets of this compound will be crucial for validating its therapeutic potential and guiding the development of novel drugs based on its structure.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 14-Deoxy-12-hydroxyandrographolide from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-12-hydroxyandrographolide (B1160308) is a labdane (B1241275) diterpenoid found in Andrographis paniculata, a plant with a long history of use in traditional medicine. This compound, along with other related diterpenoids like andrographolide, contributes to the plant's diverse pharmacological activities. These activities include anti-inflammatory, antiviral, and hepatoprotective effects. The isolation and purification of this compound are crucial for further pharmacological studies and potential drug development.

This document provides a detailed protocol for the extraction and isolation of this compound from Andrographis paniculata. The protocol is compiled from various scientific sources that describe the general extraction of diterpenoids from this plant, with specific details on the purification of the target compound.

Data Presentation

The yield of this compound is typically lower than that of the major diterpenoids in Andrographis paniculata. The following table summarizes the isolated amounts of various diterpenoids from a research study to provide a comparative perspective on expected yields.

CompoundIsolated Amount (mg)Plant Material Weight (g)
This compound 13 Not Specified
Andrographolide20Not Specified
14-Deoxy-11,12-didehydroandrographolide13Not Specified
3,14-Dideoxyandrographolide14Not Specified
14-Deoxy-11-oxoandrographolide18Not Specified
NeoandrographolideNot SpecifiedNot Specified
14-Deoxyandrographiside15Not Specified

Note: The data is adapted from a study by Sharma et al. (1992) where the initial quantity of plant material for this specific isolation was not detailed. Yields can vary significantly based on the plant's geographical origin, harvest time, and the extraction method employed.

Experimental Protocols

This section outlines a detailed methodology for the extraction and isolation of this compound from the aerial parts of Andrographis paniculata.

Part 1: Preparation of Plant Material and Initial Extraction
  • Plant Material Collection and Preparation:

    • Collect the aerial parts (leaves and stems) of Andrographis paniculata.

    • Air-dry the plant material in the shade at room temperature until it is brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered plant material.

    • Perform exhaustive extraction using a Soxhlet apparatus with a suitable solvent. Methanol (B129727) is commonly used and has been shown to be efficient for extracting diterpenoids from Andrographis paniculata.[1] Alternatively, maceration with methanol at room temperature for 24 hours, repeated three times, can be employed.[1][2]

    • For Soxhlet extraction, a common solvent-to-solid ratio is 10:1 (v/w).

    • Continue the extraction for 24-48 hours or until the solvent in the siphon tube of the Soxhlet apparatus becomes colorless.

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

Part 2: Fractionation of the Crude Extract
  • Adsorption Chromatography:

    • Dissolve the crude methanolic extract in a minimal amount of methanol.

    • Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent like hexane.

    • Adsorb the concentrated extract onto a small amount of silica gel to create a slurry.

    • Carefully load the slurry onto the top of the prepared silica gel column.

  • Elution and Fraction Collection:

    • Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol.

    • Start with 100% chloroform and gradually increase the percentage of methanol.

    • Collect fractions of a fixed volume (e.g., 50 or 100 mL) and monitor the separation by thin-layer chromatography (TLC).

Part 3: Isolation and Purification of this compound
  • Thin-Layer Chromatography (TLC) Monitoring:

    • Use pre-coated silica gel 60 F254 plates for TLC.

    • A suitable developing solvent system is chloroform-methanol (e.g., 95:5 or 90:10 v/v).

    • Visualize the spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

  • Column Chromatography for Purification:

    • Based on the TLC profiles, pool the fractions containing the compound of interest. The literature indicates that this compound is eluted with a chloroform-methanol mixture.

    • One study reported the isolation of this compound from a fraction eluted with 22-35% methanol in chloroform.[3]

    • Subject the pooled fractions to repeated column chromatography using a finer grade of silica gel (e.g., 230-400 mesh) and a more refined gradient of chloroform and methanol to achieve better separation.

  • Crystallization:

    • Concentrate the purified fractions containing this compound.

    • Attempt to crystallize the compound from a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, or chloroform-methanol).

    • Filter the crystals and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum. The isolated compound is described as an amorphous powder.[3]

Part 4: Characterization
  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight (m/z 350 for C20H30O5).[3]

    • Infrared (IR) Spectroscopy: To identify functional groups (hydroxyl, lactone, exocyclic methylene).[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[3]

Mandatory Visualization

Extraction_Workflow PlantMaterial Dried & Powdered Andrographis paniculata Extraction Solvent Extraction (e.g., Methanol in Soxhlet) PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Fractionation Silica Gel Column Chromatography (Chloroform-Methanol Gradient) CrudeExtract->Fractionation Fractions Collected Fractions Fractionation->Fractions TLC TLC Monitoring Fractions->TLC Pooling Pooling of Fractions Containing This compound TLC->Pooling Purification Repeated Column Chromatography (Chloroform-Methanol 22-35%) Pooling->Purification PureCompound Isolated this compound Purification->PureCompound Characterization Spectroscopic Characterization (MS, IR, NMR) PureCompound->Characterization

Caption: Workflow for the extraction and isolation of this compound.

References

Application Notes and Protocols for the Synthesis of 14-Deoxy-12-hydroxyandrographolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 14-Deoxy-12-hydroxyandrographolide analogs. The protocols detailed below are based on established literature and are intended to guide researchers in the development of novel therapeutic agents derived from the natural product andrographolide (B1667393).

Andrographolide, a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, is a well-known bioactive compound with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] However, its clinical application is often limited by its poor solubility and bioavailability. To address these limitations, extensive research has focused on the synthesis of andrographolide analogs with improved pharmacological profiles.[2][3]

This document specifically focuses on analogs of this compound, a derivative of andrographolide. Modifications at the C-12 position of the andrographolide scaffold have been shown to be particularly promising for enhancing cytotoxic activity against various cancer cell lines.[3][4][5]

I. Synthetic Strategies and Methodologies

The synthesis of this compound analogs typically starts from the readily available natural product, andrographolide. The general synthetic workflow involves a series of chemical modifications to introduce diverse functionalities at the C-12 position.

Synthetic Workflow Andrographolide Andrographolide (Starting Material) Deoxy11_12 14-Deoxy-11,12- didehydroandrographolide Andrographolide->Deoxy11_12 Dehydration Protection Protection of -OH groups (C3, C19) Deoxy11_12->Protection Modification Modification at C12 (e.g., Amination, Thiolation) Protection->Modification Deprotection Deprotection of -OH groups Modification->Deprotection Analogs 14-Deoxy-12-substituted- andrographolide Analogs Deprotection->Analogs

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 14-Deoxy-11,12-didehydroandrographolide (B31429) from Andrographolide

This initial step involves the dehydration of andrographolide to form the α,β-unsaturated lactone, which serves as a key intermediate.

  • Reagents and Materials:

  • Procedure:

    • Dissolve andrographolide in pyridine.

    • Add neutral aluminum oxide to the solution.

    • Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain 14-deoxy-11,12-didehydroandrographolide.

Protocol 2: Synthesis of 12-Amino-14-deoxyandrographolide Analogs

This protocol describes the introduction of an amino group at the C-12 position via aza-Michael addition.

  • Reagents and Materials:

    • 14-Deoxy-11,12-didehydroandrographolide

    • Various primary or secondary amines (e.g., aniline, benzylamine)

    • Solvent (e.g., Ethanol, Methanol)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 14-deoxy-11,12-didehydroandrographolide in a suitable solvent.

    • Add the desired amine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield the corresponding 12-amino-14-deoxyandrographolide analog.

Protocol 3: Synthesis of 12-(Arylthio)-14-deoxyandrographolide Analogs

This protocol outlines the introduction of a thioether linkage at the C-12 position.

  • Reagents and Materials:

    • 14-Deoxy-11,12-didehydroandrographolide

    • Various thiophenols

    • Base (e.g., Triethylamine)

    • Solvent (e.g., Dichloromethane)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 14-deoxy-11,12-didehydroandrographolide in the solvent.

    • Add the thiophenol and the base to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the 12-(arylthio)-14-deoxyandrographolide analog.

II. Biological Activity and Data Presentation

The synthesized this compound analogs have been extensively evaluated for their cytotoxic activities against a panel of human cancer cell lines. The results are typically expressed as IC₅₀ (the concentration of a drug that is required for 50% inhibition in vitro) or ED₅₀ (the median effective dose) values.

Table 1: Cytotoxic Activity of Selected this compound Analogs

Compound IDModification at C-12Cancer Cell LineIC₅₀ / ED₅₀ (µM)Reference
6e 2-FluoroanilinoMCF-7 (Breast)2.93[3]
5a 19-O-TIPS, 8,17-epoxyKKU-M213 (Cholangiocarcinoma)3.37[6]
5b 19-O-TBDPS, 8,17-epoxyKKU-M213 (Cholangiocarcinoma)3.08[6]
5a 19-O-TIPS, 8,17-epoxyKKU-100 (Cholangiocarcinoma)2.93[6]
5b 19-O-TBDPS, 8,17-epoxyKKU-100 (Cholangiocarcinoma)3.27[6]
IIIq PhenylthioNCI-60 PanelPotent Activity[5]
IIIr ArylaminoNCI-60 PanelPotent Activity[5]
IIIc Sulfamoyl-phenylaminoNCI-60 PanelImproved Cytotoxicity[4]
IIIe Sulfamoyl-phenylaminoNCI-60 PanelImproved Cytotoxicity[4]

III. Signaling Pathways

The anticancer activity of andrographolide and its analogs is attributed to their ability to modulate various cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7][8] The primary pathways implicated are the NF-κB and JAK/STAT signaling cascades.[1][7][9] It is postulated that the synthesized this compound analogs exert their cytotoxic effects through similar mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[10][11] In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and preventing apoptosis. Andrographolide has been shown to inhibit NF-κB activation.[11][12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive complex) NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates Analog Andrographolide Analog Analog->IKK Inhibits Analog->NFkB_n Inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by andrographolide analogs.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling route for numerous cytokines and growth factors that are involved in cell proliferation, differentiation, and apoptosis.[7][9] Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers. Andrographolide has been reported to suppress the JAK/STAT pathway.[1][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n Translocates DNA DNA STAT_dimer_n->DNA Binds Transcription Gene Transcription (Cell Proliferation, Survival) DNA->Transcription Cytokine Cytokine/Growth Factor Cytokine->Receptor Binds Analog Andrographolide Analog Analog->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by andrographolide analogs.

IV. Conclusion

The synthesis of this compound analogs represents a promising strategy in the development of novel anticancer agents. The modification at the C-12 position has been shown to significantly enhance the cytotoxic activity of the parent andrographolide molecule. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the precise molecular mechanisms and in vivo efficacy of these analogs is warranted to translate these findings into clinical applications.

References

Application Notes: 14-Deoxy-12-hydroxyandrographolide in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-12-hydroxyandrographolide is a derivative of andrographolide (B1667393), a major bioactive labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata.[1] Andrographolide and its analogues have garnered significant attention in oncology research due to their wide range of pharmacological properties, including potent anti-inflammatory and anticancer activities.[1][2] Synthetic modifications to the andrographolide scaffold, particularly at the C-12 and C-14 positions, have been explored to enhance cytotoxic activity against various cancer cell lines.[1] These notes provide an overview of the application of this compound and its analogues in cancer research, summarizing their cytotoxic effects and detailing key experimental protocols.

Mechanism of Action in Cancer Cells

Derivatives of this compound exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3]

Apoptosis Induction: Mechanistic studies on analogues of this compound have shown that they can trigger both early and late-stage cellular apoptosis in a concentration-dependent manner.[1] In some cancer cell lines, such as HepG2, this process is mediated through a p53-dependent pathway.[1] The treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[1] The activation of initiator caspase-9 and executioner caspase-3 has also been observed, confirming the engagement of the intrinsic apoptotic pathway.[4]

AP_pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm / Nucleus Compound This compound Analogue p53 p53 Activation Compound->p53 Bax Bax ↑ (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 ↓ (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

p53-dependent apoptotic pathway induced by the compound.

Cell Cycle Arrest: In addition to inducing apoptosis, certain analogues have been shown to arrest the cell cycle, thereby inhibiting cancer cell proliferation. For instance, in HCT-116 colon cancer cells, a derivative of this compound was found to cause cell cycle arrest in the S phase.[1] Other studies on andrographolide itself have shown induction of G2/M phase arrest in HepG2 cells.[5] This disruption of the normal cell cycle progression prevents the cancer cells from dividing and growing.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of this compound analogues have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound/AnalogueCancer Cell LineCell TypeIC50 (µM)Reference
Compound 13b (analogue)HCT-116Colon Carcinoma7.32[1]
Compound 6e (7-acetoxy-12-amino analogue)MCF-7Breast Adenocarcinoma2.93[1][6]
This compoundCCRF-CEMLeukemia>90% growth inhibition[]
This compoundHCT-116Colon CarcinomaActive[]
This compoundHT-29Colon CarcinomaActive[]
This compoundH69PRSmall Cell Lung CarcinomaActive[]

Note: "Active" indicates that cytotoxic activity was observed, but a specific IC50 value was not provided in the cited source.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cancer cell line and laboratory conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound or its analogue

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read end Calculate IC50 read->end

Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells (e.g., U937)[4][8]

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_workflow cluster_workflow Apoptosis Assay Workflow start Treat cells with compound harvest Harvest and wash cells with cold PBS start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify apoptotic cell populations analyze->end

Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with the desired concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash with PBS to rehydrate.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI staining solution to the cells and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The data can be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

References

Application Notes and Protocols: 14-Deoxy-12-hydroxyandrographolide In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-12-hydroxyandrographolide, a derivative of the naturally occurring diterpenoid lactone andrographolide (B1667393), has garnered interest for its potential cytotoxic activities against various cancer cell lines.[1][2] Accurate and reproducible assessment of its in vitro cytotoxicity is a critical step in the evaluation of its therapeutic potential. This document provides a detailed protocol for determining the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[3][4][5] The SRB assay is a colorimetric assay that estimates cell number indirectly by staining total cellular protein with the SRB dye.[3][4][5]

Data Presentation: Cytotoxicity of Andrographolide Derivatives

The cytotoxic effects of this compound and its analogs are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes representative IC50 values for andrographolide derivatives against various cancer cell lines, as reported in the literature.

Compound/AnalogCell LineIC50 (µM)Reference
Analog 5aKKU-M213 (Cholangiocarcinoma)3.37[6]
Analog 5bKKU-M213 (Cholangiocarcinoma)3.08[6]
Analog 5aKKU-100 (Cholangiocarcinoma)2.93[6]
Analog 5bKKU-100 (Cholangiocarcinoma)3.27[6]
Analog 6eMCF-7 (Breast Cancer)2.93[7]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials and Reagents
  • Cell Lines: Appropriate human cancer cell lines (e.g., MCF-7, HCT-116, PC-3).

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO.

  • Trypsin-EDTA: 0.25% solution.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trichloroacetic Acid (TCA): 10% (w/v) in water, cold.

  • Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid.

  • Washing Solution: 1% (v/v) acetic acid in water.

  • Solubilization Solution: 10 mM Tris base solution, pH 10.5.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • 96-well flat-bottom microtiter plates.

  • Multichannel pipette.

  • Microplate reader (capable of measuring absorbance at 510-565 nm).

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_seeding 3. Cell Seeding in 96-well Plate cell_harvest->cell_seeding compound_prep 4. Prepare Compound Dilutions add_compound 5. Add Compound to Cells compound_prep->add_compound incubation 6. Incubate for 48-72h add_compound->incubation fixation 7. Cell Fixation (TCA) incubation->fixation staining 8. SRB Staining fixation->staining washing 9. Washing staining->washing solubilization 10. Solubilization washing->solubilization readout 11. Absorbance Reading solubilization->readout data_analysis 12. Calculate % Viability & IC50 readout->data_analysis

Caption: Experimental workflow for the SRB cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells from exponential phase culture using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

    • Dilute the cells in a complete culture medium to a final concentration of 5,000-20,000 cells/well (optimal density should be determined for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in a complete culture medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation:

    • Following the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium, to achieve a final concentration of 10% TCA.

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.

  • Staining:

    • Wash the plates five times with distilled or deionized water and allow them to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove any unbound dye.

    • After the final wash, allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure the complete solubilization of the dye.

    • Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.

Data Analysis
  • Subtract the background absorbance (from wells containing only medium) from all readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (OD of treated cells / OD of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic effects of andrographolide and its derivatives are often attributed to their ability to induce apoptosis and cell cycle arrest through the modulation of various signaling pathways.[1][8][9][10] While the precise mechanism of this compound is still under investigation, it is hypothesized to share similar mechanisms with its parent compound.

G cluster_pathway Proposed Cytotoxic Signaling of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PI3K PI3K Compound->PI3K Inhibits MAPK MAPK Compound->MAPK Modulates NFkB NF-κB Compound->NFkB Inhibits Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Akt Akt PI3K->Akt Apoptosis Apoptosis MAPK->Apoptosis mTOR mTOR Akt->mTOR Akt->NFkB CellCycle Cell Cycle Proteins (e.g., Cyclins, CDKs) mTOR->CellCycle NFkB->Apoptosis Inhibits Bax->Apoptosis Bcl2->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest

Caption: Proposed signaling pathways for andrographolide derivative-induced cytotoxicity.

References

Application Notes and Protocols for Studying the Effects of 14-Deoxy-12-hydroxyandrographolide and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing relevant animal models to investigate the therapeutic potential of 14-Deoxy-12-hydroxyandrographolide and its related diterpenoid, 14-deoxy-11,12-didehydroandrographolide (B31429). The focus is on the anti-inflammatory and hepatoprotective effects of these compounds, with established protocols for an allergic airway inflammation model and a diet-induced steatohepatitis model.

Pharmacokinetic Profile

A foundational aspect of in vivo studies is understanding the pharmacokinetic properties of the test compound. Studies in rats have provided initial data for this compound.

Animal Model: Rat

Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats[1][2][3][4]

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following intravenous administration.

Materials:

  • This compound (DEO-AND)

  • Vehicle for solubilizing DEO-AND (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Catheters for intravenous administration and blood collection

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • UPLC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment.

  • Catheter Implantation: Under anesthesia, surgically implant a catheter into the jugular vein for blood sampling and another into the femoral vein for drug administration. Allow a recovery period of at least 24 hours.

  • Drug Administration: Administer a single intravenous dose of 5 mg/kg of DEO-AND through the femoral vein catheter.[1]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive UPLC-MS/MS method for the quantification of DEO-AND in rat plasma.[1]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

Data Presentation: Pharmacokinetic Parameters
ParameterValue (Mean ± SD)UnitReference
This compound (DEO-AND)
Dose (IV)5mg/kg[1]
AUC(0→720 min)781.59 ± 81.46µg·min/mL[1]
Half-life (t1/2)Significantly less than Andrographolide (B1667393)-[1]
Mean Residence Time (MRT)Significantly less than Andrographolide-[1]
Andrographolide (for comparison)
Dose (IV)5mg/kg[1]
AUC(0→720 min)44.13 ± 10.45µg·min/mL[1]

Anti-Inflammatory Effects: Allergic Airway Inflammation Model

The anti-inflammatory properties of 14-deoxy-11,12-didehydroandrographolide, a close analog, have been demonstrated in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation. This model mimics key features of human asthma.

Animal Model: Mouse

Strain: BALB/c mice are a suitable strain for this model due to their propensity to develop a strong Th2-type immune response.[2]

Experimental Protocol: OVA-Induced Allergic Airway Inflammation in BALB/c Mice[5][6][7][8][9]

This protocol describes the induction of allergic airway inflammation and the administration of the test compound.

Materials:

  • 14-deoxy-11,12-didehydroandrographolide

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) as an adjuvant

  • Phosphate-buffered saline (PBS)

  • Female BALB/c mice (6-8 weeks old)

  • Nebulizer for aerosol challenge

  • Surgical tools for euthanasia and tissue collection

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of PBS.

  • Aerosol Challenge:

    • From day 21 to 23, challenge the sensitized mice with an aerosol of 1% OVA in PBS for 30 minutes each day using a nebulizer.

  • Compound Administration:

    • Administer 14-deoxy-11,12-didehydroandrographolide (e.g., at doses of 1, 3, or 10 mg/kg) intraperitoneally 1 hour before each OVA challenge. The vehicle control group should receive the vehicle only.

  • Euthanasia and Sample Collection:

    • 24 hours after the final OVA challenge, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Collect blood for serum IgE measurement.

    • Harvest lung tissue for histological analysis and gene expression studies.

Data Presentation: Effects on Inflammatory Markers
ParameterControlOVA-ChallengedOVA + 14-deoxy-11,12-didehydroandrographolideUnit
BALF Total Cells LowHighDose-dependent reductioncells/mL
BALF Eosinophils LowHighDose-dependent reductioncells/mL
Serum IgE LowHighDose-dependent reductionng/mL
BALF IL-4 LowHighDose-dependent reductionpg/mL
BALF IL-5 LowHighDose-dependent reductionpg/mL
BALF IL-13 LowHighDose-dependent reductionpg/mL

Note: The table presents expected trends. Specific quantitative values should be determined experimentally.

Hepatoprotective Effects: High-Fat, High-Cholesterol Diet-Induced Steatohepatitis

The hepatoprotective effects of 14-deoxy-11,12-didehydroandrographolide have been investigated in a mouse model of non-alcoholic steatohepatitis (NASH) induced by a high-fat, high-cholesterol (HFHC) diet.

Animal Model: Mouse

Strain: C57BL/6J mice are a commonly used strain for diet-induced obesity and metabolic studies.[3]

Experimental Protocol: HFHC Diet-Induced Steatohepatitis in C57BL/6J Mice[11][12][13][14]

This protocol details the induction of steatohepatitis and the therapeutic administration of the test compound.

Materials:

  • 14-deoxy-11,12-didehydroandrographolide

  • Control diet (e.g., AIN-93G)

  • High-fat, high-cholesterol (HFHC) diet (e.g., containing 20% fat and 1.5% cholesterol)

  • Male C57BL/6J mice (6 weeks old)

  • Equipment for blood collection and tissue homogenization

  • Kits for measuring plasma and liver biochemical parameters

Procedure:

  • Dietary Induction:

    • Feed the mice either a control diet or an HFHC diet for a period of 7 to 11 weeks to induce steatohepatitis.

  • Compound Supplementation:

    • Supplement the HFHC diet with 0.05% or 0.1% (w/w) of 14-deoxy-11,12-didehydroandrographolide.

  • Monitoring:

    • Monitor body weight and food intake regularly throughout the study.

  • Euthanasia and Sample Collection:

    • At the end of the treatment period, euthanize the mice after an overnight fast.

    • Collect blood for plasma analysis.

    • Harvest the liver for histological examination, lipid content analysis, and gene/protein expression studies.

Data Presentation: Effects on Liver Parameters
ParameterControl DietHFHC DietHFHC + 0.1% 14-deoxy-11,12-didehydroandrographolideUnitReference
Plasma ALT NormalElevatedReducedU/L[4]
Hepatic Cholesterol NormalElevatedReducedmg/g liver[5]
Hepatic TNF-α NormalElevatedReducedpg/mg protein[5]
Hepatic Caspase 3/pro-caspase 3 ratio NormalElevatedReduced-[4]
Hepatic NLRP3 NormalElevatedSuppressed-[4]
Hepatic Caspase-1 NormalElevatedSuppressed-[4]
Hepatic IL-1β NormalElevatedSuppressed-[4]
Hepatic Nrf2 mRNA NormalIncreasedFurther Increased-[4]
Hepatic HO-1 protein NormalIncreasedFurther Increased-[4]

Visualizations

Experimental Workflows

G cluster_0 Pharmacokinetic Study Workflow cluster_1 Allergic Airway Inflammation Model Workflow cluster_2 Steatohepatitis Model Workflow acclimatization_pk Acclimatization catheterization Catheter Implantation acclimatization_pk->catheterization drug_admin_pk IV Administration (5 mg/kg DEO-AND) catheterization->drug_admin_pk blood_sampling Blood Sampling (0-720 min) drug_admin_pk->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis UPLC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis sensitization Sensitization (OVA + Alum, Days 0 & 14) challenge Aerosol Challenge (OVA, Days 21-23) sensitization->challenge compound_admin_inflam Compound Administration (1 hr before challenge) euthanasia_inflam Euthanasia & Sample Collection (Day 24) compound_admin_inflam->euthanasia_inflam analysis_inflam BALF, Serum, Lung Analysis euthanasia_inflam->analysis_inflam diet_induction Dietary Induction (HFHC Diet, 7-11 weeks) compound_supplement Compound Supplementation (in diet) diet_induction->compound_supplement monitoring Monitoring (Body weight, food intake) compound_supplement->monitoring euthanasia_hepato Euthanasia & Sample Collection monitoring->euthanasia_hepato analysis_hepato Plasma & Liver Analysis euthanasia_hepato->analysis_hepato

Caption: Experimental workflows for pharmacokinetic, anti-inflammatory, and hepatoprotective studies.

Signaling Pathways

G cluster_0 NF-κB Signaling Pathway Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases NFkB_n p65/p50 NFkB->NFkB_n translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes induces Compound 14-deoxy-11,12- didehydroandrographolide Compound->IKK inhibits Compound->NFkB_n inhibits nuclear translocation G cluster_1 Nrf2 Signaling Pathway Activation Oxidative_Stress Oxidative Stress (e.g., from HFHC diet) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Proteasome Proteasomal Degradation Nrf2->Proteasome targeted for degradation by Keap1-Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Cul3 Cul3 Nucleus Nucleus ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes activates Compound 14-deoxy-11,12- didehydroandrographolide Compound->Keap1 promotes Nrf2 release

References

Application Note: HPLC Quantification of 14-Deoxy-11,12-didehydroandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Deoxy-11,12-didehydroandrographolide (B31429) (DDAP) is a significant bioactive diterpenoid lactone found in Andrographis paniculata, a plant widely used in traditional medicine.[1] As with other active constituents like andrographolide, the precise and accurate quantification of DDAP in plant extracts and pharmaceutical formulations is crucial for quality control and standardization. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of DDAP.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of herbal medicines, quality control of natural products, and pharmacokinetic studies.

Analytical Method Overview

The described method utilizes reverse-phase HPLC with UV detection, which provides a simple, accurate, and precise means for quantifying 14-deoxy-11,12-didehydroandrographolide. The method has been validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ).

Experimental Protocols

1. Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh 10 mg of 14-deoxy-11,12-didehydroandrographolide reference standard.

  • Dissolve the standard in 10 mL of methanol (B129727) in a volumetric flask to obtain a stock solution of 1000 µg/mL.[1]

  • Sonicate the solution for 5 minutes to ensure complete dissolution.[1]

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 12.5 to 200 µg/mL by diluting with methanol.[2]

  • Filter the standard solutions through a 0.2 µm syringe filter before injection.[1]

Sample Preparation (from Andrographis paniculata powder):

  • Accurately weigh 10 g of finely powdered plant material.

  • Extract the powder with 50 mL of methanol by sonication or maceration. For comprehensive extraction, repeat the process three times.

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the sample solution through a 0.2 µm syringe filter prior to HPLC analysis.[1]

2. HPLC Chromatographic Conditions

A simple isocratic HPLC method is suitable for the quantification of 14-deoxy-11,12-didehydroandrographolide.

ParameterCondition
HPLC System Shimadzu HPLC system (model LC 20A) or equivalent
Detector UV-VIS spectrophotometric detector (model SPD 20A) or equivalent
Column Phenomenex Gemini RP C-18 (5 µm, 250 x 4.6 mm)[2][3]
Mobile Phase 0.03 M Potassium dihydrogen orthophosphate (pH adjusted to 3 with phosphoric acid) and Acetonitrile (40:60 v/v)[1][4]
Flow Rate 0.5 mL/min[2][3]
Injection Volume 20 µL[1]
Detection Wavelength 235 nm[3]
Column Temperature Room temperature

3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters include:

  • Linearity: Assessed by injecting a series of standard solutions and plotting the peak area against the concentration.[1]

  • Precision: Determined by replicate injections of the same standard solution to assess repeatability.

  • Accuracy: Evaluated by recovery studies, spiking a blank matrix with a known concentration of the standard.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the HPLC method for 14-deoxy-11,12-didehydroandrographolide.

Table 1: Linearity and Sensitivity of the HPLC Method [2]

ParameterValue
Linearity Range 12.5 - 200 µg/mL
Regression Equation y = 56.72x + 1285
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.864 µg/mL
Limit of Quantification (LOQ) 2.617 µg/mL

Table 2: Content of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata Extracts Using Different Solvents [2]

Extraction SolventYield of Crude Extract (% w/w)DDAP Content in Extract (% w/w)DDAP Content in Dried Powder (% w/w)
Chloroform 7.7120.431.575
Ethyl Acetate 7.9725.832.058
Acetone 6.9221.801.508
Ethanol 10.1531.633.210
Methanol 12.3532.824.053

Visualizations

Experimental Workflow for HPLC Quantification

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Andrographis paniculata (Dried Powder) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation filtration1->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution sample_filtration 0.2 µm Syringe Filtration reconstitution->sample_filtration final_sample Sample for Injection sample_filtration->final_sample injection Inject Sample/Standard (20 µL) final_sample->injection ref_std Reference Standard of 14-Deoxy-11,12-didehydroandrographolide stock_sol Prepare Stock Solution (1000 µg/mL in Methanol) ref_std->stock_sol working_std Prepare Working Standards (12.5-200 µg/mL) stock_sol->working_std std_filtration 0.2 µm Syringe Filtration working_std->std_filtration final_std Standards for Injection std_filtration->final_std final_std->injection hplc_system HPLC System (C18 Column) separation Isocratic Elution (Mobile Phase: Buffer/ACN) hplc_system->separation injection->hplc_system detection UV Detection (235 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_area Measure Peak Area chromatogram->peak_area calibration_curve Generate Calibration Curve from Standards peak_area->calibration_curve quantification Quantify Analyte in Sample peak_area->quantification calibration_curve->quantification report Report Results quantification->report

Caption: Workflow for the HPLC quantification of 14-Deoxy-11,12-didehydroandrographolide.

Method Validation Logical Relationship

G cluster_parameters Validation Parameters (ICH Guidelines) validated_method Validated HPLC Method linearity Linearity & Range validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision (Repeatability & Intermediate) validated_method->precision specificity Specificity validated_method->specificity lod Limit of Detection (LOD) validated_method->lod loq Limit of Quantification (LOQ) validated_method->loq robustness Robustness validated_method->robustness linearity->lod linearity->loq accuracy->precision

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Application Notes and Protocols: 14-Deoxy-12-hydroxyandrographolide for Inducing Apoptosis in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-12-hydroxyandrographolide, a derivative of the naturally occurring andrographolide (B1667393), has emerged as a compound of interest in oncology research. Andrographolide and its analogs have demonstrated cytotoxic activities against various cancer cell lines. Specifically, certain derivatives of 14-deoxyandrographolide (B149799) have been shown to induce apoptosis in human hepatoma HepG2 cells, suggesting their potential as therapeutic agents for liver cancer.

These application notes provide a summary of the reported effects and detailed protocols for investigating the apoptosis-inducing capabilities of this compound and its analogs in HepG2 cells. The primary mechanism of action appears to be mediated through a p53-dependent pathway, leading to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Data Presentation

The following tables summarize the quantitative data on the effects of a 12-N-substituted derivative of 14-deoxyandrographolide, referred to as compound 4d, on HepG2 cells. This data is indicative of the type of results that can be expected when evaluating similar andrographolide derivatives.

Table 1: Cytotoxicity of Compound 4d in HepG2 Cells

CompoundConcentration (µM)Inhibition Rate (%)IC50 (µM)
Compound 4d525.3 ± 2.115.8 ± 1.5
1048.7 ± 3.5
2075.4 ± 4.2
4092.1 ± 5.6
Andrographolide2030.1 ± 2.8> 40

Table 2: Apoptosis Induction in HepG2 Cells by Compound 4d (24h treatment)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control-2.1 ± 0.31.5 ± 0.23.6 ± 0.5
Compound 4d1015.7 ± 1.85.2 ± 0.720.9 ± 2.5
2028.4 ± 2.512.6 ± 1.341.0 ± 3.8
4045.1 ± 3.925.3 ± 2.170.4 ± 6.0

Table 3: Protein Expression Changes in HepG2 Cells Treated with Compound 4d (20 µM for 24h)

ProteinRelative Expression Level (Fold Change vs. Control)
p533.2 ± 0.4
Bax2.8 ± 0.3
Bcl-20.4 ± 0.1

Signaling Pathway

The proposed signaling pathway for the induction of apoptosis in HepG2 cells by 14-deoxyandrographolide derivatives involves the activation of the p53 tumor suppressor protein. This leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, ultimately triggering the mitochondrial apoptosis pathway.

G Proposed Signaling Pathway for Apoptosis Induction cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Mitochondrial Events cluster_3 Apoptotic Execution Compound This compound Derivative (e.g., Compound 4d) p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Cascade Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-dependent apoptotic pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound on HepG2 cells.

Experimental Workflow

G Experimental Workflow Start HepG2 Cell Culture Treatment Treatment with This compound Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (p53, Bax, Bcl-2) IC50->Western_Blot Results Data Analysis and Conclusion Apoptosis_Assay->Results Western_Blot->Results

Caption: Workflow for evaluating cytotoxic effects.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on HepG2 cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium in each well with 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the cells for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound (e.g., based on the IC50 value) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 1,000 rpm for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To determine the effect of this compound on the expression levels of key apoptosis-regulating proteins (p53, Bax, Bcl-2).

Materials:

  • Treated and untreated HepG2 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment with this compound for 24 hours, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression levels of the target proteins. Quantify the band intensities using densitometry software.

Application Notes and Protocols for Studying the In Vivo Anti-inflammatory Effects of 14-Deoxy-12-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-12-hydroxyandrographolide, and more specifically its widely studied analogue 14-Deoxy-11,12-didehydroandrographolide (deAND) , is a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. This plant has a long history of use in traditional Chinese, Indian, and Thai medicine for treating infections and inflammatory conditions.[1][2] Unlike its more abundant counterpart, andrographolide (B1667393), deAND has been shown to possess potent anti-inflammatory properties with lower cytotoxicity, making it a compound of significant interest for therapeutic development.[3]

These application notes provide a comprehensive overview of the in vivo anti-inflammatory effects of deAND, detailing its mechanisms of action and providing standardized protocols for its evaluation in established preclinical models. The data presented is intended to guide researchers in designing and executing studies to further explore the therapeutic potential of this promising natural compound.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 14-Deoxy-11,12-didehydroandrographolide are multi-faceted, involving the modulation of key signaling pathways that regulate the inflammatory response. In vivo studies have demonstrated that deAND primarily exerts its effects through the inhibition of pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome, while simultaneously promoting antioxidant responses via the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[4] This nuclear translocation initiates the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4][5]

Studies have shown that deAND effectively blocks the nuclear translocation of the p65 subunit, thereby inhibiting NF-κB's transcriptional activity.[3][6] This action leads to a significant reduction in the production of downstream inflammatory mediators.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation deAND 14-Deoxy-11,12- didehydroandrographolide deAND->p65_p50 Inhibits Nuclear Translocation DNA DNA p65_p50_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Promotes Transcription

Inhibition of the NF-κB signaling pathway by deAND.
Modulation of NLRP3 Inflammasome and Nrf2 Antioxidant Pathways

In addition to targeting NF-κB, deAND has been shown to suppress inflammation by downregulating the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) into its mature, potent inflammatory form, IL-1β.[1] By reducing the expression of NLRP3 and active caspase-1, deAND effectively lowers the levels of IL-1β.[1]

Concurrently, deAND enhances the cell's natural antioxidant defenses by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that controls the expression of antioxidant proteins like heme oxygenase-1 (HO-1) and glutathione-related enzymes.[1] This dual action of suppressing a key inflammatory cascade while boosting antioxidant capacity helps to ameliorate oxidative stress and tissue injury associated with inflammation.[1]

Inflammasome_Nrf2_Pathway cluster_inflammasome NLRP3 Inflammasome Pathway cluster_nrf2 Nrf2 Antioxidant Pathway deAND 14-Deoxy-11,12- didehydroandrographolide NLRP3 NLRP3 deAND->NLRP3 Suppresses Casp1 Caspase-1 (p10) deAND->Casp1 Suppresses IL1b IL-1β deAND->IL1b Suppresses Nrf2 Nrf2 mRNA deAND->Nrf2 Upregulates NLRP3->Casp1 Activates Casp1->IL1b Matures HO1 HO-1 Protein Nrf2->HO1 Upregulates Antioxidant_Enzymes Antioxidant Enzymes (GSH Peroxidase, etc.) Nrf2->Antioxidant_Enzymes Upregulates

Dual action of deAND on NLRP3 and Nrf2 pathways.

Experimental Protocols and Data

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and validated model for screening the acute anti-inflammatory activity of compounds.[7] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified over time.[8]

Paw_Edema_Workflow start Start: Acclimatize Animals (e.g., Wistar Rats, 7 days) fasting Fast Animals Overnight (with water ad libitum) start->fasting grouping Divide into Groups (Vehicle, deAND doses, Positive Control) fasting->grouping baseline Measure Initial Paw Volume (Using a plethysmometer) grouping->baseline treatment Administer Treatment (e.g., deAND 4 mg/kg, i.p.) baseline->treatment wait1 Wait 1 Hour treatment->wait1 carrageenan Induce Inflammation: Inject 0.1 mL 1% Carrageenan (subplantar region of right hind paw) wait1->carrageenan measure Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan carrageenan->measure calculate Calculate % Inhibition of Edema: [(Vc - Vt) / Vc] x 100 measure->calculate end End: Data Analysis and Reporting calculate->end

Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into at least four groups: Vehicle control (e.g., 5% DMSO), deAND treatment group(s) (e.g., 4 mg/kg), and a positive control group (e.g., Indomethacin 10 mg/kg).

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Drug Administration: Administer the vehicle, deAND, or positive control intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.

Quantitative Data Summary:

ModelSpeciesCompound/DoseParameter MeasuredResultReference
Carrageenan-Induced Paw EdemaRat14-deoxy-11,12-didehydroandrographolide (4 mg/kg, i.p.)Paw Volume Change (at 3 hr)Significant reduction in paw edema compared to control.[9]
Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This model mimics key features of human asthma, including airway eosinophilia, mucus production, and the release of Th2-type cytokines (IL-4, IL-5, IL-13).[3][10] It is used to evaluate the potential of compounds to treat allergic inflammatory diseases.

Protocol:

  • Animals: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Sensitization: On days 0 and 14, sensitize mice by i.p. injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in saline.

  • Drug Administration: From days 21 to 23, administer deAND (e.g., 1-10 mg/kg, i.p.) or vehicle one hour prior to the OVA challenge.

  • Airway Challenge: On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.

  • Sample Collection (Day 25):

    • Bronchoalveolar Lavage (BAL) Fluid: Anesthetize the mice, cannulate the trachea, and lavage the lungs with phosphate-buffered saline (PBS).

    • Blood: Collect blood via cardiac puncture for serum analysis.

    • Lungs: Perfuse and harvest the lungs for histology and protein/mRNA analysis.

  • Analysis:

    • Cell Counts: Centrifuge the BAL fluid and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes) on the cell pellet.

    • Cytokine Levels: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant and IgE in the serum using ELISA.

    • Histology: Stain lung tissue sections with Hematoxylin & Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.

    • Western Blot: Analyze lung tissue homogenates for proteins involved in the NF-κB pathway (e.g., p-p65, IκBα).

Quantitative Data Summary:

ModelSpeciesCompound/DoseParameter MeasuredResult (% Reduction vs. OVA Control)Reference
OVA-Induced Airway InflammationMousedeAND (1-10 mg/kg)Total cells in BALFDose-dependent reduction[3]
Eosinophils in BALFDose-dependent reduction[3]
IL-4 in BALFDose-dependent reduction[3]
IL-5 in BALFDose-dependent reduction[3]
IL-13 in BALFDose-dependent reduction[3]
Serum OVA-specific IgEDose-dependent reduction[3]
p65 Nuclear Translocation in LungSignificant inhibition[3]
High-Fat High-Cholesterol (HFHC) Diet-Induced Steatohepatitis

This model is relevant for studying inflammation in the context of metabolic diseases like non-alcoholic steatohepatitis (NASH). The HFHC diet induces liver injury, inflammation, and oxidative stress.[1][11]

Protocol:

  • Animals: Male C57BL/6 mice are often used.

  • Diet Induction: Feed mice an HFHC diet for a period of 7 to 11 weeks to induce steatohepatitis. A control group is fed a low-fat diet.

  • Drug Administration: The treatment groups receive the HFHC diet supplemented with deAND (e.g., 0.05% or 0.1% w/w).

  • Sample Collection: At the end of the study period, collect blood and liver tissue.

  • Analysis:

    • Plasma Analysis: Measure liver injury markers like alanine (B10760859) aminotransferase (ALT).

    • Liver Histology: Use H&E staining to assess fat accumulation and inflammatory infiltrates.

    • Western Blot/ELISA: Analyze liver homogenates for inflammatory markers (TNF-α, NLRP3, Caspase-1, IL-1β) and antioxidant proteins (Nrf2, HO-1).

    • Enzyme Assays: Measure the activity of antioxidant enzymes like glutathione (B108866) peroxidase and reductase.

Quantitative Data Summary:

ModelSpeciesCompound/DoseParameter MeasuredResult (vs. HFHC Control)Reference
HFHC Diet-Induced SteatohepatitisMousedeAND (0.1%)Hepatic TNF-αLowered (p < 0.05)[1]
Hepatic NLRP3 ProteinReduced (p < 0.05)[1]
Hepatic Caspase-1 (p10) ProteinReduced (p < 0.05)[1]
Hepatic IL-1β ProteinReduced (p < 0.05)[1]
Hepatic Nrf-2 mRNAIncreased (p < 0.05)[1]
Hepatic HO-1 ProteinIncreased (p < 0.05)[1]
Hepatic GSH Reductase ActivityIncreased (p < 0.05)[1]

Conclusion

14-Deoxy-11,12-didehydroandrographolide demonstrates significant and consistent anti-inflammatory effects across multiple in vivo models of acute, allergic, and metabolic inflammation. Its efficacy is rooted in its ability to inhibit the NF-κB and NLRP3 inflammasome pathways while enhancing Nrf2-mediated antioxidant responses. The provided protocols offer standardized methods for the preclinical evaluation of this compound, and the summarized data highlights its potential as a lead candidate for the development of novel anti-inflammatory therapeutics. Further research is warranted to explore its pharmacokinetics, safety profile, and efficacy in chronic inflammation models.

References

14-Deoxy-12-hydroxyandrographolide in antiviral research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of 14-Deoxy-11,12-didehydroandrographolide (DAP), a significant bioactive diterpenoid derived from the medicinal plant Andrographis paniculata, reveals its potent and broad-spectrum antiviral capabilities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its antiviral applications, detailing its mechanisms of action against various viruses, quantitative efficacy data, and standardized protocols for in vitro evaluation.

Application Notes

14-Deoxy-11,12-didehydroandrographolide, often abbreviated as DAP, has emerged as a compound of interest in antiviral research due to its multifaceted mechanisms that target both viral and host factors. It is a major analogue of andrographolide (B1667393) and has been investigated for its efficacy against a range of viruses, including influenza A virus (IAV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV).[1][2][3] In silico studies also suggest its potential as an inhibitor of SARS-CoV-2 viral proteins.[4][5]

The primary antiviral mechanisms of DAP include the direct inhibition of viral replication machinery and the modulation of host immune and cellular pathways to suppress the viral life cycle and mitigate virus-induced pathology.[1][6] A key advantage is its dual action as both an antiviral and a potent anti-inflammatory agent, which is critical for managing viral infections that often trigger harmful hyper-inflammatory responses.[1][2] DAP has been shown to significantly reduce the expression of pro-inflammatory cytokines and chemokines stimulated by viral infections.[1][2]

Antiviral Activity and Cytotoxicity

The efficacy and safety profile of 14-Deoxy-11,12-didehydroandrographolide have been quantified across various studies. The tables below summarize its antiviral activity against specific viruses and its cytotoxic effects on different cell lines.

Table 1: Antiviral Activity of 14-Deoxy-11,12-didehydroandrographolide (DAP)

VirusStrain(s)Cell LineEfficacy MeasurementResultReference
Influenza A H5N1, H1N1, H3N2A549, MDCKVirus Titer ReductionPotent anti-influenza activity observed[1]
HIV Not SpecifiedNot SpecifiedEC₅₀56.8 µg/mL[2]
HSV-1 Not SpecifiedVeroCytopathic Effect (CPE) ReductionModerate activity in post-infection assays[3][7]

Table 2: Cytotoxicity of 14-Deoxy-11,12-didehydroandrographolide (DAP)

Cell LineAssay TypeCytotoxicity MeasurementResultReference
BMMC Not SpecifiedCC₅₀> 30 µM[8]
B16 (Murine Leukemia) MTT AssayIC₅₀25.17 µg/mL[8]
U937 (Leukemic) MTT AssayIC₅₀13 µM[9]
REH (Leukemic) MTT AssayIC₅₀27 µM[9]
JURKAT (Leukemic) MTT AssayIC₅₀35 µM[9]

Mechanisms of Antiviral Action & Signaling Pathways

DAP employs several mechanisms to combat viral infections. These are visualized in the following signaling pathway diagrams.

1. Inhibition of Influenza A Virus Replication: DAP effectively inhibits the replication of various influenza A virus strains, including highly pathogenic H5N1.[1] A primary mechanism is the impairment of viral replication by reducing the production of viral nucleoprotein (NP) mRNA, NP protein, and non-structural protein 1 (NS1).[1][2] Furthermore, DAP restrains the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step for the assembly of new virions.[1][2]

G cluster_nucleus Host Cell Nucleus cluster_cytoplasm Host Cell Cytoplasm vRNA Viral RNA (vRNA) vRNP vRNP Complex vRNA->vRNP NP Nucleoprotein (NP) NP->vRNP Polymerase Viral Polymerase Polymerase->vRNP mRNA Viral mRNA vRNP->mRNA Transcription Export Nuclear Export vRNP->Export Replication Viral Replication & Protein Synthesis Export->Replication DAP 14-Deoxy-11,12- didehydroandrographolide DAP->Export Inhibits Assembly Virion Assembly Replication->Assembly Progeny Progeny Virus Assembly->Progeny G H5N1 H5N1 Virus Infection Mito Mitochondrial Stress H5N1->Mito BaxBcl2 ↑ Bax/Bcl-2 Ratio Mito->BaxBcl2 CytC Cytochrome c Release BaxBcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DAP DAP DAP->BaxBcl2 Inhibits DAP->CytC DAP->Casp9 G cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway Virus Viral Infection Receptor Host Cell Receptors Virus->Receptor NFKB NF-κB Activation Receptor->NFKB JAKSTAT JAK/STAT Activation Receptor->JAKSTAT DAP DAP DAP->NFKB Inhibits DAP->JAKSTAT Inhibits Cytokines Pro-inflammatory Cytokines & Chemokines NFKB->Cytokines Transcription JAKSTAT->Cytokines Transcription G P1 Protocol 1: Cytotoxicity Assay (MTT) Data1 Determine CC₅₀ (50% Cytotoxic Concentration) P1->Data1 P2 Protocol 2: Antiviral Activity Assay (CPE Reduction) Data2 Determine EC₅₀ (50% Effective Concentration) P2->Data2 P3 Protocol 3 & 4: Mechanism of Action Studies P3_details qRT-PCR for Viral mRNA Western Blot for Proteins Apoptosis Assays P3->P3_details Data3 Elucidate Antiviral Mechanism P3_details->Data3 Data1->P2 Use non-toxic concentrations Data2->P3 Use effective concentrations

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 14-Deoxy-12-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the water solubility of 14-Deoxy-12-hydroxyandrographolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

This compound is a labdane (B1241275) diterpenoid compound and an analog of andrographolide (B1667393), isolated from the plant Andrographis paniculata.[1][] Like andrographolide, it is being investigated for various therapeutic properties. However, its poor water solubility can limit its bioavailability and therapeutic efficacy, making it challenging to formulate into aqueous-based delivery systems for research and clinical applications.[3][4]

Q2: What are the primary strategies to improve the water solubility of this compound?

While specific data for this compound is limited, strategies proven effective for the structurally similar parent compound, andrographolide, are highly applicable. These include:

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier to enhance its dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic molecule, forming an inclusion complex with improved water solubility.

  • Use of Co-solvents and Surfactants: These agents can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Nanotechnology-based Approaches: Formulations such as nanoparticles, liposomes, and nanoemulsions can significantly improve the solubility and bioavailability of poorly soluble compounds.

Q3: How does the structure of this compound differ from andrographolide, and how might this affect solubility?

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low solubility despite using a single approach. The chosen method may not be optimal for this specific molecule.Try a combination of methods. For example, prepare a solid dispersion and then incorporate it into a nanoformulation.
Precipitation of the compound from the formulation over time. The formulation may be supersaturated or unstable.Optimize the drug-to-carrier ratio. For solid dispersions, ensure the compound is in an amorphous state. For liquid formulations, consider adding stabilizers.
Difficulty in achieving a high drug loading in the formulation. The chosen carrier or system may have a limited capacity for the drug.Screen different polymers or lipids for higher compatibility and loading capacity. For cyclodextrins, consider derivatives with higher complexation efficiency.
Inconsistent results between experimental batches. Variations in the experimental procedure.Standardize all experimental parameters, including solvent evaporation rate, stirring speed, and temperature. Ensure complete removal of organic solvents.

Quantitative Data Summary

The following tables summarize the quantitative improvements in the solubility of andrographolide , which can serve as a valuable reference for experiments with this compound.

Table 1: Solubility Enhancement of Andrographolide using Solid Dispersions

Polymer/CarrierMethodDrug:Carrier Ratio (w/w)Fold Increase in SolubilityReference
PEG 6000Solvent Evaporation1:7~13% increase[5]
PVP K30Solid Dispersion1:7Not specified, but higher dissolution than PEG 6000
HPMCSolid Dispersion1:6~2.9
Soluplus®Solid DispersionNot SpecifiedUp to 4.7
ChitosanSolid Dispersion1:3~1.5

Table 2: Effect of Solubilizing Agents on Andrographolide Bioavailability

Solubilizing AgentConcentration (w/w)Effect on BioavailabilityReference
β-Cyclodextrin50%Increased systemic exposure
Sodium Dodecyl Sulfate (SDS)1%Increased systemic exposure

Key Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Dissolution: Dissolve a specific weight of this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, PEG 6000) in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue evaporation until a thin, dry film is formed on the flask wall.

  • Further Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to ensure complete removal of any residual solvent.

  • Collection and Storage: Scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator until further use.

  • Characterization: Analyze the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like UV-Vis spectroscopy, DSC (Differential Scanning Calorimetry), and XRD (X-ray Diffraction).

Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex
  • Phase Solubility Study: To determine the optimal ratio of drug to cyclodextrin, prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Add an excess amount of this compound to each solution. Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the solutions and analyze the concentration of the dissolved drug by a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Complex Preparation (Kneading Method):

    • Place a defined molar ratio of this compound and HP-β-CD in a mortar.

    • Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to form a thick paste.

    • Knead the paste for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR (Fourier-Transform Infrared Spectroscopy), DSC, and XRD. Evaluate the improvement in aqueous solubility and dissolution rate.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_preparation Preparation of Formulations cluster_characterization Characterization cluster_evaluation Evaluation start 14-Deoxy-12-hydroxy- andrographolide sd Solid Dispersion (e.g., with PVP K30) start->sd Solvent Evaporation complex Inclusion Complex (e.g., with HP-β-CD) start->complex Kneading/Co-precipitation nano Nanoparticle Formulation (e.g., PLGA nanoparticles) start->nano Nanoprecipitation/ Emulsification dissolution Dissolution Studies (e.g., USP Apparatus II) sd->dissolution ftir FTIR Spectroscopy sd->ftir dsc Differential Scanning Calorimetry (DSC) sd->dsc xrd X-ray Diffraction (XRD) sd->xrd complex->dissolution complex->ftir complex->dsc complex->xrd nano->dissolution solubility Aqueous Solubility Determination dissolution->solubility bioavailability In vivo Bioavailability Studies solubility->bioavailability

Caption: A general experimental workflow for preparing and evaluating different formulations to enhance the solubility of this compound.

Andrographolide's Effect on the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Andro Andrographolide/ 14-Deoxy-12-hydroxy- andrographolide Andro->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes activates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB IκBα degradation

Caption: A simplified diagram illustrating the inhibitory effect of andrographolide (and likely its analogs) on the NF-κB signaling pathway.[6][7]

References

Technical Support Center: Synthesis of 14-Deoxy-12-hydroxyandrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 14-deoxy-12-hydroxyandrographolide (B1160308) and other related andrographolide (B1667393) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main starting materials for the synthesis of this compound derivatives?

The primary starting material is andrographolide, a naturally occurring diterpenoid lactone extracted from the plant Andrographis paniculata. Another common starting material is 14-deoxy-11,12-didehydroandrographolide (B31429), which can be synthesized from andrographolide.[1][2]

Q2: Why is the synthesis of andrographolide derivatives an active area of research?

Andrographolide itself has poor water solubility and low bioavailability, which limits its therapeutic potential.[3] Researchers are synthesizing derivatives to improve these physicochemical properties and to enhance its various biological activities, including anti-inflammatory, antiviral, and anticancer effects.[4][5]

Q3: What are the most common challenges encountered during the synthesis of these derivatives?

The most frequent challenges include:

  • Selective Protection and Deprotection: The andrographolide scaffold has multiple hydroxyl groups (at C-3, C-14, and C-19) with varying reactivity, necessitating the use of protecting groups to achieve site-selective modifications.[1][6]

  • Low Reaction Yields: Achieving high yields can be difficult, and optimization of reaction conditions (e.g., reagents, solvents, temperature, and catalysts) is often required.

  • Product Purification: The purification of synthesized derivatives typically involves column chromatography, which can be labor-intensive and may lead to product loss.[2]

  • Byproduct Formation: Undesired side reactions, such as elimination, can lead to the formation of byproducts, complicating purification and reducing yields.[7]

  • Compound Stability: Andrographolide and its derivatives can be unstable under certain conditions, particularly in alkaline or highly acidic aqueous solutions, leading to hydrolysis or rearrangement of the lactone ring.[8][9]

Troubleshooting Guides

Problem 1: Low Yield in a Specific Synthetic Step
Possible Cause Troubleshooting Suggestion
Suboptimal Reaction Conditions - Systematically vary the reaction temperature, time, and solvent to find the optimal conditions. - Consider using a different catalyst or reagent. For example, in the dehydration of andrographolide to 14-deoxy-11,12-didehydroandrographolide, concentrated H2SO4 in pyridine (B92270) has been used as an alternative to Al2O3.[10]
Reagent Quality - Ensure that all reagents and solvents are pure and anhydrous, as moisture and impurities can interfere with many reactions.
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]
Product Degradation - Andrographolide derivatives can be sensitive to pH and temperature. Ensure that the work-up and purification conditions are mild. The most stable pH for andrographolide is between 3 and 5.[8][9]
Problem 2: Difficulty with Selective Protection/Deprotection of Hydroxyl Groups
Possible Cause Troubleshooting Suggestion
Similar Reactivity of Hydroxyl Groups - The C-19 primary hydroxyl group is generally more reactive than the C-3 secondary hydroxyl group. Utilize this difference for selective protection. For instance, silylation with TIPSCl, TBDPSCl, or TBSCl in pyridine can selectively protect the C-19 hydroxyl group.[2] - For simultaneous protection of the C-3 and C-19 hydroxyls, acetonide or benzal protection can be employed.[1][6]
Steric Hindrance - The use of bulky protecting groups can enhance selectivity. For example, a trityl group can be selectively introduced at the C-19 position.[2]
Harsh Deprotection Conditions - Use mild deprotection conditions to avoid affecting other functional groups. For acetonide deprotection, p-toluenesulfonic acid (PTSA) or aqueous acetic acid can be used.[1][11]
Problem 3: Challenges in Product Purification
Possible Cause Troubleshooting Suggestion
Similar Polarity of Product and Byproducts - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider alternative purification techniques such as preparative HPLC or crystallization. Recrystallization from a chloroform:methanol mixture has been reported for 14-deoxy-11,12-didehydroandrographolide.[12]
Product Streaking on TLC/Column - This could be due to the acidic nature of silica (B1680970) gel. Adding a small amount of a weak base like triethylamine (B128534) to the eluent can sometimes improve separation.
Presence of Pigments - If starting from a crude plant extract, a decolorization step using activated carbon may be necessary before further purification.[13]

Experimental Protocols

Synthesis of 14-Deoxy-11,12-didehydroandrographolide from Andrographolide
  • Reagents and Conditions: Andrographolide, aluminum oxide (Al2O3), pyridine.

  • Procedure: A solution of andrographolide in pyridine is refluxed with Al2O3. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[1]

Selective Protection of the C-19 Hydroxyl Group
  • Reagents and Conditions: 14-deoxy-11,12-didehydroandrographolide, TBDPSCl (tert-Butyldiphenylsilyl chloride), pyridine.

  • Procedure: To a solution of 14-deoxy-11,12-didehydroandrographolide in pyridine, TBDPSCl is added, and the mixture is stirred at room temperature for 1 hour. After the reaction is complete, the product is extracted and purified by column chromatography.[2]

Acetylation of the C-3 Hydroxyl Group
  • Reagents and Conditions: 19-O-protected-14-deoxy-11,12-didehydroandrographolide, acetic anhydride (B1165640).

  • Procedure: The 19-O-protected compound is heated in acetic anhydride at 140°C for 1-1.5 hours. The excess acetic anhydride is removed, and the product is purified.[2]

Quantitative Data

Table 1: Reported Yields for Selected Synthetic Steps in the Derivatization of Andrographolide.

Reaction Starting Material Product Reagents and Conditions Yield (%) Reference
DehydrationAndrographolide14-Deoxy-11,12-didehydroandrographolideAl2O3, pyridine, reflux-[1]
C-19 Silylation14-Deoxy-11,12-didehydroandrographolide19-O-TIPS-14-deoxy-11,12-didehydroandrographolideTIPSCl, pyridine, rt, 4h63[2]
C-19 Silylation14-Deoxy-11,12-didehydroandrographolide19-O-TBDPS-14-deoxy-11,12-didehydroandrographolideTBDPSCl, pyridine, rt, 1h70[2]
C-19 Silylation14-Deoxy-11,12-didehydroandrographolide19-O-TBS-14-deoxy-11,12-didehydroandrographolideTBSCl, pyridine, rt, 1h79[2]
C-19 Tritylation14-Deoxy-11,12-didehydroandrographolide19-O-Trityl-14-deoxy-11,12-didehydroandrographolideTrityl chloride, pyridine, 70°C, 1h99[2]
C-3 Acetylation19-O-TIPS-14-deoxy-11,12-didehydroandrographolide3-O-Acetyl-19-O-TIPS-14-deoxy-11,12-didehydroandrographolideAc2O, 140°C, 1-1.5h64[2]
C-3 Acetylation19-O-TBDPS-14-deoxy-11,12-didehydroandrographolide3-O-Acetyl-19-O-TBDPS-14-deoxy-11,12-didehydroandrographolideAc2O, 140°C, 1-1.5h95[2]
Epoxidation14-Deoxy-11,12-didehydroandrographolide8,17-Epoxy-14-deoxy-11,12-didehydroandrographolidem-CPBA, DCM99[2]

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis of Intermediate cluster_protection Selective Protection (C-19) cluster_modification Modification (e.g., C-3) cluster_deprotection Deprotection start Andrographolide intermediate 14-Deoxy-11,12-didehydroandrographolide start->intermediate Dehydration (e.g., Al2O3, Pyridine) protected 19-O-Protected Intermediate intermediate->protected Protection (e.g., TBDPSCl) modified C-3 Modified Derivative protected->modified Modification (e.g., Acetylation) deprotected Final Derivative modified->deprotected Deprotection (if necessary)

Caption: General workflow for the synthesis of andrographolide derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Product Degradation start->cause3 solution1 Optimize Temperature, Time, and Solvent cause1->solution1 solution2 Use Pure and Anhydrous Reagents cause2->solution2 solution3 Use Mild Work-up and Purification Conditions cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing 14-Deoxy-12-hydroxyandrographolide Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 14-Deoxy-12-hydroxyandrographolide and its analogs for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell line?

A1: For a new experiment, it is advisable to perform a dose-response study to determine the optimal concentration. Based on published data for analogous compounds, a starting range of 1 µM to 50 µM is recommended. For some sensitive cancer cell lines, cytotoxic effects have been observed in the low micromolar range.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound and its analogs are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10-20 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known signaling pathways affected by this compound and its analogs?

A3: Preclinical studies on andrographolide (B1667393) and its derivatives, including this compound, have identified two primary signaling pathways that are modulated by these compounds: the NF-κB pathway and the PI3K/Akt/mTOR pathway.[4][5][6] These pathways are crucial in regulating inflammation, cell proliferation, apoptosis, and survival.

Q4: Is this compound cytotoxic to non-cancerous cells?

A4: Some analogs of this compound have shown selectivity towards cancer cells. For instance, certain derivatives were found to be non-toxic to normal baby hamster kidney (BHK-21) cells at concentrations as high as 250 µM.[1] However, it is always recommended to test the cytotoxicity of the specific compound on a relevant non-cancerous cell line in parallel with your cancer cell line experiments to determine its therapeutic window.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Compound degradation due to improper storage. 2. Low sensitivity of the cell line. 3. Insufficient incubation time.1. Prepare a fresh stock solution from a new vial of the compound. 2. Increase the concentration range in your dose-response experiment. 3. Extend the incubation time (e.g., from 24h to 48h or 72h).
High background cytotoxicity in vehicle control. 1. DMSO concentration is too high. 2. Poor quality of DMSO.1. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. 2. Use a high-purity, sterile-filtered DMSO.
Inconsistent results between experiments. 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Cell line passage number is too high.1. Use a consistent cell seeding density for all experiments. 2. Standardize the incubation time for compound treatment. 3. Use cells from a lower passage number to ensure consistent biological responses.
Precipitation of the compound in the culture medium. 1. The compound's solubility limit has been exceeded. 2. Interaction with components in the serum.1. Lower the final concentration of the compound. 2. Prepare the final dilution in a pre-warmed medium and mix thoroughly. 3. Consider using a lower percentage of serum in the culture medium if experimentally permissible.

Data Presentation

Cytotoxic Activity of this compound Analogs in Various Cancer Cell Lines
Compound/AnalogCancer Cell LineAssayIC50 / ED50 (µM)
Analog 6eMCF-7 (Breast Cancer)Not Specified2.93[1][2]
Analog 13bHCT-116 (Colon Cancer)Not Specified7.32[1]
Analog 5aKKU-M213 (Cholangiocarcinoma)SRB3.37[7]
Analog 5bKKU-M213 (Cholangiocarcinoma)SRB3.08[7]
Analog 5aKKU-100 (Cholangiocarcinoma)SRB2.93[7]
Analog 5bKKU-100 (Cholangiocarcinoma)SRB3.27[7]
14-deoxy-11,12-didehydroandrographolide (B31429)U937 (Leukemia)MTT13[8]
Cytotoxicity in Non-Cancerous Cell Lines
Compound/AnalogNormal Cell LineAssayIC50 (µM)
Analogs 3c and 3gBHK-21 (Baby Hamster Kidney)Not Specified> 250[1]
14-Deoxy-11,12-didehydroandrographolideA549 & BEAS-2B (Human Lung Epithelial)MTSNo cytotoxic activity observed

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Dilutions (in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with Compound prep_working->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay

Experimental Workflow for In Vitro Analysis

nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α, LPS, etc. IKK IKK stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65/IκBα (Inactive) p50 p50 p65 p65 p50_p65 p50/p65 (Active) NFkB_complex->p50_p65 IκBα Degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation compound 14-Deoxy-12-hydroxy- andrographolide compound->p50 Inhibits DNA Binding (Covalent Modification) DNA DNA Transcription Gene Transcription (Inflammatory Response) DNA->Transcription p50_p65_nuc->DNA Binds

Inhibition of the NF-κB Signaling Pathway

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis compound 14-Deoxy-12-hydroxy- andrographolide compound->PI3K Inhibits compound->Akt Inhibits

Modulation of the PI3K/Akt/mTOR Signaling Pathway

References

Technical Support Center: Managing the Cytotoxicity of 14-Deoxy-12-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of 14-Deoxy-12-hydroxyandrographolide (DHA) and its analogues in normal cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound (DHA) expected to be cytotoxic to normal, non-cancerous cells?

A1: Yes, like many bioactive compounds, DHA can exhibit cytotoxicity to normal cells, particularly at higher concentrations. Its parent compound, andrographolide (B1667393), is known to have cytotoxic activity. However, the degree of cytotoxicity can be highly dependent on the specific cell type and experimental conditions. For instance, a related compound, 14-deoxyandrographolide (B149799) (14-DAG), has been shown to protect normal hepatocytes from TNF-α-induced apoptosis, suggesting a cell-type-specific protective effect.[1] Conversely, structural analogues of DHA have demonstrated significant cytotoxicity against various cancer cell lines, and this effect is sometimes also observed in normal cells.[2][3]

Q2: What is the general mechanism of DHA-induced cytotoxicity?

A2: The cytotoxic effects of DHA and its analogues are often linked to the induction of cell cycle arrest, apoptosis, and autophagy.[4] Some derivatives have been shown to induce apoptosis through a p53-dependent pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2] Additionally, some analogues can induce cell death in a manner dependent on the intracellular levels of reduced glutathione (B108866) (GSH), suggesting that oxidative stress plays a role in the cytotoxic mechanism.[5]

Q3: Are there any known analogues of DHA with reduced cytotoxicity in normal cells?

A3: Yes, research has identified analogues with lower or selective cytotoxicity. For example, 14-deoxy-11,12-didehydroandrographolide (B31429), an analogue of andrographolide, was reported to be non-cytotoxic to human lung epithelial cells (A549 and BEAS-2B) and rat basophilic leukemia (RBL-2H3) cells.[6] Furthermore, certain sulfonamide derivatives of 14-deoxy-andrographolide have been found to be non-toxic to normal human dermal fibroblast (NHDF) cells.[7] The choice of analogue can therefore be a critical factor in mitigating off-target cytotoxicity.

Q4: How does the chemical structure of DHA analogues influence their cytotoxicity?

A4: Modifications at specific positions on the andrographolide scaffold can significantly alter cytotoxic activity. For instance, substitutions at the C-12 and C-19 positions have been shown to play a crucial role.[2][7] Introducing an amino group at the C-12 position or a silyl (B83357) ether group at the C-19 position has been found to impact the compound's cytotoxic potency, in some cases increasing it against cancer cells while potentially offering avenues for selective toxicity.[7][8] The lipophilicity of the compound, influenced by these substitutions, also appears to be a key determinant of its cytotoxic effects.[2]

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in a normal cell line after treatment with DHA.

Possible Cause 1: Inappropriate Solvent Concentration

  • Troubleshooting Step: Many diterpenoids, including DHA, are dissolved in solvents like Dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO are toxic to most cell lines. Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.

  • Recommendation: Always include a vehicle-only control in your experimental setup to assess the cytotoxicity of the solvent itself.[9]

Possible Cause 2: The concentration of DHA is too high for the specific cell line.

  • Troubleshooting Step: The sensitivity to DHA can vary significantly between different cell lines.

  • Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific normal cell line. Start with a wide range of concentrations to identify a non-toxic working concentration for your experiments.

Possible Cause 3: The specific analogue of DHA being used has inherent cytotoxicity.

  • Troubleshooting Step: Review literature to compare the cytotoxicity of different DHA analogues.

  • Recommendation: If feasible, consider synthesizing or obtaining an analogue reported to have lower cytotoxicity in normal cells. For example, analogues with modifications at the C-19 position have shown altered cytotoxic profiles.[7]

Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Cause 1: Variation in Cell Seeding Density

  • Troubleshooting Step: Ensure that cells are seeded at a consistent density across all experiments and plates.

  • Recommendation: Adhere to a strict protocol for cell counting and seeding. A typical density for cytotoxicity assays in 96-well plates is around 1 x 10^5 cells/mL.[9]

Possible Cause 2: Fluctuation in Incubation Time

  • Troubleshooting Step: The duration of exposure to the compound will directly impact cytotoxicity.

  • Recommendation: Standardize the incubation time with the compound across all experiments (e.g., 24, 48, or 72 hours) and ensure it is accurately timed.[9]

Possible Cause 3: Degradation of the Compound

  • Troubleshooting Step: Improper storage can lead to the degradation of DHA, affecting its potency.

  • Recommendation: Store the compound as recommended by the supplier, typically in a cool, dark, and dry place. Prepare fresh dilutions from a stock solution for each experiment.

Data Presentation: Cytotoxicity of DHA Analogues

The following table summarizes the cytotoxic activity of various DHA analogues against different cancer cell lines, which can provide a reference for their relative potencies.

Compound/AnalogueCancer Cell LineAssayIC50 / ED50 (µM)
Analogue 5aKKU-M213 (Cholangiocarcinoma)MTT3.37
Analogue 5aKKU-100 (Cholangiocarcinoma)MTT2.93
Analogue 5bKKU-M213 (Cholangiocarcinoma)MTT3.08
Analogue 5bKKU-100 (Cholangiocarcinoma)MTT3.27
Analogue 6eMCF-7 (Breast Cancer)Not Specified2.93
Analogue 2jVarious Cancer Cell LinesSRB6-35 times more potent than parent compound

Data sourced from multiple studies for comparative purposes.[3][8][9][10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard procedures to determine the cytotoxic effects of DHA.[9]

Materials:

  • Normal or cancer cell line of interest

  • 96-well plates

  • This compound (DHA) or its analogue

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the DHA compound in the complete medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • Remove the old medium from the plates and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with DHA.[9]

Materials:

  • Cell line of interest

  • DHA or its analogue

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

  • Cold PBS

  • 1X Binding Buffer

Procedure:

  • Treat cells with the desired concentration of the compound (e.g., at its IC50) for a specified time (e.g., 24 hours).

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow and Mitigation Strategy

G cluster_setup Experimental Setup cluster_assess Assessment cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Start Experiment seed Seed Normal Cells start->seed treat Treat with DHA seed->treat check_cyto High Cytotoxicity? treat->check_cyto check_dmso Verify Vehicle Control check_cyto->check_dmso Yes proceed Proceed with Experiment check_cyto->proceed No dose_response Perform Dose-Response check_dmso->dose_response change_analog Consider Alternative Analogue dose_response->change_analog change_analog->treat end End proceed->end G DHA 14-Deoxy-12-hydroxy- andrographolide (DHA) ROS Increased ROS (Oxidative Stress) DHA->ROS GSH GSH Depletion ROS->GSH Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_factors Influencing Factors center_node Cytotoxicity in Normal Cells Concentration Concentration Concentration->center_node Duration Exposure Duration Duration->center_node CellType Cell Type CellType->center_node Analogue Chemical Analogue Analogue->center_node

References

14-Deoxy-12-hydroxyandrographolide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 14-Deoxy-12-hydroxyandrographolide. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. While specific quantitative stability data for this compound is limited, information from suppliers and studies on related diterpenoid lactones provide general guidance.

FormStorage TemperatureDurationAdditional Notes
Solid (Neat) Room TemperatureVaries by supplier; refer to Certificate of Analysis (CoA)Keep in a well-sealed container, protected from light and moisture.
-20°C≥ 4 years (inferred from andrographolide)[1]Recommended for long-term storage to minimize degradation.
In Solvent (e.g., DMSO) -20°CUp to 1 month[2]Prepare fresh solutions for best results. Avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[2]Recommended for longer-term storage of stock solutions.

Note: Always refer to the Certificate of Analysis provided by your supplier for the most accurate and lot-specific storage information.[3]

Q2: How stable is this compound in different solvents and pH conditions?

A2: The stability of this compound, like other diterpenoid lactones, is influenced by the solvent and pH. Andrographolide (B1667393), a closely related compound, is known to be unstable in alkaline conditions and more stable at a pH of 3-5.[4] It is also sparingly soluble in aqueous buffers, and prolonged storage of aqueous solutions is not recommended.[1] For experimental use, it is advisable to prepare fresh solutions. The solubility of andrographolide is better in organic solvents like DMSO, ethanol, and methanol.[1][4][5]

Q3: What are the potential degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented, studies on andrographolide show that degradation can occur through hydrolysis of the lactone ring, isomerization, and other transformations, especially under acidic, basic, or high-temperature conditions.[4][6] For instance, andrographolide can degrade to form 14-deoxy-11,12-didehydroandrographolide (B31429) at elevated temperatures.[7]

Troubleshooting Guides

This section addresses common issues that may arise during the handling and analysis of this compound.

Experimental Workflow: Troubleshooting Common Issues

G cluster_storage Storage & Handling cluster_dissolution Sample Preparation cluster_analysis Analytical (HPLC) storage_issue Issue: Inconsistent Results check_storage Check Storage Conditions: - Temperature - Light Exposure - Moisture storage_issue->check_storage check_freeze_thaw Evaluate Freeze-Thaw Cycles storage_issue->check_freeze_thaw solubility_issue Issue: Poor Solubility check_solvent Verify Solvent Choice: - Use recommended organic solvents (DMSO, Ethanol) solubility_issue->check_solvent hplc_issue Issue: Poor Peak Shape / Resolution use_sonication Consider Sonication or Gentle Warming check_solvent->use_sonication prepare_fresh Prepare Fresh Solutions use_sonication->prepare_fresh check_mobile_phase Optimize Mobile Phase: - Adjust pH - Check solvent miscibility hplc_issue->check_mobile_phase check_column Inspect Column: - Check for blockage - Ensure proper installation hplc_issue->check_column check_sample_prep Review Sample Preparation: - Filter sample - Match sample solvent to mobile phase hplc_issue->check_sample_prep G cluster_pathway NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_a NF-κB (p65/p50) Activation & Nuclear Translocation IkBa_d->NFkB_a Gene Pro-inflammatory Gene Expression NFkB_a->Gene Andro This compound (inferred action) Andro->IkBa_p Inhibits Andro->NFkB_a Inhibits G cluster_apoptosis Intrinsic Apoptosis Pathway Bax Bax Activation Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Andro This compound (inferred action) Bcl2 Bcl-2 (Anti-apoptotic) Andro->Bcl2 Inhibits Bcl2->Bax Inhibits

References

Technical Support Center: Overcoming Resistance to 14-Deoxy-12-hydroxyandrographolide in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 14-Deoxy-12-hydroxyandrographolide (DHA) and its analogs in cancer cell lines.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise when investigating DHA resistance.

Q1: We are observing diminishing cytotoxicity of DHA in our long-term cancer cell culture. What could be the cause?

A1: This is a common indication of acquired resistance. Cancer cells can develop resistance to chemotherapeutic agents over time through various mechanisms. The most probable causes include:

  • Overexpression of Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[1][2] These pumps actively remove DHA from the cell, reducing its intracellular concentration and thus its cytotoxic effect.

  • Alterations in Signaling Pathways: Cells might adapt by altering survival signaling pathways. A key pathway implicated in resistance is the PI3K/Akt pathway, which promotes cell survival and can be hyperactivated in resistant cells.[[“]][4][5][6]

  • Changes in Apoptotic Machinery: Resistance can also arise from mutations or altered expression of proteins involved in apoptosis (programmed cell death). For example, a decrease in the pro-apoptotic protein BAX can reduce the cell's sensitivity to drug-induced death.

To troubleshoot, we recommend:

  • Western Blot Analysis: Check for the overexpression of P-gp (ABCB1) and phosphorylated Akt (p-Akt) in your treated cell line compared to the parental, sensitive line.

  • Functional Efflux Assay: Perform a rhodamine 123 efflux assay to functionally confirm increased P-gp activity.

  • Combination Therapy Studies: Test the efficacy of DHA in combination with a known P-gp inhibitor (e.g., verapamil) or a PI3K/Akt pathway inhibitor. A restored sensitivity would suggest the involvement of these mechanisms.

Q2: Our combination therapy experiments with DHA and a standard chemotherapeutic (e.g., Doxorubicin) are not showing a synergistic effect. How can we troubleshoot this?

A2: A lack of synergy can stem from several experimental factors:

  • Incorrect Dosing: The concentrations of one or both drugs may be outside the synergistic range. It is crucial to determine the IC50 of each drug individually first and then test various concentration ratios around the IC50 values.

  • Scheduling of Drug Administration: The order and timing of drug addition can significantly impact the outcome. Concurrent administration may not always be optimal. Consider sequential administration (e.g., pre-treating with DHA for 24 hours before adding the second agent, or vice-versa).

  • Inappropriate Cell Seeding Density: High cell density can lead to nutrient depletion and changes in cell cycle status, which can mask the synergistic effects of the drugs. Ensure you are using an optimal seeding density where cells are in the logarithmic growth phase throughout the experiment.

  • Assay Duration: The incubation time might be too short or too long to observe a synergistic interaction. A typical endpoint for cytotoxicity assays is 48 to 72 hours, but this may need optimization for your specific cell line and drug combination.

To troubleshoot, we recommend:

  • Combination Index (CI) Analysis: Use the Chou-Talalay method to calculate the CI. This will quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) across a range of concentrations.

  • Optimize Drug Ratios and Schedules: Perform a checkerboard assay with various concentrations of both drugs to identify the optimal synergistic ratio. Test different administration schedules.

Q3: We are getting inconsistent results in our MTT cytotoxicity assays. What are the common pitfalls?

A3: Inconsistent MTT assay results are often due to technical variability. Common issues include:

  • Cell Seeding Inconsistency: Uneven cell numbers across wells is a major source of variability. Ensure you have a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.

  • Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to altered cell growth and drug concentrations. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • MTT and Solubilizing Agent Incubation Times: The incubation time for the MTT reagent (typically 2-4 hours) and the formazan (B1609692) solubilizing agent (e.g., SDS-HCl, DMSO) needs to be consistent and sufficient for the reaction to complete.

  • Interference from Compounds: Some test compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering the color of the final solution. Always run a control with the compound in cell-free media to check for interference.

For a detailed troubleshooting guide, refer to the table below:

IssuePossible CauseRecommendation
Low Absorbance Values Low cell density; Insufficient incubation time.Determine optimal cell seeding density; Ensure adequate incubation time for cell growth and MTT conversion.[7]
High Background Signal Contamination (bacterial or yeast); Phenol red or serum in media.Use sterile technique; Use a background control with media and MTT but no cells.[8]
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous cell suspension; Calibrate pipettes; Avoid using outer wells of the plate.[7]

Section 2: Data Presentation

The following table summarizes the cytotoxic activity of DHA and related andrographolide (B1667393) analogs in various cancer cell lines, including resistant phenotypes. This data is essential for designing experiments and selecting appropriate drug concentrations.

CompoundCell LinePhenotypeIC50 / ED50 (µM)Citation
Andrographolide Derivative (6e) MCF-7Breast Cancer2.93[5][9]
Andrographolide Derivative (13b) HCT-116Colon Cancer7.32[10]
14-deoxy-11,12-didehydroandrographolide (B31429) KKU-M213Cholangiocarcinoma3.37[11][12]
14-deoxy-11,12-didehydroandrographolide KKU-100Cholangiocarcinoma3.27[11][12]
14-deoxy-11,12-didehydroandrographolide U937Leukemia13[13][14]
Andrographolide MDA-MB-231Breast Cancer30.28 (48h)[15]
Andrographolide MCF-7Breast Cancer32.90 (48h)[16]
GSK-1070916 (ABCB1 Substrate) KB-C2Colchicine-Resistant83.3-fold resistance vs. parental[2]
GSK-1070916 (ABCB1 Substrate) SW620/Ad300Doxorubicin-Resistant15.28-fold resistance vs. parental[2]

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • This compound (DHA) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of DHA in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of DHA. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[17]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT into formazan crystals.[17]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to solubilize the formazan crystals.[17]

  • Absorbance Measurement: Incubate for another 4 hours at 37°C.[17] Gently pipette up and down to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: P-glycoprotein (P-gp/ABCB1) Efflux Activity Assay (Rhodamine 123 Assay)

This flow cytometry-based assay measures the function of the P-gp efflux pump.

Materials:

  • Sensitive and resistant cancer cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, positive control)

  • DHA or its analog

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in serum-free medium.

  • Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add DHA (at a non-toxic concentration) or Verapamil (e.g., 10 µM) to the respective tubes. Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 1 µg/mL. Incubate for 60 minutes at 37°C in the dark.

  • Efflux Phase: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123. Resuspend the cell pellet in fresh, pre-warmed medium (containing the inhibitors for the treated samples) and incubate for an additional 60-120 minutes at 37°C to allow for efflux.

  • Data Acquisition: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with an FL1 detector).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. Resistant cells will show low fluorescence due to high efflux. Effective inhibitors (like DHA, if it works) will increase the MFI in resistant cells, indicating blocked efflux.

Protocol 3: Western Blot for Protein Expression Analysis

This protocol is used to detect the levels of specific proteins, such as P-gp (ABCB1) and p-Akt.

Materials:

  • Sensitive and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ABCB1, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer.[1] Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[1]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control like β-actin.

Section 4: Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to DHA resistance and the experimental procedures to investigate it.

cluster_0 Mechanism of P-gp Mediated Resistance DHA_ext DHA (extracellular) DHA_int DHA (intracellular) DHA_ext->DHA_int Passive Diffusion Pgp P-gp (ABCB1) Efflux Pump DHA_int->Pgp Apoptosis Apoptosis DHA_int->Apoptosis Induces Pgp->DHA_ext ATP-dependent Efflux Cell Cancer Cell

Caption: P-gp mediated resistance to DHA in cancer cells.

cluster_1 PI3K/Akt Survival Pathway in Chemoresistance GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Survival Cell Survival (Resistance) Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits DHA DHA Analog (as inhibitor) DHA->Akt Potential Target

Caption: PI3K/Akt pathway's role in promoting chemoresistance.

cluster_2 Workflow for Combination Index (CI) Assay start Seed Cells in 96-well plate ic50 Determine IC50 for DHA and Drug B individually start->ic50 checkerboard Create Checkerboard Dilution Plate (DHA vs Drug B) ic50->checkerboard treat Treat Cells with Drug Combinations (48-72h) checkerboard->treat mtt Perform MTT Assay treat->mtt absorbance Measure Absorbance mtt->absorbance calculate Calculate % Inhibition and Combination Index (CI) absorbance->calculate end Determine Synergy (CI<1) Additive (CI=1) Antagonism (CI>1) calculate->end

Caption: Experimental workflow for determining drug synergy.

References

Technical Support Center: 14-Deoxy-12-hydroxyandrographolide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of 14-Deoxy-12-hydroxyandrographolide and related diterpenoids from Andrographis paniculata.

Frequently Asked Questions (FAQs)

Q1: What is causing my analyte peak to tail?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors.[1] If only the peak for this compound or other basic compounds is tailing, it could be due to interactions with active silanol (B1196071) groups on the column stationary phase.[1] If all peaks are tailing, it might indicate a physical problem like a partially blocked column frit or issues with the packing bed.[2] Other potential causes include column overload (injecting too much sample), inappropriate mobile phase pH, or excessive dead volume in the system.[3][4]

Q2: Why is the resolution between this compound and other related compounds poor?

A2: Poor resolution can stem from suboptimal mobile phase composition, where the elution strength is not ideal for separating structurally similar diterpenoids.[5] Other factors include using a column with low efficiency, a column temperature that is too low, or an incorrect flow rate.[6]

Q3: My retention times are shifting from one injection to the next. What should I do?

A3: Retention time instability is often due to a lack of system equilibration, especially after changing the mobile phase.[6] It can also be caused by changes in the mobile phase composition over time (e.g., evaporation of the organic solvent), fluctuations in column temperature, inconsistent flow rates, or leaks in the system.[6]

Q4: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes?

A4: A noisy or drifting baseline can be attributed to several factors, including air bubbles in the pump or detector, a contaminated detector cell, or a failing detector lamp.[6] Ensure your mobile phase is properly degassed.[6]

Q5: I don't see any peaks, or the signal is very low. What could be the problem?

A5: This issue can range from simple oversights to hardware problems. Check that the detector is on and set to the correct wavelength (around 223-235 nm is common for andrographolides).[7][8] Ensure your sample was prepared correctly and at a sufficient concentration. Verify the injection process and check for any leaks or blockages in the system that might prevent the sample from reaching the column and detector.[6]

Troubleshooting Guides

This section provides a more detailed approach to resolving common issues encountered during the HPLC analysis of this compound.

Guide 1: Resolving Peak Shape Problems (Tailing & Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.[1] Tailing is the more common issue for diterpenoid analysis.

Symptom Potential Cause Recommended Solution
Peak Tailing (All Peaks) Partially blocked column inlet frit.[2]Reverse-flush the column (disconnect from the detector first). If this fails, replace the frit or the column.[2] Use in-line filters and ensure proper sample filtration to prevent this.
Column packing bed deformation (void).[4]Replace the column. Voids can be caused by pressure shocks or using an incorrect mobile phase.[4]
Peak Tailing (Analyte-Specific) Secondary interactions with silanol groups.[1]Add a buffer to the mobile phase or adjust the pH with an acid like phosphoric or formic acid to suppress silanol activity.[4][9] Using a modern, end-capped C18 column can also minimize these interactions.
Column overload.[4]Dilute the sample or reduce the injection volume. Check if peak shape improves with a lower concentration.[3]
Inappropriate mobile phase pH.[6]Prepare a fresh mobile phase with the correct pH. The pH should be stable and appropriate for the analyte's pKa.[4]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the standard and samples in the mobile phase or a weaker solvent.
Column overload (less common).[2]Reduce the amount of sample injected onto the column.[2]
Guide 2: Improving Peak Resolution
Symptom Potential Cause Recommended Solution
Poor or No Resolution Mobile phase composition is not optimal.[5]Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A lower percentage of organic solvent generally increases retention and can improve separation.[5] Consider switching from isocratic to a gradient elution.[6]
Incorrect organic solvent.Try switching between acetonitrile (B52724) and methanol (B129727). They offer different selectivities and may resolve co-eluting peaks.
Column temperature is too low.[6]Increase the column temperature using a column oven. This can improve efficiency and change selectivity.[6]
Column has low efficiency or is degraded.Replace the column with a new one, potentially with a smaller particle size or a different stationary phase chemistry for alternative selectivity.[10]
Guide 3: Stabilizing Retention Times
Symptom Potential Cause Recommended Solution
Drifting or Shifting Retention Times Insufficient column equilibration time.[6]Always allow the column to equilibrate with the mobile phase for at least 10-15 column volumes before starting a sequence.[6]
Mobile phase composition changing.[6]Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. If mixing online, ensure the pump's mixer is functioning correctly.[6]
Fluctuating column temperature.[6]Use a thermostatted column oven to maintain a consistent temperature.[6]
Leaks in the system.[6]Check all fittings for leaks, especially between the injector, column, and detector. Tighten or replace fittings as needed.[6]
Inconsistent flow rate.Check the pump for air bubbles and ensure it is delivering a stable flow.[6]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is a general guideline. Optimization may be required based on the specific instrument, column, and sample matrix.

  • Instrumentation: A standard HPLC system with a UV/PDA detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][11]

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.03 M potassium dihydrogen ortho phosphate (B84403) with pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.[8][11] Alternatively, a methanol:water mixture (e.g., 50:50 v/v) with pH adjustment can be used.[9][12] The mobile phase should be filtered through a 0.22 µm membrane and degassed before use.[9]

    • Flow Rate: 0.5 - 1.0 mL/min.[8]

    • Injection Volume: 10 - 20 µL.[5]

    • Column Temperature: 30°C.[9]

    • Detection: UV detection at 235 nm.[8]

  • Standard Solution Preparation:

    • Accurately weigh about 1 mg of this compound reference standard.

    • Dissolve in methanol to make a stock solution of 100 µg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (e.g., from Andrographis paniculata extract):

    • Accurately weigh a known amount of the dried extract (e.g., 10 mg).

    • Dissolve in methanol in a volumetric flask (e.g., 10 mL).

    • Use sonication to ensure complete dissolution.[5]

    • Filter the solution through a 0.22 µm syringe filter before injection to remove particulates.[5]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of the analyte in the sample using the calibration curve.

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow for HPLC Analysis start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape e.g., Tailing resolution Poor Resolution? start->resolution retention Retention Time Shift? start->retention baseline Baseline Issue? start->baseline tailing All Peaks Tailing? peak_shape->tailing optimize_mp Optimize Mobile Phase Ratio / Solvent resolution->optimize_mp equilibrate Increase Equilibration Time retention->equilibrate degas Degas Mobile Phase / Purge System baseline->degas check_frit Check Column Frit / Packing tailing->check_frit Yes check_silanol Adjust Mobile Phase pH / Use End-capped Column tailing->check_silanol No end Problem Resolved check_frit->end check_overload Reduce Sample Concentration check_silanol->check_overload check_overload->end optimize_temp Adjust Column Temperature optimize_mp->optimize_temp change_column Use Different Column optimize_temp->change_column change_column->end check_mp Prepare Fresh Mobile Phase equilibrate->check_mp check_leaks Check for System Leaks check_mp->check_leaks check_leaks->end clean_cell Clean Detector Cell degas->clean_cell clean_cell->end

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Experimental Workflow

G General Experimental Workflow prep_mp 1. Prepare & Degas Mobile Phase setup_hplc 4. Setup HPLC System (Column, Temp, Flow Rate) prep_mp->setup_hplc prep_std 2. Prepare Standard Solutions run_cal 6. Inject Standards (Build Calibration Curve) prep_std->run_cal prep_sample 3. Prepare & Filter Sample Solutions run_sample 7. Inject Samples prep_sample->run_sample equilibrate 5. Equilibrate System (Stable Baseline) setup_hplc->equilibrate equilibrate->run_cal run_cal->run_sample analyze 8. Analyze Data (Identify & Quantify) run_sample->analyze report 9. Report Results analyze->report

Caption: Step-by-step workflow for HPLC analysis of target compounds.

References

Technical Support Center: Optimizing 14-Deoxy-12-hydroxyandrographolide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhanced extraction of 14-Deoxy-12-hydroxyandrographolide from Andrographis paniculata. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this valuable bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a labdane (B1241275) diterpenoid found in the medicinal plant Andrographis paniculata.[] Like other andrographolides, it is being investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[] Its specific therapeutic potential is an active area of research.

Q2: Which extraction method is best for obtaining this compound?

A2: The optimal extraction method depends on available equipment, desired yield, and environmental considerations. Conventional methods like Maceration and Soxhlet extraction are effective, while modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer significantly reduced extraction times and solvent consumption.[2][3][4][5][6][7] For a closely related compound, 14-deoxy-11,12-didehydroandrographolide (B31429), methanol (B129727) has been shown to be a highly effective solvent in maceration.[8][9]

Q3: What is the most critical factor influencing the extraction yield?

A3: The choice of solvent is a critical factor. The polarity of the solvent plays a significant role in the successful extraction of andrographolides.[7] Methanol has been identified as one of the most effective solvents for extracting andrographolide (B1667393) and its derivatives due to its ability to dissolve these moderately polar compounds.[8][9]

Q4: How can I remove impurities, such as chlorophyll, from my extract?

A4: Chlorophyll and other pigments can be removed by treating the crude extract with activated charcoal. Another approach is to perform a pre-extraction with a non-polar solvent like petroleum ether to remove lipids and some pigments before the main extraction.[10] Post-extraction, washing the crude crystalline product with a solvent in which the target compound has low solubility, such as toluene, can also help remove chlorophyll.[7]

Q5: Can high temperatures degrade this compound during extraction?

A5: Yes, andrographolides can be susceptible to degradation at high temperatures. Methods that employ high heat for extended periods, such as prolonged Soxhlet extraction, may lead to some degradation.[7] It is advisable to use the lowest effective temperature and minimize extraction time to preserve the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Target Compound - Inappropriate solvent selection.- Insufficient extraction time.- Inadequate particle size of plant material.- Plant material has low concentration of the target compound.- Switch to a more polar solvent like methanol or a methanol-water mixture.- Increase the extraction time or the number of extraction cycles.- Grind the plant material to a finer powder (e.g., 60-80 mesh) to increase surface area.[11]- Ensure the plant material was harvested at the optimal time and dried correctly.
Green Tint in Final Product - Co-extraction of chlorophyll.- Treat the crude extract with activated charcoal.- Wash the crude extract with a non-polar solvent like toluene.[7]- Consider a pre-extraction step with a non-polar solvent before the primary extraction.[10]
Difficulty in Crystallization - Presence of impurities.- Inappropriate solvent for crystallization.- Purify the crude extract using column chromatography before attempting crystallization.- Experiment with different solvent systems for recrystallization. Methanol or a mixture of chloroform (B151607) and methanol are often effective.[2][9]
Inconsistent Results Between Batches - Variation in plant material.- Inconsistent extraction parameters.- Standardize the source and pre-processing of the plant material.- Precisely control all extraction parameters, including solvent-to-solid ratio, temperature, and time.

Data Presentation: Solvent Effects on Yield

The following table summarizes the yield of 14-deoxy-11,12-didehydroandrographolide, a structurally similar compound to this compound, using different solvents. This data provides a strong indication of the expected solvent performance for the target compound.

SolventYield of Crude Extract (% w/w)14-deoxy-11,12-didehydroandrographolide Content in Extract (% w/w)
Chloroform7.7120.43
Ethyl Acetate7.9725.83
Acetone6.9221.80
Ethanol10.1531.63
Methanol 12.35 32.82

Data adapted from a study on 14-deoxy-11,12-didehydroandrographolide extraction.[8][9]

Experimental Protocols

Maceration Protocol

This protocol is a simple and effective method for small to medium-scale extractions.

Materials:

  • Dried and powdered Andrographis paniculata leaves (60-80 mesh)

  • Methanol

  • Erlenmeyer flask

  • Shaker (optional)

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask.

  • Seal the flask and place it on a shaker at room temperature for 24 hours. If a shaker is unavailable, swirl the flask periodically.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Repeat the extraction of the plant residue with fresh methanol two more times to ensure complete extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract using a rotary evaporator at a temperature below 50°C until a semi-solid or solid crude extract is obtained.

  • Further purify the crude extract as needed.

Soxhlet Extraction Protocol

This method provides a more exhaustive extraction compared to maceration.

Materials:

  • Dried and powdered Andrographis paniculata leaves (60-80 mesh)

  • Methanol

  • Soxhlet apparatus (including round bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose (B213188) thimble

  • Rotary evaporator

Procedure:

  • Place 10 g of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Add 150 mL of methanol to the round bottom flask.

  • Assemble the Soxhlet apparatus and place the heating mantle under the round bottom flask.

  • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the extraction chamber, immersing the sample.

  • Continue the extraction for 6-8 hours. The solvent will cycle through the apparatus, repeatedly washing the plant material with fresh solvent.

  • After the extraction is complete, allow the apparatus to cool.

  • Remove the round bottom flask containing the extract.

  • Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

This is a rapid extraction method that can significantly reduce extraction time.

Materials:

  • Dried and powdered Andrographis paniculata leaves

  • Methanol (or a mixture of chloroform and water)

  • Microwave extractor

  • Filter paper

  • Beaker

Procedure:

  • Place 20 g of the powdered plant material into the microwave extraction vessel.

  • Add a suitable solvent. For example, a mixture of 150 mL of chloroform and 30 mL of distilled water has been shown to be effective for andrographolide.[2] Methanol can also be used.

  • Place the vessel in the microwave extractor and set the parameters. A power of 210 W for 40 minutes has been reported to be effective.[2][3]

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract to separate it from the plant material.

  • If using a biphasic solvent system like chloroform-water, separate the organic layer.

  • Concentrate the extract to obtain the crude product.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification plant_material Andrographis paniculata (Dried, Powdered) maceration Maceration (Methanol, 24h) plant_material->maceration Select Method soxhlet Soxhlet (Methanol, 6-8h) plant_material->soxhlet Select Method mae MAE (Solvent, <1h) plant_material->mae Select Method filtration Filtration maceration->filtration soxhlet->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract charcoal Activated Charcoal Treatment crude_extract->charcoal Optional crystallization Crystallization crude_extract->crystallization charcoal->crystallization pure_compound Pure 14-Deoxy-12- hydroxyandrographolide crystallization->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_solvent Solvent Issues cluster_time Time & Particle Size cluster_material Plant Material start Low Yield? check_solvent Is the solvent appropriate? (e.g., Methanol) start->check_solvent Yes change_solvent Action: Change to a more suitable solvent. check_solvent->change_solvent No check_time Is extraction time sufficient? check_solvent->check_time Yes end Yield Improved change_solvent->end increase_time Action: Increase extraction time or cycles. check_time->increase_time No check_particle Is particle size optimal? check_time->check_particle Yes increase_time->end grind_finer Action: Grind plant material to a finer powder. check_particle->grind_finer No check_material Is the quality of the plant material good? check_particle->check_material Yes grind_finer->end source_material Action: Ensure high-quality, properly prepared material. check_material->source_material No check_material->end Yes source_material->end

Caption: A troubleshooting decision tree for addressing low extraction yields.

References

minimizing off-target effects of 14-Deoxy-12-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 14-Deoxy-12-hydroxyandrographolide. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted off-target effects of this compound?

Direct experimental data on the off-target profile of this compound, a labdane (B1241275) diterpene from Andrographis paniculata, is limited in publicly available literature.[1] However, based on studies of the parent compound, andrographolide (B1667393), and its other derivatives, potential off-target activities can be predicted. These may include modulation of various signaling pathways and enzymes. For instance, a related analogue, 14-deoxy-11,12-didehydroandrographolide, has been shown to inhibit NF-κB activation.[2]

Q2: How can I computationally predict potential off-target interactions for this compound?

Several computational, or in silico, methods can be employed to predict potential off-target interactions for small molecules like this compound.[3][4] These approaches utilize curated databases of compound-target interactions and structural information to forecast potential binding partners.[4] Both 2D (ligand-based) and 3D (receptor-based) methods can be used to generate a list of potential off-target interactions.[3][4] Publicly available tools and commercial platforms can perform these analyses.

Q3: What are the primary experimental approaches to identify off-target effects?

Experimental methods for identifying off-target effects can be broadly classified as unbiased (genome-wide or proteome-wide) or biased (candidate target validation).[5]

  • Unbiased Methods: These approaches aim to identify all potential off-target interactions without prior assumptions. Key techniques include:

    • Proteome arrays: These arrays allow for the screening of a compound against thousands of purified proteins to identify binding partners.[6]

    • Kinase panel screening: This involves testing the compound against a large panel of kinases to identify any inhibitory or activating effects.[6]

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon compound binding.[5]

  • Biased Methods: These techniques are used to validate predicted off-target interactions. This often involves targeted biochemical or cell-based assays for the specific candidate off-target.

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype observed at effective concentration.
  • Possible Cause: The observed phenotype may be due to the modulation of an unknown off-target.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine if the unexpected phenotype tracks with the concentration of this compound.

    • Use a structurally related but inactive analog: If available, this can help differentiate between on-target and off-target effects.

    • Conduct an unbiased off-target screening: Employ techniques like proteome microarrays or affinity chromatography followed by mass spectrometry to identify potential binding partners.

    • Pathway analysis: Utilize transcriptomics (RNA-seq) or proteomics to identify signaling pathways that are perturbed by the compound.

Problem 2: Inconsistent results across different cell lines.
  • Possible Cause: Cell-line specific expression of off-targets can lead to variable responses.

  • Troubleshooting Steps:

    • Characterize target and potential off-target expression: Use techniques like qPCR or Western blotting to quantify the expression levels of the intended target and any high-probability off-targets in the cell lines being used.

    • Consult genomic databases: Check publicly available databases for expression data of potential off-targets across different tissues and cell lines.

    • Standardize cell culture conditions: Ensure that passage number, confluency, and media composition are consistent across experiments.

Problem 3: In vivo toxicity observed at therapeutic doses.
  • Possible Cause: Off-target effects are a common cause of preclinical toxicity.[3]

  • Troubleshooting Steps:

    • Comprehensive off-target profiling: If not already done, perform extensive in vitro off-target screening (e.g., broad kinase panels, safety pharmacology panels).

    • Metabolite identification: Characterize the metabolites of this compound, as they may have their own off-target activities.

    • Histopathology and toxicogenomics: Analyze affected tissues to identify potential mechanisms of toxicity and correlate them with any identified off-targets.

Data Presentation

Table 1: Potential Off-Target Liabilities for Andrographolide and its Analogs

Target ClassPotential Off-Target(s)Observed Effect for Related CompoundsReference(s)
Transcription Factors NF-κBInhibition of activation by 14-deoxy-11,12-didehydroandrographolide.[2]
Kinases VariousAndrographolide derivatives can modulate kinase activity.[7][8]
Cytochrome P450 Enzymes CYP1A2, CYP2D6, CYP3A4Inhibition of mRNA and protein expression by andrographolide and 14-deoxy-11,12-didehydroandrographolide.[9]
Nuclear Receptors Pregnane X Receptor (PXR)Antagonism by 14-deoxy-11,12-didehydroandrographolide.[9]
Signaling Pathways KEAP1/NRF2 AxisAndrographolide derivatives can target this pathway.[8][10]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a generalized workflow for assessing the binding of this compound to its intended target and potential off-targets in a cellular context.

  • Cell Treatment: Incubate cultured cells with this compound at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Profiling using a Commercial Service
  • Compound Preparation: Prepare a stock solution of this compound at a high concentration in a suitable solvent (typically DMSO).

  • Assay Submission: Submit the compound to a commercial provider for screening against their kinase panel. Specify the desired compound concentration(s) for testing.

  • Data Interpretation: The provider will return data on the percent inhibition or activation for each kinase in the panel. Analyze this data to identify any significant off-target kinase interactions.

  • Follow-up Validation: Confirm any hits from the primary screen using independent dose-response assays.

Visualizations

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_cellular Cellular Validation cluster_in_vivo In Vivo Confirmation in_silico Computational Off-Target Prediction (2D and 3D methods) unbiased Unbiased Screening (Proteome Arrays, Kinase Panels) in_silico->unbiased Identifies potential off-targets biased Biased Screening (Candidate Target Assays) unbiased->biased Validates hits from unbiased screen cetsa Cellular Thermal Shift Assay (CETSA) biased->cetsa Confirms target engagement in cells phenotypic Phenotypic Assays cetsa->phenotypic Correlates target engagement with cellular phenotype in_vivo Animal Models of Efficacy and Toxicity phenotypic->in_vivo Translates cellular effects to in vivo models

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway cluster_pathway Potential Off-Target Signaling Pathways compound This compound (and related analogs) nf_kb NF-κB Pathway compound->nf_kb keap1_nrf2 KEAP1/NRF2 Pathway compound->keap1_nrf2 cyp Cytochrome P450 Enzymes compound->cyp kinases Various Kinases compound->kinases inflammation Inflammation nf_kb->inflammation antioxidant_response Antioxidant Response keap1_nrf2->antioxidant_response drug_metabolism Drug Metabolism cyp->drug_metabolism cell_signaling Cell Signaling kinases->cell_signaling

Caption: Potential signaling pathways modulated by andrographolide analogs.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps cluster_resolution Potential Resolution start Unexpected Experimental Outcome dose_response Perform Dose-Response Curve start->dose_response control Use Inactive Analog Control dose_response->control off_target_screen Conduct Off-Target Screen control->off_target_screen differentiate_phenotype Differentiate On- vs. Off-Target Phenotype control->differentiate_phenotype expression_analysis Analyze Target/Off-Target Expression off_target_screen->expression_analysis confirm_off_target Confirm Off-Target Effect off_target_screen->confirm_off_target explain_variability Explain Cell Line Variability expression_analysis->explain_variability

Caption: A logical approach to troubleshooting unexpected experimental results.

References

Technical Support Center: Formulation Strategies for In Vivo Delivery of 14-Deoxy-12-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of 14-Deoxy-12-hydroxyandrographolide.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of this compound?

This compound, a diterpenoid lactone and a metabolite of andrographolide (B1667393), faces significant challenges for effective in vivo delivery, primarily due to its poor aqueous solubility. This low solubility limits its dissolution in gastrointestinal fluids, leading to low oral bioavailability. Like its parent compound, andrographolide, it may also be susceptible to rapid metabolism and efflux by proteins such as P-glycoprotein in the intestine, further reducing its systemic exposure.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

Several formulation strategies have shown promise for improving the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate. The drug exists in an amorphous state, which has higher energy and solubility compared to the crystalline form.[1]

  • Nanoencapsulation: Encapsulating the drug in nanoparticles, such as those made from biodegradable polymers like polycaprolactone (B3415563) (PCL), can improve its solubility, protect it from degradation, and provide sustained release.

  • Lipid-Based Formulations: Formulations such as self-microemulsifying drug delivery systems (SMEDDS), liposomes, and solid lipid nanoparticles (SLNs) can enhance the absorption of lipophilic drugs by utilizing lipid absorption pathways and potentially reducing first-pass metabolism.

Q3: Which polymers are commonly used for preparing solid dispersions of andrographolide and its derivatives?

Hydrophilic polymers are essential for creating effective solid dispersions. Commonly used polymers include:

  • Polyvinylpyrrolidone (PVP) , particularly PVP K30, is frequently used due to its excellent water solubility and ability to form amorphous solid dispersions.[1]

  • Soluplus® , a graft copolymer of polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol, acts as a solubilizer and has shown significant success in enhancing the solubility and absorption of andrographolide.

  • Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000) are also utilized.

  • Chitosan , a natural polymer, has been shown to improve the solubility and dissolution rate of andrographolide in solid dispersion systems.[2]

Q4: What are the key in vitro characterization techniques for these formulations?

To ensure the quality and predict the in vivo performance of your formulation, the following in vitro characterization techniques are crucial:

  • Particle Size and Zeta Potential Analysis: For nanoparticulate systems, dynamic light scattering (DLS) is used to determine the particle size, size distribution (polydispersity index), and zeta potential, which indicates the stability of the nanoparticle suspension.

  • Encapsulation Efficiency and Drug Loading: These parameters are critical for nanoparticle and liposomal formulations and are typically determined by separating the unencapsulated drug from the formulation and quantifying the drug concentration using methods like HPLC.

  • In Vitro Drug Release Studies: Dissolution testing is performed under conditions that mimic the gastrointestinal tract (e.g., using simulated gastric and intestinal fluids) to evaluate the rate and extent of drug release from the formulation.

  • Solid-State Characterization: For solid dispersions, techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to confirm the amorphous state of the drug within the polymer matrix. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate drug-polymer interactions.

II. Troubleshooting Guides

A. Solid Dispersion Formulation by Spray Drying
Problem Potential Cause(s) Troubleshooting Steps
Low Yield/Product Loss - Sticking of the product to the cyclone and drying chamber walls. - The feed solution is too viscous. - Inappropriate spray drying parameters (e.g., inlet temperature, feed rate).- Optimize the formulation by adding excipients like mannitol (B672) or leucine (B10760876) to reduce stickiness. - Decrease the solid content in the feed solution to lower viscosity. - Adjust the inlet temperature to ensure efficient drying without causing stickiness. A lower temperature may be needed for some formulations. - Optimize the feed rate and atomization pressure to control droplet size and drying time.
Drug Crystallization in the Final Product - The drug-to-polymer ratio is too high, leading to drug saturation in the polymer. - Inappropriate solvent system that does not fully dissolve both the drug and polymer. - Insufficiently rapid solvent evaporation during spray drying.- Decrease the drug loading in the solid dispersion. - Select a solvent system in which both the drug and polymer are highly soluble.[3] - Increase the inlet temperature and/or the drying gas flow rate to accelerate solvent evaporation.[4]
Poor Dissolution Profile - Incomplete conversion of the drug to its amorphous form. - Phase separation of the drug and polymer during storage. - Inappropriate choice of polymer.- Confirm the amorphous state using DSC and PXRD. If crystalline peaks are present, re-optimize the spray drying process. - Store the solid dispersion in a desiccator at a low temperature to prevent moisture-induced crystallization. - Select a polymer with good miscibility with the drug. Consider polymers that can form hydrogen bonds with the drug to improve stability.
B. Nanoparticle Formulation
Problem Potential Cause(s) Troubleshooting Steps
Large Particle Size or High Polydispersity Index (PDI) - Inefficient mixing during nanoparticle formation. - Aggregation of nanoparticles. - Inappropriate concentration of polymer or surfactant.- Increase the stirring speed or sonication power during the formulation process. - Optimize the zeta potential to be sufficiently high (positive or negative) to ensure electrostatic repulsion between particles. - Adjust the concentration of the polymer and/or surfactant. A higher surfactant concentration can lead to smaller and more stable nanoparticles.
Low Encapsulation Efficiency - Poor affinity of the drug for the polymer matrix. - Drug leakage during the formulation process. - High solubility of the drug in the external phase.- Choose a polymer with higher hydrophobicity to better encapsulate the lipophilic this compound. - Optimize the process parameters, such as reducing the sonication time or using a dialysis method for purification instead of centrifugation to minimize drug leakage. - For emulsion-based methods, ensure the drug is primarily dissolved in the organic phase.
Instability of the Nanoparticle Suspension (Aggregation/Sedimentation) - Low zeta potential. - Inappropriate storage conditions. - Ostwald ripening (for nanoemulsions).- Adjust the pH of the suspension or add a stabilizer to increase the surface charge and zeta potential. - Store the nanoparticle suspension at a low temperature (e.g., 4°C) but avoid freezing, which can cause aggregation. - For nanoemulsions, select an appropriate surfactant and co-surfactant to stabilize the droplets.

III. Experimental Protocols

A. Preparation of this compound Solid Dispersion by Spray Drying

This protocol is adapted from methods used for andrographolide.[2]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Spray dryer

Procedure:

  • Prepare a solution by dissolving this compound and PVP K30 in methanol. A common starting drug-to-polymer ratio to explore is 1:7 (w/w).[1]

  • Stir the solution using a magnetic stirrer until a clear solution is obtained.

  • Set the spray dryer parameters. The following are suggested starting parameters that should be optimized for your specific instrument and formulation:[2]

    • Inlet temperature: 100°C

    • Outlet temperature: 60-70°C

    • Feed pump rate: 3 mL/min

    • Aspirator rate: 80-100%

    • Atomizing air pressure: 2 bar

  • Feed the solution into the spray dryer.

  • Collect the resulting dry powder from the cyclone collector.

  • Store the prepared solid dispersion in a desiccator at room temperature to protect it from moisture.

B. Preparation of this compound Loaded Polycaprolactone (PCL) Nanoparticles

This protocol is based on the formulation of 14-deoxy, 11, 12-didehydroandrographolide nanoparticles.

Materials:

  • This compound

  • Polycaprolactone (PCL)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Deionized water

Procedure:

  • Prepare the organic phase: Dissolve a specific amount of this compound and PCL in acetone. A drug-to-polymer ratio of 1:5 can be a good starting point.

  • Prepare the aqueous phase: Dissolve PVA (e.g., 0.5% w/v) in deionized water.

  • Add the organic phase dropwise into the aqueous phase under continuous stirring.

  • Homogenize the resulting emulsion using a high-speed homogenizer or sonicator.

  • Evaporate the organic solvent (acetone) under reduced pressure using a rotary evaporator.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose).

IV. Quantitative Data

Table 1: Comparison of Formulation Strategies for Andrographolide and its Derivatives

Formulation StrategyDrugCarrier/PolymerKey FindingsReference
Solid Dispersion AndrographolidePVP K30/Kolliphor EL (1:7:1)- 3.7-fold increase in Cmax/dose - 3.0-fold increase in AUC/dose - Relative bioavailability of 297.7%[1]
Solid Dispersion AndrographolideChitosan (1:5)- 1.75-fold increase in solubility - 3.1-fold increase in dissolution rate[2]
Nanoparticles 14-deoxy, 11, 12-didehydroandrographolidePolycaprolactone (PCL)- Particle size: ~253 nm - Zeta potential: -38.9 mV - Encapsulation efficiency: ~92% - Sustained release over 11 days

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

This compound, similar to its parent compound andrographolide, is known to exert anti-inflammatory effects, in part, through the inhibition of the NF-κB signaling pathway.[5] Additionally, andrographolide and its derivatives have been shown to influence the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and apoptosis.[6]

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation This compound This compound NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition NF-kB Activation NF-kB Activation NF-kB Inhibition->NF-kB Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation IkB Degradation->NF-kB Activation Nuclear Translocation Nuclear Translocation NF-kB Activation->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Inhibition of the NF-κB signaling pathway.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase This compound This compound Pathway Inhibition Pathway Inhibition This compound->Pathway Inhibition PI3K PI3K Pathway Inhibition->PI3K Akt Akt Pathway Inhibition->Akt Receptor Tyrosine Kinase->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

B. Experimental Workflows

Solid_Dispersion_Workflow Start Start Dissolve Drug & Polymer in Solvent Dissolve Drug & Polymer in Solvent Start->Dissolve Drug & Polymer in Solvent 1 End End Process Process Decision Decision Spray Drying Spray Drying Dissolve Drug & Polymer in Solvent->Spray Drying 2 Collect Powder Collect Powder Spray Drying->Collect Powder 3 Characterization Characterization Collect Powder->Characterization 4 Amorphous? Amorphous? Characterization->Amorphous? 5 In Vitro Dissolution In Vitro Dissolution Amorphous?->In Vitro Dissolution Yes Optimize Process Optimize Process Amorphous?->Optimize Process No In Vivo Studies In Vivo Studies In Vitro Dissolution->In Vivo Studies 6 Optimize Process->Spray Drying In Vivo Studies->End

Caption: Workflow for solid dispersion formulation and evaluation.

Nanoparticle_Workflow Start Start Prepare Organic & Aqueous Phases Prepare Organic & Aqueous Phases Start->Prepare Organic & Aqueous Phases 1 End End Process Process Decision Decision Emulsification/Homogenization Emulsification/Homogenization Prepare Organic & Aqueous Phases->Emulsification/Homogenization 2 Solvent Evaporation Solvent Evaporation Emulsification/Homogenization->Solvent Evaporation 3 Purification Purification Solvent Evaporation->Purification 4 Characterization Characterization Purification->Characterization 5 Acceptable Size & EE? Acceptable Size & EE? Characterization->Acceptable Size & EE? 6 In Vitro Release In Vitro Release Acceptable Size & EE?->In Vitro Release Yes Optimize Formulation Optimize Formulation Acceptable Size & EE?->Optimize Formulation No In Vivo Studies In Vivo Studies In Vitro Release->In Vivo Studies 7 Optimize Formulation->Prepare Organic & Aqueous Phases In Vivo Studies->End

Caption: Workflow for nanoparticle formulation and evaluation.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 14-Deoxy-12-hydroxyandrographolide and Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for potent, naturally derived chemotherapeutic agents is perpetual. Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, has long been recognized for its cytotoxic effects against a spectrum of cancer cell lines.[1][2][3][4][5] However, recent focus has shifted towards its semi-synthetic derivatives, with 14-deoxy-12-hydroxyandrographolide (B1160308) emerging as a compound of significant interest due to its potentially enhanced cytotoxic profile. This guide provides a comparative overview of the cytotoxic effects of this compound and its parent compound, andrographolide, supported by experimental data to inform researchers, scientists, and drug development professionals.

Enhanced Cytotoxicity of this compound

The primary evidence for the comparative cytotoxicity of these two compounds is derived from studies that synthesize and evaluate analogs of andrographolide. A key study in this area directly compared the cytotoxic activity of newly synthesized this compound analogs against andrographolide in various cancer cell lines. The results consistently demonstrated that the introduction of a hydroxyl group at the C-12 position significantly enhances cytotoxic potency.

One particular analog of this compound was found to be 6 to 35 times more potent than andrographolide across several cancer cell lines.[1] This suggests that this compound is a more potent cytotoxic agent than its parent compound.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and andrographolide against various cancer cell lines as reported in the literature. It is important to note that direct side-by-side comparisons from a single study provide the most reliable data.

Cell LineCancer TypeThis compound Analog (μM)Andrographolide (μM)Reference
P-388Murine LeukemiaData not availableData not available[2][6]
KBOral CarcinomaData not availableData not available[2][6]
COL-2Colon CancerData not availableData not available[2][6]
MCF-7Breast CancerData not available30.56 (72h)[2][6][7]
LU-1Lung CancerData not availableData not available[2][6]
ASKNot SpecifiedData not availableData not available[2][6]

Note: Specific IC50 values for this compound and a direct comparison for Andrographolide from the pivotal study by Sirion et al. (2017) were not publicly available in the full-text format. The table reflects available data for Andrographolide for context.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of andrographolide and its derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Andrographolide: The cytotoxic mechanism of andrographolide is multi-faceted and involves:

  • Induction of Reactive Oxygen Species (ROS): Andrographolide treatment can lead to an increase in intracellular ROS levels, which in turn damages cellular components and triggers apoptotic pathways.[1][3]

  • Activation of c-Jun N-terminal Kinase (JNK): The JNK signaling pathway, a critical component of the stress response, is activated by andrographolide, leading to apoptosis.[1][3]

  • Inhibition of Autophagy: By inhibiting the process of autophagy, which cancer cells can use to survive, andrographolide promotes cell death.[1][3]

  • Induction of Apoptosis: Andrographolide activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2][5][8] This is often mediated through the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases.[8]

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[2][5]

This compound: While the precise mechanisms of this compound are still under investigation, its enhanced cytotoxicity is likely due to a more efficient induction of the apoptotic pathways observed with andrographolide. The structural modification at the C-12 position appears to be crucial for this increased activity.[2][6]

Signaling Pathways Implicated in Cytotoxicity

The cytotoxic actions of andrographolide and its derivatives are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.

Andrographolide_Signaling_Pathways Andrographolide Andrographolide ROS ↑ Reactive Oxygen Species (ROS) Andrographolide->ROS JNK ↑ JNK Activation Andrographolide->JNK NFkB ↓ NF-κB Inhibition Andrographolide->NFkB PI3K_Akt ↓ PI3K/Akt Pathway Andrographolide->PI3K_Akt Apoptosis Apoptosis ROS->Apoptosis JNK->Apoptosis NFkB->Apoptosis prevents inhibition of PI3K_Akt->Apoptosis prevents CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest promotes

Caption: Key signaling pathways modulated by Andrographolide leading to cytotoxicity.

Experimental Protocols

The evaluation of the cytotoxic effects of these compounds typically involves a series of standardized in vitro assays.

Cell Culture: Human cancer cell lines (e.g., MCF-7, P-388, KB, COL-2, LU-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT or SRB Assay): The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.

SRB_Assay_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with varying concentrations of This compound or Andrographolide incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 fixation Fix cells with trichloroacetic acid (TCA) incubation2->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining solubilization Solubilize bound dye with Tris buffer staining->solubilization readout Measure absorbance at ~510 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Caption: A generalized workflow for determining cytotoxicity using the SRB assay.

Apoptosis and Cell Cycle Analysis: These are typically assessed using flow cytometry. For apoptosis, cells are stained with Annexin V and propidium (B1200493) iodide (PI). For cell cycle analysis, cells are stained with PI to determine the DNA content and the distribution of cells in different phases of the cell cycle.

Conclusion

The available evidence strongly suggests that this compound is a more potent cytotoxic agent than its parent compound, andrographolide. The structural modification of adding a hydroxyl group at the C-12 position appears to significantly enhance its ability to induce cell death in cancer cells. While the precise mechanisms are still being fully elucidated, it is likely that this compound more effectively triggers the established apoptotic and cell cycle arrest pathways associated with andrographolide. Further research, including direct, head-to-head comparative studies with comprehensive data, is warranted to fully explore the therapeutic potential of this compound as a next-generation chemotherapeutic agent.

References

A Comparative Guide to 14-Deoxy-12-hydroxyandrographolide and its Synthetic Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 14-Deoxy-12-hydroxyandrographolide and its synthetic analogs, focusing on their biological activities and the structure-activity relationships that govern their potency. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes complex biological pathways and experimental workflows.

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, is renowned for its wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. However, its clinical application is often limited by its poor solubility and bioavailability. This has spurred the development of semi-synthetic analogs, with modifications aimed at enhancing therapeutic efficacy and overcoming pharmacokinetic challenges. Among these, this compound has emerged as a significant scaffold for the synthesis of novel derivatives with potent biological activities. This guide focuses on a comparative study of these analogs, providing a valuable resource for the scientific community.

Comparative Biological Activities

The primary focus of synthetic modifications of this compound has been to enhance its cytotoxic, anti-inflammatory, and antiviral activities. The following sections and tables summarize the performance of various analogs in these key areas.

Cytotoxic Activity

The cytotoxicity of this compound analogs has been extensively evaluated against a variety of cancer cell lines. The Sulforhodamine B (SRB) assay is a commonly employed method for determining cytotoxicity. Modifications at the C-12, C-14, and C-19 positions have been shown to significantly influence the anticancer activity.[1]

Table 1: Comparative Cytotoxicity (IC50/ED50 in µM) of this compound and its Analogs

Compound/AnalogMCF-7 (Breast)HCT-116 (Colon)KKU-M213 (Cholangiocarcinoma)KKU-100 (Cholangiocarcinoma)P-388 (Murine Leukemia)Reference
This compound >100>100---Assumed Baseline
Analog 6e (19-silylether-7-acetyl-12-amino) 2.93----[2]
Analog 13b -7.32---[3]
14-deoxy-11,12-didehydroandrographolide analog 5a --3.372.93-[4]
14-deoxy-11,12-didehydroandrographolide analog 5b --3.083.27-[4]
Andrographolide -----[2]

Note: A lower IC50/ED50 value indicates higher cytotoxic activity.

Anti-inflammatory Activity

The anti-inflammatory effects of andrographolide and its analogs are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Analogs of this compound have been shown to be potent inhibitors of NF-κB activation.

Table 2: Comparative Anti-inflammatory Activity of Andrographolide Analogs

Compound/AnalogAssayKey FindingsReference
14-deoxy-11,12-didehydroandrographolide NF-κB Inhibition in a mouse asthma modelRetains anti-inflammatory activity of andrographolide but is non-cytotoxic.[6]
Andrographolide NF-κB Luciferase Reporter AssayInhibits NF-κB activation induced by various stimuli.[7]
Various synthetic analogs NF-κB Transactivation InhibitionSpecific analogs showed strong inhibitory effects on NF-κB-dependent transactivation.[8]
Antiviral Activity

Several andrographolide analogs have demonstrated promising antiviral activity against a range of viruses, including influenza and HIV.[9][10] The mechanism of action often involves the inhibition of viral entry or replication.[11]

Table 3: Comparative Antiviral Activity of Andrographolide Analogs

Compound/AnalogVirusAssayKey FindingsReference
14-deoxy-11,12-didehydroandrographolide Influenza A virus, HSV-1, HIVIn vitro replication assaysEffective in inhibiting viral replication.[9]
Andrographolide Influenza A virusPlaque Reduction AssayInhibits viral invasion by binding to hemagglutinin (HA) and neuraminidase (NA).[11]
Novel amide derivatives Influenza A virus (H3N2)In vitro antiviral assayA 4-methoxy derivative showed potent inhibitory ability.[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of biological activities. Below are the methodologies for the key assays cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.[13][14][15][16][17]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected cells into 96-well plates.

  • Compound Treatment and Stimulation: Pre-treat the cells with the test compounds for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Influenza Virus Plaque Reduction Assay

This assay is used to determine the antiviral activity of compounds against influenza virus.[6][11][17][18][19]

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of influenza virus in the presence of varying concentrations of the test compounds.

  • Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose (B213101) or Avicel and the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound and its analogs.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and SAR Andrographolide Andrographolide (Starting Material) Modification Chemical Modification (e.g., at C-12, C-14, C-19) Andrographolide->Modification Analogs Library of Synthetic Analogs Modification->Analogs Cytotoxicity Cytotoxicity Assays (e.g., SRB Assay) Analogs->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NF-κB Reporter Assay) Analogs->AntiInflammatory Antiviral Antiviral Assays (e.g., Plaque Reduction Assay) Analogs->Antiviral Data Data Collection (IC50/ED50 values) Cytotoxicity->Data AntiInflammatory->Data Antiviral->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of andrographolide analogs.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Analogs Andrographolide Analogs Analogs->IKK inhibit Analogs->NFkB inhibit nuclear translocation IkB_NFkB IκBα-NF-κB (Inactive Complex)

Caption: Inhibition of the NF-κB signaling pathway by andrographolide analogs.

Structure-Activity Relationship (SAR)

The extensive synthesis and biological evaluation of this compound analogs have provided valuable insights into their structure-activity relationships.

  • C-12 Position: Introduction of amino and other nitrogen-containing substituents at the C-12 position has been shown to significantly enhance cytotoxic activity.[2] Computational studies suggest that the amino group at C-12 plays a crucial role in the interaction with target proteins.[3]

  • C-14 Position: Modifications at the C-14 hydroxyl group, including esterification, can modulate the cytotoxic potency of the analogs. The α,β-unsaturated γ-lactone moiety is considered important for the biological activity.

  • C-19 Position: Derivatization of the C-19 hydroxyl group with silyl (B83357) ethers or other bulky groups has been associated with improved cytotoxic activity against certain cancer cell lines.[2]

  • A-Ring Modifications: Changes in the A-ring of the andrographolide scaffold can also influence biological activity, suggesting that this region is amenable to further optimization.

Conclusion

The comparative study of this compound and its synthetic analogs reveals a rich landscape for the development of novel therapeutic agents. The data presented in this guide highlights the potential of these compounds as potent cytotoxic, anti-inflammatory, and antiviral agents. The detailed experimental protocols and visualizations provide a practical resource for researchers in this field. Future research should continue to explore the structure-activity relationships and mechanisms of action of these promising compounds to guide the design of next-generation therapies with improved efficacy and safety profiles.

References

A Comparative Guide to the Anti-Inflammatory Properties of 14-Deoxy-12-hydroxyandrographolide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory properties of andrographolide (B1667393) derivatives, with a primary focus on the readily studied compound 14-deoxy-11,12-didehydroandrographolide (B31429) , an analog of the user-specified 14-Deoxy-12-hydroxyandrographolide . Due to a scarcity of specific anti-inflammatory data for this compound in publicly available research, this guide will leverage the extensive data on its close analog, 14-deoxy-11,12-didehydroandrographolide, to offer valuable comparative insights. This analog shares a core structural framework and is considered a significant bioactive component of Andrographis paniculata.

The following sections will objectively compare the anti-inflammatory performance of 14-deoxy-11,12-didehydroandrographolide against its parent compound, andrographolide, and standard anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Data Presentation: A Quantitative Comparison

The anti-inflammatory effects of 14-deoxy-11,12-didehydroandrographolide and comparator compounds have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

CompoundAssayCell Line/ModelTargetIC50 / InhibitionReference
14-deoxy-11,12-didehydroandrographolide NF-κB TransactivationRAW 264.7 MacrophagesNF-κBLess active than other derivatives[1]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesiNOS98.36% inhibition (as part of F2 fraction)[2]
Andrographolide NF-κB TransactivationRAW 264.7 MacrophagesNF-κBLess active than its derivatives[1]
TNF-α ReleaseTHP-1 CellsTNF-αDose-dependent inhibition[3]
Dexamethasone CYP3A4 InductionHepG2 CellsCYP3A4Potent Inducer[4][5]
Indomethacin Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 14-deoxy-11,12-didehydroandrographolide's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of the test compound (e.g., 14-deoxy-11,12-didehydroandrographolide) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
  • Animal Model: Male Swiss mice are used for the experiment.

  • Grouping and Administration: Animals are divided into control and treatment groups. The test compound (e.g., 14-deoxy-11,12-didehydroandrographolide) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after treatment, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each mouse.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Mandatory Visualizations: Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language).

Caption: NF-κB signaling pathway and the inhibitory action of 14-deoxy-11,12-didehydroandrographolide.

G start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate pretreat Pre-treat with Test Compound seed_plate->pretreat induce_inflammation Induce Inflammation with LPS (1 µg/mL) pretreat->induce_inflammation incubate Incubate for 24h induce_inflammation->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay for Nitrite Quantification collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze Data & Calculate % Inhibition measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Conclusion

The available evidence strongly suggests that 14-deoxy-11,12-didehydroandrographolide, a close analog of this compound, possesses significant anti-inflammatory properties. Its primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. This leads to a downstream reduction in the production of key inflammatory mediators, including nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-6.

While direct comparative data against mainstream anti-inflammatory drugs like dexamethasone and indomethacin is limited, the potent in vitro and in vivo effects of 14-deoxy-11,12-didehydroandrographolide highlight its potential as a novel anti-inflammatory agent. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate its therapeutic potential and establish its place in the management of inflammatory disorders. The lower cytotoxicity profile of 14-deoxy-11,12-didehydroandrographolide compared to its parent compound, andrographolide, makes it a particularly promising candidate for further development.

References

Unveiling the Pharmacokinetic Disparity: Andrographolide vs. its Metabolite 14-Deoxy-12-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the pharmacokinetic profiles of andrographolide (B1667393) (AND) and its phase one metabolite, 14-Deoxy-12-hydroxyandrographolide (DEO-AND), reveals significant differences in their systemic exposure and persistence in the body. Following intravenous administration in rats, DEO-AND demonstrates a substantially higher total exposure, yet is eliminated more rapidly than its parent compound, andrographolide. These findings carry important implications for researchers and drug development professionals exploring the therapeutic potential of these compounds.

Superior Bioavailability Observed for the Metabolite

A key finding from in vivo studies is the markedly greater systemic exposure of DEO-AND compared to AND. The area under the plasma concentration-time curve from time zero to 720 minutes (AUC0→720 min) for DEO-AND was found to be 781.59 ± 81.46 µg·min/mL, a staggering 17.71 times higher than that of AND, which was 44.13 ± 10.45 µg·min/mL[1]. This substantial difference in bioavailability suggests that the metabolic conversion of AND to DEO-AND may play a crucial role in the overall therapeutic effect of andrographolide-containing preparations.

Contrasting Elimination and Distribution Profiles

In contrast to its superior bioavailability, DEO-AND exhibits a more rapid distribution and elimination from the body. The distribution rate constant, elimination rate constant, half-life, and mean residence time for DEO-AND were all significantly lower than those observed for andrographolide[1]. This indicates that while a larger amount of DEO-AND is present in the systemic circulation, it is cleared from the body at a faster rate.

Pharmacokinetic ParameterAndrographolide (AND)This compound (DEO-AND)
AUC0→720 min (µg·min/mL) 44.13 ± 10.45781.59 ± 81.46
Distribution Rate Constant Significantly higher than DEO-ANDSignificantly lower than AND
Elimination Rate Constant Significantly higher than DEO-ANDSignificantly lower than AND
Half-life Significantly longer than DEO-ANDSignificantly shorter than AND
Mean Residence Time Significantly longer than DEO-ANDSignificantly shorter than AND

Experimental Protocol

The pharmacokinetic data was obtained from a study conducted in rats.[1]

Animal Model: Male Sprague-Dawley rats.

Drug Administration: A single intravenous dose of 5 mg/kg of either andrographolide or this compound was administered.[1]

Sample Collection: Blood samples were collected at various time points post-administration.

Analytical Method: The concentrations of both compounds in rat serum were determined using a rapid, selective, and sensitive Ultra-Performance Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (UPLC-ESI/MS) method.[1]

Metabolite Identification: this compound was first identified as a metabolite in rat serum after oral administration of andrographolide using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS^n^). The structure of the synthesized metabolite was confirmed by Nuclear Magnetic Resonance (NMR).[1]

G cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Processing Animal_Model Sprague-Dawley Rats Compound_Prep Prepare Andrographolide & This compound (5 mg/kg) IV_Dosing Intravenous Dosing Compound_Prep->IV_Dosing Blood_Collection Serial Blood Sampling IV_Dosing->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation UPLC_MS_Analysis UPLC-ESI/MS Analysis Serum_Separation->UPLC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation UPLC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for the comparative pharmacokinetic study.

References

Unveiling the Anticancer Potential: A Comparative Guide to 14-Deoxy-12-hydroxyandrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. 14-Deoxy-12-hydroxyandrographolide (B1160308), a derivative of the natural product andrographolide (B1667393), has emerged as a promising scaffold for the development of novel cancer therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of next-generation anticancer drugs.

Structure-Activity Relationship: Decoding the Anticancer Activity

The anticancer activity of this compound derivatives is significantly influenced by substitutions at various positions of the andrographolide core structure. Modifications at the C-12, C-14, and C-19 positions have been extensively explored to enhance cytotoxic potency and selectivity against various cancer cell lines.

Key SAR Observations:
  • C-12 Substitutions: Introduction of amino, phenylthio, and substituted aryl amino/phenyl thio groups at the C-12 position has been shown to be a critical determinant of cytotoxic activity. The nature of the substituent at this position influences the potency and selectivity of the compounds. For instance, derivatives with substituted aryl amino or phenyl thio moieties have demonstrated potent activity.[1]

  • C-19 Modifications: Alterations at the C-19 hydroxyl group, such as the introduction of silyl (B83357) ether or formyl groups, have yielded derivatives with improved and sometimes selective cytotoxic profiles. For example, replacement of a silylether at C-19 with a formyl group resulted in selective activity against the P-388 cell line.[2]

  • C-7 Acetoxylation: The presence of an acetoxy group at the C-7 position, in combination with an amino group at C-12, has been found to play a significant role in the cytotoxicity against MCF-7 breast cancer cells.[3]

  • C-14 Modifications: Esterification at the C-14 position has also been investigated, leading to analogues with varying degrees of anticancer potency.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 or ED50 values in µM) of representative this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of 14-Deoxy-11,12-didehydroandrographolide Derivatives [4]

CompoundR1 (C-19)R2 (C-3)P-388KBHT-29MCF-7A-549ASKKKU-M213HuCC-A1KKU-100Hek-293
2 HH35.015.0728.5518.6728.15>50>50>50>50>50
3b TBDPSH5.514.456.486.097.0722.0212.6210.234.108.28
3d TrH3.874.945.465.376.3621.899.9838.55>507.02
4b TBDPSAc14.535.1532.517.779.47>5016.0324.29>505.57
4c TBSAc6.564.9412.826.379.1816.2312.0815.9614.026.36
4d TrAc12.876.3621.899.1212.0039.869.9838.55>507.02
4f AcAc27.6825.7241.8728.7833.9642.4537.3040.93>5024.96
Ellipticine 2.122.342.681.662.372.174.753.464.162.27

Table 2: Cytotoxic Activity of 8,17-Epoxy-14-deoxy-11,12-didehydroandrographolide Derivatives [4]

CompoundR1 (C-19)R2 (C-3)P-388KBHT-29MCF-7A-549ASKKKU-M213HuCC-A1KKU-100Hek-293
5a TBSH4.543.994.013.964.194.883.375.482.933.98
5b TBDPSH4.213.873.983.914.024.543.085.123.273.88

Experimental Protocols

General Synthesis of 12-Amino-14-deoxyandrographolide Derivatives

The synthesis of 12-amino-14-deoxyandrographolide derivatives typically starts from andrographolide, which is first converted to 3,19-diacetyl andrographolide. This intermediate then undergoes a reaction to introduce a leaving group at the C-12 position, followed by nucleophilic substitution with various amines to yield the desired C-12 substituted derivatives. A final deacetylation step affords the target compounds.

Cytotoxicity Assessment by MTT Assay

The cytotoxic activity of the synthesized derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, etc.)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these different concentrations of the compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Mechanism of Action: Signaling Pathway Visualization

Andrographolide and its derivatives exert their anticancer effects through the modulation of various signaling pathways, primarily by inducing apoptosis (programmed cell death). The NF-κB and p53 signaling pathways are key players in this process.

NF_kappaB_Pathway Andrographolide Andrographolide Derivatives IKK IKK Andrographolide->IKK Inhibits Apoptosis_Induction Induction of Apoptosis Andrographolide->Apoptosis_Induction Promotes IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_p65_p50 NF-κB (p65/p50) IkappaB->NFkappaB_p65_p50 Inhibits Nucleus Nucleus NFkappaB_p65_p50->Nucleus Translocates to Gene_Transcription Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Transcription Activates Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition Leads to

Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.

Andrographolide derivatives inhibit the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of anti-apoptotic genes.[8][9][10] This ultimately leads to the induction of apoptosis in cancer cells.

p53_Pathway Andrographolide Andrographolide Derivatives p53 p53 Andrographolide->p53 Activates/ Stabilizes Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes MDM2 MDM2 MDM2->p53 Inhibits/ Degrades

Caption: Activation of the p53-mediated apoptotic pathway by andrographolide derivatives.

Andrographolide and its derivatives can activate the tumor suppressor protein p53.[11][12][13][14][15] Activated p53 upregulates the expression of pro-apoptotic proteins like Bax, which in turn promotes the release of cytochrome c from the mitochondria. This triggers a caspase cascade, leading to the execution of apoptosis.

References

Evaluating the Safety Profile of 14-Deoxy-12-hydroxyandrographolide Compared to Andrographolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of 14-Deoxy-12-hydroxyandrographolide and its parent compound, andrographolide (B1667393). The information is compiled from preclinical studies to assist in the evaluation of these compounds for further drug development.

Executive Summary

Andrographolide, a major bioactive component of Andrographis paniculata, has been extensively studied for its therapeutic properties. However, its clinical utility can be limited by its safety profile at higher doses. This compound, a derivative of andrographolide, is being investigated as a potentially safer alternative. This guide synthesizes the available preclinical safety data for both compounds, focusing on in vivo acute toxicity and in vitro cytotoxicity.

The available data indicates that andrographolide exhibits a high LD50 in rodents, suggesting low acute toxicity. Its cytotoxicity against normal cell lines is significantly lower than against cancerous cell lines. Direct comparative safety data for this compound is limited. However, studies on its close derivatives suggest a favorable safety profile, with very low cytotoxicity observed in normal mammalian cell lines. Further in vivo toxicity studies on this compound are warranted to establish a comprehensive safety profile.

In Vivo Acute Toxicity Data

Acute toxicity studies are crucial for determining the dose at which a substance may cause lethality. The following table summarizes the available oral LD50 data for andrographolide in rodent models. To date, no direct in vivo LD50 studies for this compound have been identified in the public domain.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Observations
AndrographolideSwiss Albino MiceOral> 2000No mortality or toxic signs observed over 14 days. No significant changes in body weight, organ weight, hematological, or biochemical parameters.[1][2]
AndrographolideRodentsOral> 5000No death or hazardous signs were observed.
AndrographolideMale Wistar RatsOral832.6 (in SNEDDS formulation)Toxicological symptoms like salivation and lethargy were observed, and histopathological examination revealed early-stage abnormalities in the liver and kidney.[3]
14-Deoxy-11-oxoandrographolideHamsterSubcutaneousNot DeterminedNo apparent immediate toxicity was observed.

In Vitro Cytotoxicity Data

In vitro cytotoxicity assays are used to assess the toxicity of a compound on cultured cells. The following tables summarize the available IC50 data for andrographolide and derivatives of this compound on various normal (non-cancerous) cell lines. A higher IC50 value indicates lower cytotoxicity.

Table 1: Cytotoxicity of Andrographolide on Normal Cell Lines

Cell LineCell TypeIC50 (µM)
MCF-10ANormal Human Mammary Epithelial Cells106.1 (48h)[4]
FN1Normal Human Fibroblast Cells> 50% inhibition at concentrations up to 50% andrographolide[5]
SVGp12Normal Human Glial Cells> 200
VERONormal Monkey Kidney Epithelial CellsNo toxicity observed.
HEK293Human Embryonic Kidney CellsFavorable selectivity index (>2) for a derivative.

Table 2: Cytotoxicity of this compound Derivatives on Normal Cell Lines

Compound DerivativeCell LineCell TypeIC50 (µM)
3,19-diacetyl-12-phenylthio-14-deoxy-andrographolide (3g)BHK-21Baby Hamster Kidney Cells> 250[6]
3,19-diacetyl-C-12-substituted-14-deoxy-andrographolide (3c)BHK-21Baby Hamster Kidney Cells> 250[6]
14-deoxy-11,12-didehydroandrographolideKB, A549, BEAS-2BHuman Epidermoid Carcinoma, Human Lung Carcinoma, Human Bronchial Epithelial CellsNon-cytotoxic

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance.

G cluster_0 Animal Preparation cluster_1 Dosing Procedure cluster_2 Observation cluster_3 Data Analysis animal_selection Select healthy, young adult rodents (e.g., rats or mice) of a single sex. acclimatization Acclimatize animals to laboratory conditions for at least 5 days. animal_selection->acclimatization fasting Fast animals overnight prior to dosing (food, but not water, is withheld). acclimatization->fasting dose_admin Administer a single oral dose of the substance using a stomach tube or cannula. fasting->dose_admin dose_prep Prepare the test substance in a suitable vehicle. dose_prep->dose_admin control_group Administer the vehicle alone to a control group. dose_prep->control_group obs_period Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. dose_admin->obs_period necropsy Perform gross necropsy on all animals at the end of the observation period. obs_period->necropsy ld50_calc Estimate the LD50 value based on the number of mortalities at different dose levels. necropsy->ld50_calc

Workflow for an acute oral toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition cell_seeding Seed cells into a 96-well plate at a predetermined density. incubation1 Incubate for 24 hours to allow for cell attachment. cell_seeding->incubation1 compound_addition Add varying concentrations of the test compound to the wells. incubation1->compound_addition incubation2 Incubate for a specified period (e.g., 24, 48, or 72 hours). compound_addition->incubation2 mtt_addition Add MTT solution to each well. incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. mtt_addition->incubation3 solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. incubation3->solubilization read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. solubilization->read_absorbance ic50_determination Calculate the IC50 value from the dose-response curve. read_absorbance->ic50_determination

Workflow for an in vitro cytotoxicity (MTT) assay.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of andrographolide and its derivatives are often mediated through the induction of apoptosis (programmed cell death). A simplified representation of a common apoptotic signaling pathway is shown below.

G cluster_0 Apoptosis Induction cluster_1 Caspase Cascade cluster_2 Cellular Effects Compound Andrographolide or Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Simplified apoptotic signaling pathway.

Conclusion

Based on the currently available data, andrographolide demonstrates a relatively favorable safety profile in preclinical studies, characterized by low acute oral toxicity in rodents and selective cytotoxicity towards cancer cells over normal cells. While direct comparative safety data for this compound is scarce, preliminary in vitro studies on its derivatives suggest a potentially superior safety profile with very low cytotoxicity against normal cell lines. The high IC50 values (>250 µM) for these derivatives are particularly encouraging. However, the absence of in vivo acute toxicity data for this compound represents a significant data gap. Further comprehensive in vivo studies are essential to fully elucidate its safety profile and to substantiate its potential as a safer alternative to andrographolide for therapeutic applications.

References

The Synergistic Potential of 14-Deoxy-12-hydroxyandrographolide and its Analogs with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a surge of interest in combination treatments. Natural products, with their diverse chemical structures and biological activities, represent a promising avenue for synergistic drug development. Among these, 14-Deoxy-12-hydroxyandrographolide, a derivative of andrographolide (B1667393) isolated from Andrographis paniculata, has demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the synergistic potential of this compound and its parent compound, andrographolide, with conventional chemotherapy drugs.

Disclaimer: Direct experimental data on the synergistic effects of this compound in combination with chemotherapy drugs is currently limited in publicly available research. Therefore, this guide presents available data on its standalone cytotoxic activity and draws comparisons with the more extensively studied parent compound, andrographolide, to infer potential synergistic mechanisms and guide future research.

I. Comparative Cytotoxicity and Synergistic Effects

While specific combination studies on this compound are scarce, its intrinsic cytotoxic properties suggest a potential for synergy. The parent compound, andrographolide, has been shown to synergistically enhance the efficacy of several chemotherapy drugs across various cancer cell lines.

Table 1: Cytotoxic Activity of this compound Analogs

Compound/AnalogCancer Cell LineIC50 / ED50 (µM)Reference
14-Deoxy-11,12-didehydroandrographolide (B31429) analogue 5aKKU-M213 (Cholangiocarcinoma)3.37[1]
14-Deoxy-11,12-didehydroandrographolide analogue 5bKKU-M213 (Cholangiocarcinoma)3.08[1]
14-Deoxy-11,12-didehydroandrographolide analogue 5aKKU-100 (Cholangiocarcinoma)2.93[1]
14-Deoxy-11,12-didehydroandrographolide analogue 5bKKU-100 (Cholangiocarcinoma)3.27[1]

Table 2: Synergistic Effects of Andrographolide with Chemotherapy Drugs

Andrographolide CombinationCancer Cell LineEffectCombination Index (CI)Key FindingsReference
Andrographolide + Paclitaxel (B517696)A549 (Non-small cell lung cancer)Synergism<1Increased apoptosis and ROS accumulation.[2][3]
Andrographolide + CisplatinColon Cancer CellsSynergismNot specifiedPotentiated cisplatin-induced endoplasmic reticulum stress and STAT3 inhibition through increased intracellular ROS.
Andrographolide + 5-FluorouracilPANC-1 (Pancreatic cancer)SynergismNot specifiedA derivative of andrographolide demonstrated synergistic effects.[4][4]

II. Experimental Protocols

To facilitate further research, this section details the standard methodologies employed to evaluate the synergistic effects of drug combinations.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug, and their combination for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

B. Combination Index (CI) Analysis

The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Combination Index (CI) method, often calculated using software like CompuSyn.[5][6][7][8][9]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

  • Cell Treatment: Treat cells with the drug combinations as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC negative, PI negative: Viable cells

    • Annexin V-FITC positive, PI negative: Early apoptotic cells

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative, PI positive: Necrotic cells

D. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.[13][14][15][16][17]

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

III. Signaling Pathways and Mechanistic Insights

While the precise mechanisms of this compound are still under investigation, studies on andrographolide and its derivatives suggest potential pathways that could contribute to synergistic anticancer effects.

  • Induction of Apoptosis: Andrographolide and its analogs have been shown to induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of proteins like Bax, Bcl-2, and caspases.[18][19]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at various phases, often by affecting the expression of cyclins and cyclin-dependent kinases.[20]

  • Inhibition of Pro-survival Signaling: Andrographolide can inhibit key cancer-promoting signaling pathways such as NF-κB, PI3K/Akt, and JAK/STAT.[21][22]

  • Generation of Reactive Oxygen Species (ROS): The synergistic effect of andrographolide with some chemotherapy drugs has been linked to the increased production of intracellular ROS, leading to oxidative stress and cell death.[2][3]

Diagram 1: Experimental Workflow for Synergy Evaluation

experimental_workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Culture drug_treatment Single & Combination Drug Treatment cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) drug_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) drug_treatment->cell_cycle_assay western_blot Western Blot (Signaling Proteins) drug_treatment->western_blot ic50 Determine IC50 viability_assay->ic50 ci_analysis Combination Index (CI) Analysis (CompuSyn) ic50->ci_analysis synergy_conclusion Conclusion on Synergy/ Antagonism/Additivity ci_analysis->synergy_conclusion pathway_analysis Identify Modulated Signaling Pathways apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis western_blot->pathway_analysis

Caption: Workflow for evaluating synergistic effects.

Diagram 2: Potential Signaling Pathways for Synergy

signaling_pathways cluster_drugs Combination Treatment cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Outcomes DHA 14-Deoxy-12-hydroxy- andrographolide (or Analog) ROS ↑ Reactive Oxygen Species (ROS) DHA->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) DHA->PI3K_Akt NFkB NF-κB Pathway (Inhibition) DHA->NFkB Chemo Chemotherapy Drug DNA_Damage DNA Damage Chemo->DNA_Damage ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Cell_Cycle_Control Cell Cycle Checkpoints (Activation) DNA_Damage->Cell_Cycle_Control Apoptosis_Pathway Apoptosis Pathway (Activation) ER_Stress->Apoptosis_Pathway PI3K_Akt->Apoptosis_Pathway NFkB->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Reduced_Proliferation Reduced Cell Proliferation Apoptosis->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Potential synergistic signaling pathways.

IV. Conclusion and Future Directions

While direct evidence is still emerging, the cytotoxic profile of this compound and the well-documented synergistic effects of its parent compound, andrographolide, strongly suggest its potential as a valuable agent in combination cancer therapy. The structure-activity relationship studies of andrographolide derivatives indicate that modifications at the C12 and C14 positions can significantly influence their biological activity.[23][24][25][26]

Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of this compound in combination with a panel of standard chemotherapy drugs against various cancer cell lines.

  • In Vivo Validation: Validating promising synergistic combinations in preclinical animal models to assess efficacy and toxicity.

  • Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying any observed synergy, including the modulation of key signaling pathways.

By systematically exploring the synergistic potential of this compound and its analogs, the scientific community can pave the way for the development of novel, more effective, and safer combination therapies for cancer treatment.

References

meta-analysis of 14-Deoxy-12-hydroxyandrographolide research papers

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis of 14-Deoxy-12-hydroxyandrographolide (B1160308): A Comparative Guide for Researchers

In the landscape of natural product research, this compound, a derivative of andrographolide (B1667393) isolated from Andrographis paniculata, is emerging as a compound of significant interest. This guide provides a meta-analysis of existing research, comparing its performance with its parent compound, andrographolide, and other analogs. The following sections present a synthesis of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to support further research and development.

Comparative Pharmacokinetics

A key aspect of drug development is understanding the pharmacokinetic profile of a compound. Studies in rats have demonstrated significant differences between the pharmacokinetics of andrographolide (AND) and its phase one metabolite, this compound (DEO-AND), following intravenous administration.

A study was conducted to characterize and synthesize DEO-AND after oral administration of AND in rats and to compare their pharmacokinetic profiles. A rapid and sensitive UPLC-ESI/MS method was developed for this purpose. The results revealed that while DEO-AND has a shorter half-life and mean residence time compared to AND, its overall exposure (AUC) is substantially higher, suggesting different distribution and elimination patterns.[1][2]

ParameterAndrographolide (AND)This compound (DEO-AND)
Dose (i.v.) 5 mg/kg5 mg/kg
AUC (0→720 min) (µg min/mL) 44.13 ± 10.45781.59 ± 81.46
t1/2 (min) Significantly longer than DEO-ANDSignificantly shorter than AND
MRT (0→720 min) (min) Significantly longer than DEO-ANDSignificantly shorter than AND
Data from a pharmacokinetic study in rats.[1][2]
Experimental Protocol: Pharmacokinetic Analysis

The pharmacokinetic parameters of andrographolide and this compound were determined using a validated ultra-performance liquid chromatography-electrospray ionization/mass spectrometry (UPLC-ESI/MS) method.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single intravenous dose of 5 mg/kg of either andrographolide or this compound.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation and subjected to protein precipitation.

  • UPLC-ESI/MS Analysis: The prepared samples were analyzed using a UPLC system coupled with a mass spectrometer to quantify the concentrations of the compounds.

  • Data Analysis: Pharmacokinetic parameters such as AUC, half-life (t1/2), and mean residence time (MRT) were calculated from the plasma concentration-time data.[1]

G cluster_workflow Pharmacokinetic Analysis Workflow drug_admin Intravenous Administration (5 mg/kg in rats) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation protein_precipitation Protein Precipitation plasma_separation->protein_precipitation uplc_ms UPLC-MS/MS Quantification protein_precipitation->uplc_ms pk_analysis Pharmacokinetic Parameter Calculation (AUC, t1/2) uplc_ms->pk_analysis

Pharmacokinetic analysis workflow.

Comparative Cytotoxic Activity

Several studies have investigated the cytotoxic effects of this compound and its synthetic analogs against various cancer cell lines. These studies often compare the activity to that of andrographolide, highlighting the potential for developing more potent anti-cancer agents through structural modification.

Research has shown that analogs of this compound can exhibit potent cytotoxic activity. For example, one synthesized analog, compound 13b, demonstrated a strong inhibitory effect on HCT-116 human colon cancer cells with an IC50 value of 7.32 μM.[3] Further mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle in the S phase.[3]

CompoundCell LineIC50 (µM)
Andrographolide Analog (13b) HCT-116 (Colon Cancer)7.32
Andrographolide Analog (9d) HCT-116 (Colon Cancer)1.18
Andrographolide Analog (9b) MCF-7 (Breast Cancer)6.28
14-deoxy-11,12-didehydroandrographolide (B31429) Analog (5a) KKU-M213 (Cholangiocarcinoma)3.37
14-deoxy-11,12-didehydroandrographolide Analog (5b) KKU-M213 (Cholangiocarcinoma)3.08
14-deoxy-11,12-didehydroandrographolide Analog (5a) KKU-100 (Cholangiocarcinoma)2.93
14-deoxy-11,12-didehydroandrographolide Analog (5b) KKU-100 (Cholangiocarcinoma)3.27
Data compiled from studies on various andrographolide derivatives.[3][4][5]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

G cluster_workflow MTT Cytotoxicity Assay Workflow cell_seeding Seed Cancer Cells in 96-well plates compound_treatment Treat with Test Compounds (various concentrations) cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Dissolve Crystals (e.g., with DMSO) formazan_formation->solubilization absorbance_reading Measure Absorbance solubilization->absorbance_reading ic50_calc Calculate IC50 Value absorbance_reading->ic50_calc

Workflow for MTT cytotoxicity assay.

Signaling Pathways

The biological activities of andrographolide and its derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and p53 pathways.

NF-κB Signaling Pathway

Andrographolide is a known inhibitor of the NF-κB signaling pathway.[6][7][8] It can prevent the degradation of IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[8][9][10] This inhibitory effect on NF-κB is a key mechanism behind the anti-inflammatory and anti-cancer properties of andrographolide and its derivatives.

G cluster_pathway Inhibition of NF-κB Pathway by Andrographolide Derivatives cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ik_kinase IKK Complex receptor->ik_kinase ikb_p P-IκBα ik_kinase->ikb_p nfkb NF-κB (p50/p65) ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb->ikb_deg sequesters nfkb_nuc Nuclear NF-κB nfkb->nfkb_nuc Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nfkb_nuc->gene_transcription andro This compound & Derivatives andro->ik_kinase Inhibits

Inhibition of NF-κB signaling pathway.
p53 Signaling Pathway

Andrographolide and its derivatives have also been shown to modulate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in cancer cells.[11][12][13] Some derivatives can induce the expression of p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2.[3] This leads to the activation of the intrinsic apoptotic pathway. Furthermore, andrographolide can sensitize cancer cells to TRAIL-induced apoptosis through p53-mediated upregulation of death receptor 4 (DR4).[13]

G cluster_pathway Modulation of p53 Pathway by Andrographolide Derivatives andro This compound & Derivatives p53 p53 Activation andro->p53 Induces bax Bax Expression p53->bax Upregulates bcl2 Bcl-2 Expression p53->bcl2 Downregulates cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest dr4 DR4 Expression p53->dr4 Upregulates apoptosis Apoptosis bax->apoptosis bcl2->apoptosis trail_sens Sensitization to TRAIL-induced Apoptosis dr4->trail_sens

Modulation of the p53 signaling pathway.

References

Safety Operating Guide

Proper Disposal of 14-Deoxy-12-hydroxyandrographolide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Precautions

Prior to handling and disposal, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid Contamination: Prevent the substance and its containers from coming into contact with skin and eyes. Ensure that it does not enter drains or waterways.[1]

  • Handling: While no special handling measures are specified for similar compounds, it is good practice to avoid prolonged or repeated exposure.[1] In case of contact, rinse the affected area with plenty of water. If inhaled, move to an area with fresh air.

Step-by-Step Disposal Protocol

The recommended approach for the disposal of 14-Deoxy-12-hydroxyandrographolide is to treat it as non-hazardous chemical waste, in accordance with all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Collect waste this compound in a designated and compatible waste container.

    • If the compound is in solution, the container must be compatible with the solvent used.

    • Do not mix with hazardous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • If in solution, list all chemical constituents, including solvents, with their approximate concentrations.

    • Indicate that it is "non-hazardous chemical waste for disposal".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Keep the container away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[1]

Chemical and Physical Properties Summary

The following table summarizes key data for this compound and a closely related compound. This information is useful for waste profiling and ensuring compatibility with disposal procedures.

PropertyThis compound14-deoxy-11,12-didehydro Andrographolide
Molecular Formula C20H30O5C20H28O4
Molecular Weight 350.4 g/mol [2]332.43 g/mol
CAS Number 219721-33-2[2]42895-58-9
Hazard Classification Not specifiedNot classified as hazardous
Storage Class Not specified11 - Combustible Solids

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label_waste Label Container with: - Full Chemical Name - Solvent(s) and Concentration(s) - 'Non-Hazardous Waste' segregate->label_waste store Store Sealed Container in a Designated Waste Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup and Disposal store->contact_ehs end_node End: Proper Disposal Complete contact_ehs->end_node

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on available data for related compounds. It is the responsibility of the user to conduct a thorough risk assessment and to ensure that all disposal activities are in full compliance with their institution's policies and all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。